molecular formula C12H12N2O B1504770 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone CAS No. 1015846-07-7

1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone

Cat. No.: B1504770
CAS No.: 1015846-07-7
M. Wt: 200.24 g/mol
InChI Key: HGJGSNIKFGKXQM-UHFFFAOYSA-N
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Description

1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[1-(2-methylphenyl)pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-5-3-4-6-12(9)14-8-11(7-13-14)10(2)15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJGSNIKFGKXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(C=N2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650787
Record name 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]ethan-1-one
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Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-07-7
Record name 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015846-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone

Authored for Researchers, Scientists, and Drug Development Professionals

Nitrogen-containing heterocycles are foundational to medicinal chemistry, providing the structural basis for a vast array of therapeutic agents.[1] Among these, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands out as a "privileged scaffold."[2] Its unique physicochemical properties and synthetic versatility have enabled its incorporation into numerous clinically successful drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole.[3][4] The pyrazole core's ability to act as both a hydrogen bond donor and acceptor, coupled with its stable aromatic nature, allows for diverse interactions with biological targets.[5]

This guide focuses on a specific, less-documented derivative: This compound . While extensive public data on this particular molecule is scarce, its structural motifs—a 1,4-disubstituted pyrazole core bearing an N-aryl group and a C-acetyl group—are common in pharmacologically active compounds. This document will, therefore, provide a comprehensive overview of its fundamental properties by combining known data with expert analysis derived from the well-established chemistry of its parent scaffold. We will explore its physicochemical profile, propose a robust synthetic and characterization workflow, and discuss its potential pharmacological significance, offering a foundational resource for researchers initiating studies on this or structurally related compounds.

Section 1: Physicochemical and Structural Profile

The identity and basic properties of a compound are the cornerstones of any research endeavor. While exhaustive experimental data for this compound is not widely published, its core attributes can be tabulated from available chemical databases and supplemented with expert analysis based on its structural features.

Core Compound Identifiers

A summary of the fundamental identifiers for the target compound is presented below.

PropertyValueSource
CAS Number 1015846-07-7[6][7][8]
Molecular Formula C₁₂H₁₂N₂O[6][7]
Molecular Weight 200.24 g/mol [6][9]
Canonical SMILES CC1=CC=CC=C1N2C=C(C=N2)C(=O)C[7]
InChIKey HGJGSNIKFGKXQM-UHFFFAOYSA-N[6]
Structural and Physicochemical Analysis

The properties of this compound are dictated by the interplay of its three key structural components: the pyrazole ring, the 2-methylphenyl substituent, and the 4-acetyl group.

  • Pyrazole Core: The pyrazole ring is aromatic, conferring significant thermodynamic stability.[10] The N1 atom is pyrrole-like, while the N2 atom is pyridine-like.[5] This makes the pyrazole ring a weak base (pKa ≈ 2.5), capable of being protonated by strong acids.[5] Its structure allows it to participate in hydrogen bonding, with N2 acting as an acceptor.[5]

  • 2-Methylphenyl Group: This N1-substituent significantly influences the molecule's lipophilicity. The ortho-methyl group introduces steric hindrance, which can affect the conformation of the molecule by restricting free rotation around the C-N bond. This steric effect can be critical in determining how the molecule fits into a biological target's binding pocket.

  • 4-Acetyl Group: The ethanone (acetyl) moiety at the C4 position is a key functional handle. The carbonyl group (C=O) is a strong hydrogen bond acceptor. Its presence also provides a reactive site for further chemical modification, such as the synthesis of oximes, hydrazones, or Schiff bases, enabling the creation of compound libraries for structure-activity relationship (SAR) studies.[11][12]

Based on Lipinski's Rule of Five, a common guideline for drug-likeness, pyrazole derivatives often exhibit favorable physicochemical properties for oral bioavailability, and this compound is expected to be compliant.[13]

Section 2: Synthesis and Structural Elucidation

A reliable and reproducible synthetic route is paramount for obtaining high-purity material for biological and physicochemical evaluation. While multiple pathways to substituted pyrazoles exist, the Vilsmeier-Haack reaction provides a classic and highly effective method for introducing a formyl group at the C4 position of an N-substituted pyrazole, which can then be readily converted to the target ethanone.[14][15]

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from a readily available acetophenone derivative. The workflow is designed to be logical and efficient, leading from common starting materials to the final, purified compound.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Acetyl Group Installation cluster_2 Purification & Characterization A 2'-Methylacetophenone Phenylhydrazone B 1-(2-Methylphenyl)-1H-pyrazole- 4-carbaldehyde A->B  Vilsmeier-Haack Reagent  (POCl₃ / DMF)   C 1-[1-(2-Methylphenyl)-1H-pyrazol- 4-YL]ethanone (Target Compound) B->C  Grignard Reaction  (CH₃MgBr) followed by  Oxidation (e.g., PCC)   D Crude Product C->D Work-up E Purified Product (>95% Purity) D->E Column Chromatography F Structural Confirmation E->F NMR, MS, IR, HPLC

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis

This protocol provides a detailed, step-by-step methodology grounded in established chemical principles for pyrazole synthesis.[14][15][16]

Step 1: Synthesis of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

  • Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq.) to an ice-cooled, stirred solution of N,N-dimethylformamide (DMF, 10 vol.). This is a highly exothermic reaction and must be done with caution in a fume hood.

  • Reaction: To the prepared Vilsmeier reagent, add a solution of 2'-methylacetophenone phenylhydrazone (1.0 eq.) in DMF (2 vol.) dropwise, maintaining the temperature below 5°C.

  • Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde.[17]

Step 2: Conversion to this compound

  • Grignard Reaction: Dissolve the crude aldehyde from Step 1 in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to 0°C. Add methylmagnesium bromide (CH₃MgBr, 1.2 eq., 3M solution in diethyl ether) dropwise.

  • Quenching: After the addition, allow the reaction to stir at room temperature for 1-2 hours (monitor by TLC). Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the secondary alcohol intermediate.

  • Oxidation: Dissolve the crude alcohol in dichloromethane (DCM). Add pyridinium chlorochromate (PCC, 1.5 eq.) and stir at room temperature for 2-4 hours until the alcohol is consumed (monitor by TLC).

  • Purification: Filter the reaction mixture through a pad of silica gel, washing with additional DCM. Concentrate the filtrate to yield the crude target compound. Purify the residue using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the final product.

Structural Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. Each technique provides a unique piece of structural information.

G Start Synthesized Sample MS Mass Spectrometry (MS) Start->MS Confirms Molecular Weight NMR Nuclear Magnetic Resonance (¹H and ¹³C NMR) Start->NMR Elucidates C-H Framework IR Infrared Spectroscopy (FT-IR) Start->IR Identifies Functional Groups Purity Purity Assessment (HPLC, Melting Point) Start->Purity Final Confirmed Structure & Purity >95% MS->Final NMR->Final IR->Final Purity->Final

Caption: A multi-technique approach to structural validation.

  • ¹H and ¹³C NMR: This is the most powerful tool for structural elucidation. Expected ¹H NMR signals would include singlets for the pyrazole protons, multiplets for the aromatic protons of the 2-methylphenyl group, and singlets for the methyl protons of both the acetyl and the 2-methylphenyl groups. ¹³C NMR would confirm the number of unique carbon atoms, with a characteristic downfield signal for the carbonyl carbon (>190 ppm).[18]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. The molecular ion peak [M]+ or [M+H]+ should correspond to the calculated molecular weight of 200.24.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band is expected in the region of 1670-1690 cm⁻¹, which is characteristic of an aryl ketone carbonyl (C=O) stretch.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound, which should ideally be >95% for use in biological assays.

Section 3: Potential Pharmacological Significance and Applications

The pyrazole scaffold is a cornerstone of many therapeutic agents due to its wide spectrum of biological activities.[4][19] The structural features of this compound suggest it could be a valuable candidate for screening in several key therapeutic areas.

Known Biological Activities of the Pyrazole Scaffold

The pyrazole nucleus is associated with a remarkable diversity of pharmacological effects. This versatility makes any novel pyrazole derivative an interesting candidate for broad-spectrum biological screening.

G Center Pyrazole Core AntiInflammatory Anti-inflammatory (e.g., COX-2 Inhibition) Center->AntiInflammatory Anticancer Anticancer Center->Anticancer Antimicrobial Antimicrobial (Antibacterial, Antifungal) Center->Antimicrobial Antiviral Antiviral Center->Antiviral Neuroprotective Neuroprotective Center->Neuroprotective Antidiabetic Antidiabetic Center->Antidiabetic

Caption: Diverse biological activities of the pyrazole scaffold.

  • Anti-inflammatory Activity: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, with celecoxib being a prime example of a selective COX-2 inhibitor.[20]

  • Anticancer Activity: Pyrazole-containing compounds have shown promise as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[2][21]

  • Antimicrobial and Antiviral Activity: The pyrazole scaffold has been incorporated into molecules with significant antibacterial, antifungal, and antiviral properties.[3][19][21]

  • Neuroprotective and CNS Activity: The scaffold is also present in drugs targeting the central nervous system, demonstrating its ability to cross the blood-brain barrier and modulate neurological targets.[22]

Potential Applications in Drug Discovery

Given its structure, this compound serves as an excellent starting point for a drug discovery program.

  • Fragment-Based Drug Design: The molecule itself can be considered a fragment or lead compound. Its potential to bind to various enzyme active sites could be explored through initial screening.

  • Library Synthesis: The acetyl group is a versatile functional handle for creating a library of derivatives (e.g., oximes, hydrazones, chalcones), allowing for systematic exploration of the structure-activity relationship (SAR).[12] This is a proven strategy for optimizing the potency and selectivity of a lead compound.

  • Intermediate for Further Synthesis: The compound is a valuable intermediate for synthesizing more complex heterocyclic systems, such as pyrazolopyrimidines or pyrazolopyridines, which are also known to possess significant biological activity.[23]

Conclusion and Future Directions

This compound represents a synthetically accessible and pharmacologically promising molecule. While specific biological data on this compound remains to be published, its identity as a member of the esteemed pyrazole family provides a strong rationale for its investigation. This guide has provided the foundational knowledge required to approach this compound, from its basic physicochemical properties to a detailed, actionable plan for its synthesis and characterization.

The logical next step for researchers is the execution of the proposed synthesis followed by a broad-based in vitro screening campaign against a panel of targets relevant to the known activities of pyrazoles, such as COX enzymes, various kinases, and microbial strains. The results of such studies would illuminate the specific therapeutic potential of this compound and pave the way for its further development as a novel chemical probe or a lead candidate in drug discovery.

References

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved from [Link]

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  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Review: biologically active pyrazole derivatives. RSC Publishing. Retrieved from [Link]

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • Preprints.org. (2024). A review on biological activity of pyrazole contain pyrimidine derivatives. Retrieved from [Link]

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. PubMed Central. Retrieved from [Link]

  • Bentham Science. (2025). Pyrazole and its Derivatives: Chemistry and Biological Importance. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

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  • ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Retrieved from [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • ACS Publications. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Retrieved from [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NCBI. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Arylallylidenepyrazolone Derivatives. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • Arkivoc. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

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  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o). Retrieved from [Link]

  • PubMed. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. Retrieved from [Link]

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Sources

Synthesis and characterization of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, stands out as a "privileged scaffold."[1][2] This designation is earned due to its remarkable versatility and presence in a multitude of clinically successful drugs.[3] The metabolic stability of the pyrazole ring, combined with its capacity for diverse substitutions at multiple positions, allows for the fine-tuning of steric, electronic, and lipophilic properties. This adaptability is crucial for achieving high-affinity interactions with a wide array of biological targets.[2]

Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5] Prominent drugs such as the COX-2 inhibitor Celecoxib (Celebrex) and the kinase inhibitor Ruxolitinib feature a core pyrazole structure, underscoring its therapeutic significance.[3][6]

This guide provides a comprehensive technical overview of the synthesis and characterization of This compound (CAS No: 1015846-07-7).[7] This specific molecule serves as a valuable intermediate, featuring a 4-acetyl group that is ripe for further chemical modification and a 1-(2-methylphenyl) substituent that can influence the molecule's conformational properties. A thorough understanding of its synthesis and analytical profile is essential for researchers aiming to leverage this scaffold in novel drug development programs.

Part I: Synthesis Methodology

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. For the target compound, the Knorr pyrazole synthesis offers a robust, reliable, and well-documented pathway.[8][9] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic conditions.[9]

Reaction Principle and Mechanism

The synthesis of this compound is achieved by the reaction between (2-methylphenyl)hydrazine and 4,4-dimethoxy-2-butanone . The latter serves as a stable and commercially available precursor to the required 1,3-dicarbonyl moiety (acetylacetone). The reaction proceeds via an acid-catalyzed mechanism involving initial imine formation, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[10]

The choice of an acid catalyst, such as glacial acetic acid, is critical. It serves not only as the reaction medium but also to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the initial nucleophilic attack by the hydrazine.[8] The subsequent dehydration steps are also acid-catalyzed, driving the reaction towards the formation of the aromatic product.

G cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product r1 4,4-Dimethoxy-2-butanone i1 Protonation of Carbonyl Oxygen r1->i1 Acid Catalyst (e.g., Acetic Acid) r2 (2-Methylphenyl)hydrazine r2->i1 Acid Catalyst (e.g., Acetic Acid) i2 Nucleophilic Attack by Hydrazine i1->i2 i3 Hydrazone Intermediate Formation (via H₂O loss) i2->i3 i4 Intramolecular Cyclization (Attack on second carbonyl) i3->i4 i5 Hemiaminal Intermediate i4->i5 i6 Dehydration & Aromatization (via H₂O loss) i5->i6 p1 1-[1-(2-Methylphenyl)-1H- pyrazol-4-YL]ethanone i6->p1

Caption: Reaction mechanism for the Knorr synthesis of the target pyrazole.
Experimental Workflow

A well-structured workflow is paramount for ensuring reproducibility and safety. The process encompasses reaction setup, monitoring, product isolation, and purification.

Caption: Overall experimental workflow from reagents to final product.
Detailed Protocol

Materials and Reagents:

  • (2-methylphenyl)hydrazine hydrochloride (≥98%)

  • 4,4-Dimethoxy-2-butanone (≥98%)

  • Glacial Acetic Acid (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Hexane (ACS grade)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography, 100-200 mesh)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (2-methylphenyl)hydrazine hydrochloride (1.59 g, 10 mmol) and 4,4-dimethoxy-2-butanone (1.32 g, 10 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask. The acetic acid acts as both the solvent and the catalyst.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 118°C) using a heating mantle. Maintain a gentle reflux for 3 hours.

  • Reaction Monitoring: Monitor the reaction's progress by TLC (using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 100 mL of ice-water.

  • Neutralization: Carefully neutralize the solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity) to afford the pure this compound.

Part II: Physicochemical and Spectroscopic Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of physical property determination and spectroscopic analysis provides a complete profile of the molecule.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O[7]
Molecular Weight 200.24 g/mol [7][11]
Appearance Expected to be a white to off-white solidN/A
CAS Number 1015846-07-7[7]
Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

  • Protocol: A sample (~10-15 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.20Singlet1HH-5 (Pyrazole)Deshielded by adjacent nitrogen and aromatic system.
~7.95Singlet1HH-3 (Pyrazole)Deshielded proton on the pyrazole ring.
~7.30-7.40Multiplet4HAr-H (Tolyl)Aromatic protons of the 2-methylphenyl group.[12]
~2.55Singlet3H-COCH₃Protons of the acetyl methyl group.[12]
~2.15Singlet3HAr-CH₃Protons of the tolyl methyl group.[12]
  • Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~195.0C=OCarbonyl carbon of the acetyl group.
~141.0C-5 (Pyrazole)Aromatic carbon in the pyrazole ring.
~138.5C-3 (Pyrazole)Aromatic carbon in the pyrazole ring.
~136.0C-Ar (Tolyl, C-CH₃)Quaternary carbon of the tolyl ring attached to methyl.
~131.0 - 126.0C-Ar (Tolyl)Aromatic carbons of the 2-methylphenyl group.
~120.0C-4 (Pyrazole)Carbon attached to the acetyl group.
~26.5-COCH₃Acetyl methyl carbon.
~17.5Ar-CH₃Tolyl methyl carbon.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet for analysis.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3100-3000MediumC-H (Aromatic)Stretching
~2950-2850MediumC-H (Aliphatic)Stretching
~1665StrongC=O (Ketone)Stretching[13]
~1590Medium-StrongC=C / C=NRing Stretching
~1500Medium-StrongC=C (Aromatic)Ring Stretching

3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • Protocol: The sample is analyzed using an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer.

  • Expected Data:

    • Molecular Ion Peak: For EI, a peak at m/z = 200 corresponding to the molecular ion [M]⁺. For ESI, a peak at m/z = 201 corresponding to [M+H]⁺.[14]

    • Key Fragmentation Patterns: Pyrazole rings can exhibit characteristic fragmentation by losing nitrogen gas (N₂) or hydrogen cyanide (HCN).[15] A prominent fragment would be the loss of the acetyl group (CH₃CO, 43 Da), resulting in a peak at m/z = 157.

Conclusion

This guide outlines a reliable and reproducible method for the synthesis of this compound via the Knorr pyrazole synthesis. The detailed protocols for synthesis, purification, and comprehensive characterization using NMR, IR, and mass spectrometry provide a self-validating system to ensure the production of a high-purity compound. The structural data presented serves as an authoritative benchmark for researchers. As a versatile chemical intermediate, this compound holds significant potential for the development of novel, biologically active molecules, further cementing the role of the pyrazole scaffold in the future of drug discovery.[1][16]

References

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An In-depth Technical Guide to 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone (CAS Number 1015846-07-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrazole core is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1][2][3][4][5][6][7][8][9] This document details the physicochemical properties, a probable synthetic route with a step-by-step protocol, and a thorough characterization profile including predicted spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy). Furthermore, this guide explores the potential applications of this compound in drug discovery and development, supported by an extensive list of references to peer-reviewed literature.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design and development of novel therapeutic agents.[3][5] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a "privileged scaffold" in medicinal chemistry.[1][6][7] Pyrazole-containing compounds have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][8][9] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.[1] this compound, with its specific substitution pattern, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 1015846-07-7[10][11]
Molecular Formula C₁₂H₁₂N₂O[10][11][12]
Molecular Weight 200.24 g/mol [10][11][12]
IUPAC Name This compound
Canonical SMILES CC1=CC=CC=C1N2C=C(C=N2)C(=O)C
InChI Key HGJGSNIKFGKXQM-UHFFFAOYSA-N[10][11]

Synthesis and Mechanism

Proposed Synthetic Pathway

Synthesis_Pathway Reactant1 2-Methylphenylhydrazine Intermediate1 Hydrazone Intermediate Reactant1->Intermediate1 Reactant2 Ethyl acetoacetate Reactant2->Intermediate1 Intermediate2 1-(2-Methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one Intermediate1->Intermediate2 Cyclization Intermediate3 1-(2-Methylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Intermediate2->Intermediate3 Reagent1 POCl₃, DMF (Vilsmeier-Haack Reagent) Reagent1->Intermediate3 Intermediate4 [1-(2-Methylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol Intermediate3->Intermediate4 Reagent2 1. CH₃MgBr (Grignard Reagent) 2. H₂O (workup) Reagent2->Intermediate4 Product This compound Intermediate4->Product Reagent3 Oxidizing Agent (e.g., PCC, DMP) Reagent3->Product

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

  • To a stirred solution of 2-methylphenylhydrazine (1.0 eq) in ethanol, slowly add ethyl acetoacetate (1.0 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from ethanol to yield the pyrazolone intermediate.

Causality: The initial reaction is a condensation between the hydrazine and the keto-ester to form a hydrazone, which then undergoes an intramolecular cyclization to form the stable pyrazolone ring. Ethanol is a suitable solvent for this reaction, and heating accelerates the rate of both the condensation and cyclization steps.

Step 2: Synthesis of 1-(2-Methylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to dimethylformamide (DMF, 5.0 eq) with stirring to prepare the Vilsmeier-Haack reagent.

  • To this pre-formed reagent, add the 1-(2-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash with water, and dry to obtain the pyrazole-4-carbaldehyde.

Causality: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heterocyclic rings. The pyrazolone intermediate is sufficiently activated for electrophilic substitution at the 4-position by the Vilsmeier reagent.

Step 3: Synthesis of this compound

  • Prepare a Grignard reagent by adding methyl bromide to magnesium turnings in anhydrous diethyl ether.

  • To a solution of 1-(2-methylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF, add the freshly prepared methylmagnesium bromide solution (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the secondary alcohol intermediate.

  • Dissolve the crude alcohol in dichloromethane (DCM) and add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 eq).

  • Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel and wash with DCM.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the target compound, this compound.

Causality: The Grignard reaction provides a straightforward method for converting the aldehyde to a secondary alcohol. Subsequent oxidation of the alcohol is necessary to yield the desired ketone. PCC and DMP are common and effective reagents for this transformation under mild conditions.

Characterization and Spectral Analysis

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the pyrazole ring protons, and the methyl groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.2s1HH-5 (pyrazole)
~ 7.9s1HH-3 (pyrazole)
~ 7.5 - 7.3m4HAr-H (2-methylphenyl)
~ 2.5s3H-C(=O)CH₃
~ 2.2s3HAr-CH₃

Rationale: The protons on the pyrazole ring are expected to appear as singlets in the downfield region due to the aromatic nature of the ring. The protons of the 2-methylphenyl group will likely appear as a complex multiplet in the aromatic region. The acetyl methyl and the aryl methyl protons will be sharp singlets in the upfield region.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 195C=O (acetyl)
~ 140C-5 (pyrazole)
~ 138C-3 (pyrazole)
~ 136Quaternary Ar-C
~ 131Ar-CH
~ 129Ar-CH
~ 127Ar-CH
~ 126Quaternary Ar-C
~ 118C-4 (pyrazole)
~ 26-C(=O)CH₃
~ 17Ar-CH₃

Rationale: The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift. The carbons of the aromatic and pyrazole rings will appear in the typical aromatic region (110-150 ppm). The methyl carbons will be found in the upfield region.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
200[M]⁺ (Molecular Ion)
185[M - CH₃]⁺
157[M - COCH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)

Rationale: The molecular ion peak is expected at m/z 200, corresponding to the molecular weight of the compound. Common fragmentation pathways would involve the loss of the acetyl group or the methyl group from the tolyl substituent. The base peak could potentially be the tropylium ion at m/z 91, a common fragment for toluene derivatives.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumC-H stretch (aromatic and pyrazole)
~ 2950-2850MediumC-H stretch (methyl)
~ 1670StrongC=O stretch (ketone)
~ 1590, 1500Medium-StrongC=C and C=N stretch (aromatic and pyrazole rings)

Rationale: A strong absorption band around 1670 cm⁻¹ is characteristic of a conjugated ketone. The C-H stretching vibrations for the aromatic and methyl groups will appear in their respective typical regions. The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of bands characteristic of the overall molecular structure.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable scaffold and intermediate in drug discovery.

Applications cluster_mods Chemical Modifications cluster_targets Potential Therapeutic Targets Core This compound Mod1 Condensation Reactions (e.g., with hydrazines, amines) Core->Mod1 Leads to heterocyclic derivatives Mod2 Alpha-Halogenation (e.g., with NBS, Br₂) Core->Mod2 Forms reactive intermediates Mod3 Reduction of Ketone (e.g., with NaBH₄) Core->Mod3 Creates chiral centers Target1 Kinase Inhibitors Mod1->Target1 Target3 Antimicrobial Agents Mod1->Target3 Target2 Anti-inflammatory Agents Mod2->Target2 Target4 CNS-active Agents Mod3->Target4

Caption: Potential synthetic modifications and therapeutic applications of the core compound.

  • Scaffold for Library Synthesis: The ketone functionality serves as a versatile handle for a variety of chemical transformations, including reductive amination, aldol condensation, and the formation of other heterocyclic rings such as pyrimidines or oxazoles. This allows for the rapid generation of a library of diverse compounds for high-throughput screening.

  • Intermediate for Targeted Therapies: Pyrazole derivatives are known to be effective inhibitors of various enzymes, including kinases and cyclooxygenases (COX).[7] The 1-(2-methylphenyl) substitution pattern can be explored for its influence on selectivity and potency against specific biological targets.

  • Probing Structure-Activity Relationships (SAR): By systematically modifying the acetyl group and the 2-methylphenyl ring, researchers can elucidate key structural requirements for biological activity. This information is crucial for the rational design of more potent and selective drug candidates.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. Its pyrazole core, combined with a versatile ketone functional group, makes it an attractive starting material for the synthesis of novel bioactive molecules. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a detailed (predicted) characterization profile. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

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A Technical Guide to the Molecular Structure and Characterization of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone (CAS No. 1015846-07-7). Pyrazole-based scaffolds are foundational in modern medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the subject molecule. We will dissect its structural attributes, propose a robust synthetic pathway grounded in established chemical principles, and present a detailed predictive analysis of its spectroscopic signature (NMR, IR, MS). The guide culminates in a discussion of its potential therapeutic applications, positioning it as a valuable candidate for further investigation in drug discovery pipelines.

Introduction: The Significance of N-Aryl Pyrazoles in Medicinal Chemistry

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing potent and selective therapeutic agents.[3] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties.[2][4][5] A prominent example is Celecoxib, a selective COX-2 inhibitor used to treat arthritis, which features a 1,5-diarylpyrazole core.[5]

The target of this guide, this compound, is a structurally distinct N-aryl pyrazole. Its key features include:

  • A 1,4-Disubstituted Pyrazole Ring: This substitution pattern precisely orients the appended functional groups in space.

  • An N-Aryl Moiety (2-Methylphenyl): The ortho-methyl group introduces steric hindrance, which can significantly influence the molecule's conformation by restricting the rotation of the phenyl ring relative to the pyrazole plane. This conformational lock can be critical for achieving selective binding to a biological target.

  • A 4-Acetyl (Ethanone) Group: The ketone functionality provides a key hydrogen bond acceptor and a potential point for further chemical modification to explore Structure-Activity Relationships (SAR).

This combination of features makes it a compelling molecule for investigation as a potential modulator of biological pathways implicated in various diseases.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and interpretation of biological data.

PropertyValueSource
CAS Number 1015846-07-7[6]
Molecular Formula C₁₂H₁₂N₂O[6][7][8]
Molecular Weight 200.24 g/mol [6][7]
InChI Key HGJGSNIKFGKXQM-UHFFFAOYSA-N[6]
Synonyms Ethanone, 1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-[6]
Structural Connectivity

The molecule consists of a central pyrazole ring, with a 2-methylphenyl (o-tolyl) group attached to the N1 position and an acetyl group (ethanone) at the C4 position. The diagram below illustrates this covalent framework.

B Pyrazole Ring (Positions 1-5) C Ethanone Group (Acetyl) B->C at C4 A A A->B at N1

Caption: Covalent connectivity of functional groups in the title molecule.

Proposed Synthesis and Methodological Rationale

While multiple routes to substituted pyrazoles exist, a highly reliable and versatile method is the Paal-Knorr condensation, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[2] This approach offers excellent control over regioselectivity for the final product.

Retrosynthetic Analysis & Workflow

The synthesis can be logically planned by disconnecting the pyrazole ring. The C-N bonds of the heterocycle can be traced back to a reaction between 2-methylphenylhydrazine and a suitable 4-carbon 1,3-dicarbonyl synthon that already contains the acetyl group at the appropriate position. A suitable starting material is 3-(ethoxymethylene)pentane-2,4-dione.

G cluster_reactants Starting Materials reactant reactant reagent reagent product product condition condition A 2-Methylphenylhydrazine C Condensation & Cyclization A->C B 3-(Ethoxymethylene)pentane-2,4-dione B->C D 1-[1-(2-Methylphenyl)-1H- pyrazol-4-YL]ethanone C->D Reflux in Ethanol

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol

This protocol is a self-validating system, incorporating in-process controls and purification steps to ensure the identity and purity of the final product.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(ethoxymethylene)pentane-2,4-dione (1.0 eq) and absolute ethanol (40 mL).

  • Addition of Hydrazine: While stirring, add 2-methylphenylhydrazine hydrochloride (1.05 eq) to the solution, followed by sodium acetate (1.1 eq) to neutralize the hydrochloride salt in situ.

    • Causality: The use of the hydrochloride salt enhances the stability of the hydrazine. In-situ neutralization with a mild base like sodium acetate liberates the free hydrazine to initiate the reaction without creating harsh conditions that could lead to side products.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

    • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into ice-cold water (100 mL) and stir. A precipitate should form.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the solid from an ethanol/water mixture to yield the pure product.

    • Trustworthiness: Recrystallization is a critical step that removes unreacted starting materials and soluble impurities, ensuring high purity of the final compound. The purity should be confirmed by measuring the melting point and running an HPLC analysis.

  • Characterization: Dry the purified solid under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its molecular structure.

Predictive Spectroscopic Analysis

While specific experimental data for this compound is not widely published, a detailed prediction of its spectroscopic signature can be made based on the known chemical environments of its constituent parts. This analysis is crucial for researchers to confirm the identity of their synthesized product.

Proton Nuclear Magnetic Resonance (¹H NMR)

The expected ¹H NMR spectrum in CDCl₃ would show distinct signals for each unique proton environment.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2Singlet1HPyrazole C5-HDeshielded by the adjacent nitrogen and the aromatic system.
~8.0Singlet1HPyrazole C3-HSimilar environment to C5-H but typically slightly upfield.
7.2 - 7.5Multiplet4HPhenyl C'3,4,5,6-HComplex multiplet for the four protons on the tolyl ring.
~2.6Singlet3HAcetyl -CH₃Characteristic singlet for a methyl ketone.
~2.2Singlet3HPhenyl -CH₃Singlet for the methyl group on the o-tolyl ring.
Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides a map of the carbon skeleton.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~195C=OTypical chemical shift for a ketone carbonyl carbon.
~140Pyrazole C5Aromatic carbon adjacent to two nitrogens.
~138Pyrazole C3Aromatic carbon adjacent to one nitrogen.
130 - 137Phenyl C'1, C'2Quaternary carbons of the tolyl ring.
125 - 130Phenyl C'3,4,5,6Aromatic CH carbons of the tolyl ring.
~118Pyrazole C4Carbon bearing the acetyl group.
~27Acetyl -CH₃Aliphatic methyl carbon of the ketone.
~18Phenyl -CH₃Aliphatic methyl carbon on the tolyl ring.
Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups based on their vibrational frequencies.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic (Pyrazole, Phenyl)
2980 - 2850C-H StretchAliphatic (-CH₃)
~1675C=O StretchConjugated Ketone (Acetyl)
1600, 1480C=C StretchAromatic Rings
~1550C=N StretchPyrazole Ring
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

m/z ValueIonRationale
200.24[M]⁺Molecular ion peak, corresponding to the exact mass of C₁₂H₁₂N₂O.
185[M - CH₃]⁺Loss of a methyl radical from either the acetyl or tolyl group.
157[M - COCH₃]⁺Loss of the acetyl group, a common fragmentation pathway for ketones.
91[C₇H₇]⁺Tropylium ion, characteristic fragment for a tolyl group.

Potential Applications and Future Directions

Given the extensive biological activities of pyrazole derivatives, this compound is a prime candidate for biological screening.

  • Anti-inflammatory and Analgesic Research: Many N-aryl pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes or other inflammatory mediators.[2] This compound should be evaluated in relevant in-vitro and in-vivo models of inflammation and pain.

  • Oncology: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy. The specific substitution pattern of this molecule could offer novel interactions within the ATP-binding pocket of various kinases.

  • Antimicrobial Agents: The structural similarity to other known antimicrobial pyrazoles warrants its screening against a panel of pathogenic bacteria and fungi.[9]

  • CCR1 Antagonism: Related ethanone derivatives have been investigated as C-C chemokine receptor type 1 (CCR1) antagonists, which are targets for treating inflammatory diseases like rheumatoid arthritis.[10]

Future research should focus on:

  • Empirical Synthesis and Characterization: Executing the proposed synthesis and confirming the predicted spectroscopic data.

  • X-ray Crystallography: Obtaining a crystal structure to definitively determine the solid-state conformation and the dihedral angle between the phenyl and pyrazole rings.

  • Broad Biological Screening: Testing the compound against a diverse panel of biological targets to identify potential therapeutic activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the 2-methylphenyl ring (e.g., changing the position or nature of the substituent) and the 4-acetyl group to optimize for potency and selectivity.

Conclusion

This compound is a molecule of significant interest, combining the privileged pyrazole scaffold with structural features that are highly relevant to modern drug design. This guide has provided a robust framework for its synthesis, a detailed predictive analysis of its structural characterization, and a clear rationale for its potential applications in medicinal chemistry. The methodologies and insights presented herein offer a solid foundation for researchers to undertake further investigation of this promising compound.

References

  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Retrieved from MDPI website. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis characterization and anti-inflammatory activity of indole derivatives bearing-4-oxazetidinone. Retrieved from JOCPR website. [Link]

  • ResearchGate. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Retrieved from ResearchGate website. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Phenyl-4-acetyl-pyrazole. Retrieved from PrepChem.com. [Link]

  • ResearchGate. (2022). (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from ResearchGate website. [Link]

  • Global Substance Registration System. (n.d.). 1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE. Retrieved from gsrs.ncats.nih.gov. [Link]

  • ResearchGate. (n.d.). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. Retrieved from ResearchGate website. [Link]

  • SpectraBase. (n.d.). 1-(4-Methylphenyl)-2-(1,3,5-trimethyl-4-pyrazolyl)ethanone - Optional[MS (GC)] - Spectrum. Retrieved from spectrabase.com. [Link]

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  • PubChem. (n.d.). 1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone. Retrieved from PubChem website. [Link]

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  • PubChem. (n.d.). 1-(1-methyl-5-phenyl-1H-pyrazol-4-yl)ethanone. Retrieved from PubChem website. [Link]

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  • PubMed. (2014). In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach. Retrieved from PubMed website. [Link]

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Spectroscopic Characterization of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly those containing the pyrazole scaffold, are of significant interest due to their diverse biological activities. This guide provides an in-depth technical analysis of the spectroscopic data for 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone , a molecule of interest in medicinal chemistry. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol .[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound. The interpretations provided herein are based on established principles of spectroscopy and data from analogous pyrazole derivatives, serving as a robust reference for the characterization of this and related molecules.

Molecular Structure and Logic of Analysis

The structural features of this compound, including the substituted phenyl and pyrazole rings, and the acetyl group, each contribute distinct and predictable signals in various spectroscopic analyses. Understanding these contributions is key to confirming the molecule's identity and purity.

M [M]⁺ m/z = 200 M_minus_CH3 [M - CH₃]⁺ m/z = 185 M->M_minus_CH3 - •CH₃ M_minus_COCH3 [M - COCH₃]⁺ m/z = 157 M->M_minus_COCH3 - •COCH₃ Acylium [CH₃CO]⁺ m/z = 43 M->Acylium fragmentation Tropylium [C₇H₇]⁺ m/z = 91 M_minus_COCH3->Tropylium fragmentation

Sources

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and capacity for diverse chemical modifications have established it as a "privileged scaffold" in the design of novel therapeutic agents.[2] Pyrazole derivatives exhibit a broad and compelling spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties, among others.[3][4] This has led to the successful development of several blockbuster drugs, such as the anti-inflammatory agent celecoxib, the anticancer drug crizotinib, and the erectile dysfunction treatment sildenafil, all of which feature the pyrazole core.[2][5] This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to evaluate their therapeutic potential.

The Pyrazole Core: A Foundation for Diverse Pharmacological Activity

The unique electronic and structural features of the pyrazole ring are fundamental to its diverse biological activities. The presence of two nitrogen atoms allows for hydrogen bonding and coordination with biological targets, while the aromatic nature of the ring contributes to its metabolic stability.[2][6] The ability to readily substitute various functional groups at different positions on the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with specific biological targets.[1] This inherent adaptability has made the pyrazole scaffold a focal point in the quest for new and improved therapeutic agents.[1]

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant number of pyrazole derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8][9] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[10][11] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs.[12]

Mechanism of Action: Selective COX-2 Inhibition

Many pyrazole-based anti-inflammatory agents, most notably celecoxib, exhibit selectivity for COX-2 over COX-1.[10][12] This selectivity is attributed to the presence of a sulfonamide or a similar side chain on the pyrazole scaffold, which can bind to a specific hydrophilic pocket present in the active site of COX-2 but not COX-1.[11][12] By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[7][12]

Signaling Pathway: COX-2 Mediated Inflammation

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Inhibition PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazole_Derivative Pyrazole Derivative (PI3K Inhibitor) Pyrazole_Derivative->PI3K Inhibition

Caption: Pyrazole-based PI3K inhibitors block downstream signaling for cell survival.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines. [8][11] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test pyrazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom sterile culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test pyrazole derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Data Presentation: Anticancer Activity of Pyrazole Derivatives
CompoundTargetCell LineIC50 (µM)Reference
Pyrazole carbaldehyde derivativePI3KMCF-70.25[5]
Indole-pyrazole derivativeCDK2HCT116<23.7[5]
5-alkylated selanyl-1H-pyrazoleEGFR/VEGFR-2HepG213.85[5]
Pyrazole benzothiazole hybridVEGFR-2HT293.17[5]
3,5-disubstituted 1,4-benzoxazine-pyrazoleEGFRA5492.82 - 6.28[13]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrazole derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi. [14][15][16]The increasing prevalence of multidrug-resistant pathogens has intensified the search for novel antimicrobial compounds, and the pyrazole scaffold offers a valuable platform for the development of such agents. [15]

Mechanisms of Action: Diverse Modes of Antimicrobial Action

The antimicrobial mechanisms of pyrazole derivatives are varied and can include:

  • Enzyme Inhibition: Some pyrazoles target essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair. [15]* Disruption of Cell Wall Synthesis: Certain derivatives may interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.

  • Inhibition of Protein Synthesis: Pyrazoles can also inhibit bacterial protein synthesis by targeting the ribosome.

  • Membrane Disruption: Some compounds may disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Pyrazole Derivative Dilutions Inoculation Inoculate Microtiter Plate Wells Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity (Growth) Incubation->Visual_Inspection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test pyrazole derivatives dissolved in DMSO

  • Standard antimicrobial agents (positive controls)

  • Sterile 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test pyrazole derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Hydrazone 21a62.51257.8[16]
Aminoguanidine-derived 1,3-diphenyl pyrazole1-81-[15]
Imidazo-pyridine substituted pyrazole<1<1-[15]
Pyrano[2,3-c] pyrazole6.25--[17]

Other Notable Biological Activities

Beyond the major therapeutic areas discussed, pyrazole derivatives have demonstrated a wide array of other important biological activities, including:

  • Antiviral Activity: Certain pyrazole nucleoside analogues have shown potent antiviral effects, particularly against viruses such as influenza and hepatitis C. [18]* Anticonvulsant Activity: The pyrazole scaffold has been incorporated into compounds with significant anticonvulsant properties, showing promise for the treatment of epilepsy. [5]* Antidepressant Activity: Some pyrazole derivatives have exhibited antidepressant-like effects in preclinical models, suggesting their potential as novel treatments for depression. [3]* Cannabinoid Receptor Antagonism: Pyrazole-based compounds, such as rimonabant, were developed as selective antagonists of the cannabinoid CB1 receptor for the treatment of obesity. [19][20]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. [1][19][21]Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds. Key SAR observations include:

  • Substitution at N1: The substituent at the N1 position can significantly influence the compound's activity and selectivity. For example, in many COX-2 inhibitors, a para-sulfonamidophenyl group at this position is critical for activity. [10]* Substitution at C3 and C5: The groups at the C3 and C5 positions are often aryl or heteroaryl rings, and their nature and substitution pattern can dramatically affect target binding and overall potency. [19][21]* Substitution at C4: While often unsubstituted, the introduction of small alkyl or halogen groups at the C4 position can modulate the electronic properties and conformation of the molecule, thereby influencing its biological activity. [1]

Conclusion and Future Directions

The pyrazole scaffold has unequivocally established itself as a privileged and highly versatile platform in drug discovery. The diverse and potent biological activities exhibited by its derivatives underscore the immense potential of this heterocyclic core. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the mechanisms of action and structure-activity relationships, will undoubtedly lead to the development of new and improved pyrazole-based therapeutics. Future research will likely focus on the design of multi-target agents, the development of compounds with enhanced selectivity and reduced off-target effects, and the application of computational methods to guide the rational design of the next generation of pyrazole-based drugs. The journey of the pyrazole nucleus from a simple heterocycle to a cornerstone of modern medicine is a testament to the power of medicinal chemistry and the ongoing quest for innovative treatments for human diseases.

References

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  • Tally, J. J., et al. (2000). 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib): a potent and selective inhibitor of cyclooxygenase-2. Journal of Medicinal Chemistry, 43(5), 775-777.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
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The Pyrazole Scaffold: A Cornerstone in Modern Therapeutic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Preamble: The Privileged Status of the Pyrazole Nucleus

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as central to the development of successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets with high affinity. The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2] First synthesized in 1883, its unique physicochemical properties, including metabolic stability and versatile binding capabilities, have rendered it a cornerstone in drug design.[2][3] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for complex interactions within protein binding pockets.[3] This versatility is evidenced by the integration of the pyrazole core into a wide array of blockbuster drugs, from the anti-inflammatory agent Celecoxib to the oncology drug Ibrutinib and the erectile dysfunction treatment Sildenafil, underscoring its profound impact on modern medicine.[2][4][5]

This guide provides an in-depth exploration of the therapeutic applications of pyrazole compounds, focusing on their mechanisms of action, synthetic strategies, and the structure-activity relationships that drive their efficacy.

Part 1: Core Therapeutic Applications and Mechanisms of Action

The structural versatility of the pyrazole ring allows for its application across a multitude of disease areas. By modifying the substituents at various positions on the ring, medicinal chemists can fine-tune the compound's pharmacological profile to target specific enzymes, receptors, and signaling pathways.

Anti-inflammatory and Analgesic Activity: Targeting Cyclooxygenase (COX) Enzymes

The most renowned application of pyrazole compounds is in the management of inflammation and pain. This is primarily achieved through the targeted inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.

Causality of Action: The development of selective COX-2 inhibitors was a landmark in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the gastroprotective COX-1 enzyme. Pyrazole derivatives, such as Celecoxib and Deracoxib, were designed to fit precisely into the larger, more accommodating active site of the COX-2 enzyme.[6] The pyrazole scaffold often serves as a central anchoring point, with appended moieties (like the sulfonamide group in Celecoxib) forming critical interactions with specific residues (e.g., His90, Arg513) in the COX-2 binding pocket, thereby blocking substrate access.[3]

Mechanism of COX-2 Inhibition: The diagram below illustrates the selective inhibition of the COX-2 pathway by pyrazole-based drugs, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.

COX2_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) (Inflammation, Pain, Fever) COX2->Prostaglandins PyrazoleDrug Pyrazole Inhibitor (e.g., Celecoxib) PyrazoleDrug->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by pyrazole compounds.

Quantitative Efficacy of Pyrazole-Based COX Inhibitors: The table below summarizes the inhibitory concentrations (IC50) and selectivity indices for several pyrazole-based anti-inflammatory agents.

CompoundTargetIC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
CelecoxibCOX-20.04375[7]
DeracoxibCOX-20.08>300[6]
Compound 33COX-22.52-[7]
Pyrazole-pyrazoline hybrid 112COX-2-High[8]
Anticancer Activity: A Multi-Targeted Approach

Pyrazole derivatives have emerged as a powerful class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[1][8]

Causality of Action: The pyrazole scaffold is adept at fitting into the ATP-binding pocket of various protein kinases, which are often dysregulated in cancer. By acting as a competitive inhibitor of ATP, these compounds can shut down aberrant signaling pathways that drive tumor growth. For instance, drugs like Axitinib and Ruxolitinib utilize the pyrazole core to anchor themselves within the kinase domain of targets like VEGFR and JAK, respectively.[5] Other pyrazole compounds function by inhibiting Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, leading to synthetic lethality in cancer cells with existing DNA repair defects (e.g., BRCA mutations).[3]

Key Anticancer Targets and Representative Compounds:

  • Kinase Inhibition: Many pyrazole compounds target tyrosine kinases (e.g., EGFR, HER-2) and Janus kinases (JAKs), which are central to cell growth and survival signaling.[8]

  • PARP Inhibition: Compounds like Niraparib induce apoptosis in cancer cells by preventing the repair of DNA single-strand breaks.[3][5]

  • Carbonic Anhydrase Inhibition: Some sulfonamide-bearing pyrazole derivatives show potent inhibition of carbonic anhydrase, an enzyme involved in tumor acidosis and metastasis.[8]

Anticancer_Mechanisms Pz_Kinase Pyrazole Kinase Inhibitor (e.g., Ruxolitinib) JAK_STAT JAK/STAT Pathway Pz_Kinase->JAK_STAT Inhibition Pz_PARP Pyrazole PARP Inhibitor (e.g., Niraparib) PARP PARP Enzyme Pz_PARP->PARP Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RTK->JAK_STAT Proliferation Cell Proliferation & Angiogenesis JAK_STAT->Proliferation DNA_Damage DNA Single-Strand Break DNA_Damage->PARP Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis if unrepaired DNA_Repair DNA Repair PARP->DNA_Repair

Caption: Multi-targeted anticancer mechanisms of pyrazole derivatives.

Antiproliferative Activity of Novel Pyrazole Derivatives: The following table presents the 50% growth inhibition (GI50) concentrations for representative pyrazole compounds against various cancer cell lines.

CompoundCell LineCancer TypeGI50 (µM)Reference
4g (Benzyloxy substituted)OVCAR-8Ovarian16.6[9]
4g (Benzyloxy substituted)PC-3Prostate20.4[9]
4g (Benzyloxy substituted)SK-MEL-5Melanoma22.5[9]
Compound 49 EGFR Tyrosine Kinase-0.26 (IC50)[8]
Compound 112 HepG2Liver2.09 (IC50)[8]
Antimicrobial and Antifungal Applications

The pyrazole scaffold is integral to the development of agents targeting infectious diseases.[1] These compounds often work by inhibiting essential microbial enzymes that are absent in humans, providing a therapeutic window.

Causality of Action: Pyrazole derivatives can be designed to disrupt critical microbial processes. For example, some compounds inhibit enzymes involved in cell wall synthesis, such as MurB, leading to bacterial cell lysis.[6] Others have shown potent activity against Mycobacterium tuberculosis by targeting specific metabolic pathways essential for the bacterium's survival.[10] In fungi, pyrazole-imidazole conjugates have demonstrated significant activity against clinical strains of Candida albicans.[10] The mechanism often involves the pyrazole core facilitating binding to the enzyme's active site, while various substituents provide specificity and enhance potency.

Neurodegenerative and CNS Disorders

Pyrazole derivatives have shown promise in treating neurodegenerative diseases like Parkinson's and Alzheimer's, as well as in managing conditions like epilepsy.[1][10]

Causality of Action: A key target in this area is Monoamine Oxidase (MAO), an enzyme responsible for degrading neurotransmitters like dopamine and serotonin. Selective inhibition of MAO-A or MAO-B can restore neurotransmitter balance. Pyrazole compounds have been developed as potent and selective MAO inhibitors.[10] Additionally, some pyrazolines act as inhibitors of neural nitric oxide synthase (nNOS), an enzyme implicated in excitotoxicity and neuronal damage, thereby offering a neuroprotective effect.[10]

Part 2: Synthetic Methodologies and Experimental Protocols

The therapeutic potential of pyrazoles is unlocked through synthetic chemistry, which allows for the creation of vast libraries of derivatives for screening. The choice of synthetic route is critical, as it dictates the substitution patterns achievable on the pyrazole ring.

Core Synthetic Strategies

Two classical and highly versatile methods for constructing the pyrazole ring are the Knorr pyrazole synthesis and 1,3-dipolar cycloadditions.

  • Knorr Pyrazole Synthesis (and related condensations): This is the most fundamental approach, involving the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent, like an α,β-unsaturated ketone) and a hydrazine derivative.[2][11] The choice of hydrazine and dicarbonyl compound directly determines the substituents on the final pyrazole ring. The primary challenge can be controlling regioselectivity when using unsymmetrical starting materials.[11]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne or alkene.[12] It provides a powerful route to highly substituted pyrazoles and pyrazolines.

Synthesis_Workflow Start_A 1,3-Dicarbonyl Compound Reaction Cyclocondensation (e.g., Knorr Synthesis) Start_A->Reaction Start_B Hydrazine Derivative Start_B->Reaction Product Substituted Pyrazole Core Reaction->Product Purification Purification (Chromatography, Recrystallization) Product->Purification Analysis Structural Analysis (NMR, MS, X-ray) Purification->Analysis Screening Biological Screening (In vitro assays) Analysis->Screening

Caption: General workflow for pyrazole synthesis and evaluation.

Example Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol is representative of a modern cyclocondensation approach to synthesize a pyrazole derivative.

Objective: To synthesize 1,3,5-trisubstituted pyrazole 32 via condensation of an α,β-ethylenic ketone with a substituted hydrazine.[12]

Materials:

  • α,β-ethylenic ketone (1.0 mmol)

  • p-(4-(tert-butyl)phenyl)hydrazine (1.1 mmol)

  • Copper triflate (Cu(OTf)2) (0.1 mmol)

  • 1-butyl-3-methylimidazolium hexafluorophosphate (2 mL)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, combine the α,β-ethylenic ketone (1.0 mmol), p-(4-(tert-butyl)phenyl)hydrazine (1.1 mmol), and copper triflate (0.1 mmol) in (2 mL).

  • Reaction Execution: Stir the mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). The reaction first yields an intermediate pyrazoline (compound 31).

  • In Situ Oxidation: The intermediate pyrazoline is oxidized in situ within the reaction medium to the corresponding aromatic pyrazole (compound 32).

  • Workup and Extraction: Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.

  • Characterization: The final product's structure and purity are confirmed using NMR (¹H, ¹³C) and mass spectrometry.

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its remarkable versatility has led to the development of drugs that combat inflammation, cancer, infections, and neurological disorders.[1][13] The ongoing exploration of novel synthetic routes continues to expand the chemical space of accessible pyrazole derivatives, promising new therapeutic agents with enhanced potency and selectivity.[11] Future research will likely focus on developing multi-target pyrazole agents for complex diseases and leveraging computational tools to design next-generation compounds with optimized pharmacokinetic and pharmacodynamic profiles. The metabolic stability and proven track record of the pyrazole nucleus ensure it will remain a high-value scaffold in the drug discovery pipeline for years to come.[5]

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Sources

The Structure-Activity Relationship (SAR) of Pyrazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of medicinal chemistry's most versatile and "privileged" scaffolds.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a stable bioisostere for other aromatic systems, have cemented its importance in drug design.[3] Pyrazole derivatives have given rise to a wide array of FDA-approved drugs, from the anti-inflammatory agent Celecoxib to various kinase inhibitors used in oncology.[3][4] This guide provides a detailed exploration of the structure-activity relationships (SAR) that govern the biological effects of pyrazole-containing compounds. We will dissect the critical structural modifications that enhance potency and selectivity against key biological targets in oncology, inflammation, and infectious diseases. By synthesizing field-proven insights with mechanistic data, this document serves as a comprehensive resource for researchers and scientists engaged in the development of next-generation pyrazole-based therapeutics.

Chapter 1: The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The enduring success of the pyrazole core in drug discovery is not accidental; it stems from a unique combination of chemical and physical properties that make it an ideal building block for interacting with biological targets.

Core Physicochemical Properties

The pyrazole ring is an aromatic system with a pKb of 11.5, making it a weak base.[5] Its structure is characterized by two adjacent nitrogen atoms: one pyrrole-like (N-1) and one pyridine-like (N-2). This arrangement is fundamental to its biological interactions.[3]

  • Hydrogen Bonding: The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor. This dual capacity allows for versatile and specific interactions within protein binding pockets.[3]

  • Tautomerism: Unsubstituted or symmetrically substituted pyrazoles exist as tautomers, a property that can influence their synthesis and interaction with biological targets. This tautomerism means that alkylation of asymmetrically substituted pyrazoles can result in a mixture of N-1 and N-2 isomers.[3][6]

  • Aromaticity and Stability: The pyrazole ring is chemically stable and resistant to oxidation, a desirable trait for metabolic stability in drug candidates.[6]

The Pyrazole Ring as a Pharmacophore and Bioisostere

In drug design, the pyrazole ring is often employed as a bioisostere for phenyl or other heterocyclic rings. This substitution can lead to significant improvements in a compound's pharmacological profile.[3] The strategic replacement of a carbocyclic ring with a pyrazole can enhance potency, improve physicochemical properties like solubility and lipophilicity, and modulate pharmacokinetics.[3] Its inherent polarity and capacity for specific interactions often allow it to anchor a molecule within a receptor's active site, facilitating a more favorable binding orientation.[3]

Chapter 2: Core Principles and Methodologies of SAR Analysis

Understanding the SAR of a chemical series is the cornerstone of medicinal chemistry. It is the process of deciphering how specific structural features of a molecule contribute to its biological activity, guiding the iterative process of lead optimization.

The Logic of SAR: An Iterative Cycle of Design and Discovery

The fundamental principle of SAR is that the biological activity of a compound is directly related to its chemical structure. By systematically modifying a lead compound—altering substituents, changing ring positions, or modifying the core scaffold—researchers can map the chemical space required for optimal interaction with a biological target. This process aims to enhance potency and selectivity while improving drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).

Methodologies for SAR Determination

A robust SAR study integrates computational, in vitro, and in vivo methods to build a comprehensive understanding of a compound series. This multi-pronged approach ensures that predictions are validated by empirical data at each stage of the discovery pipeline.

A Lead Identification (HTS, Fragment Screening) B In Silico Design (Computational Modeling, QSAR) A->B Initial Hit C Chemical Synthesis of Analogs B->C Design Hypotheses D In Vitro Biological Evaluation (Enzyme Assays, Cell-Based Assays) C->D Synthesized Library E Data Analysis & SAR Elucidation D->E Generate Activity Data E->B Refine SAR Model F Lead Optimization E->F Identify Key Pharmacophores G In Vivo Studies (Animal Models) F->G Candidate Selection

Caption: A typical workflow for Structure-Activity Relationship (SAR) determination.

Chapter 3: SAR of Pyrazole Derivatives as Anticancer Agents

The pyrazole scaffold is a key component in many modern anticancer agents, largely due to its effectiveness as a framework for designing protein kinase inhibitors.[7][8]

Targeting Protein Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Pyrazole derivatives have been successfully developed to target a range of kinases, including EGFR, CDKs, BTK, and JAKs.[7][9][10]

SAR Insights for Kinase Inhibition:

  • N-1 Substitution: The substituent at the N-1 position of the pyrazole ring is often critical for establishing interactions within the ATP-binding pocket of the kinase. Large, aromatic groups are common and can engage in hydrophobic and π-π stacking interactions.

  • C-3 and C-5 Substitutions: Aryl or heteroaryl groups at these positions are crucial for potency and selectivity. For example, in JAK1 inhibitors, an ortho substitution on a phenyl ring at position 3 was found to be important for selectivity over JAK2.[9]

  • C-4 Substitution: The C-4 position is a key point for modification to modulate solubility and other pharmacokinetic properties. Often, a small substituent or an unsubstituted position is preferred to avoid steric clashes.

  • Hinge-Binding Motifs: Many pyrazole kinase inhibitors incorporate a functional group, such as an amino group, that can form critical hydrogen bonds with the "hinge region" of the kinase active site.[10]

Data Presentation: Anticancer Activity of Pyrazole Derivatives

The following table summarizes the activity of representative pyrazole derivatives against various cancer cell lines and kinase targets, illustrating the impact of structural modifications.

Compound Class/ExampleTarget(s)Cell LineActivity (IC50)Key Structural FeaturesReference
Amide Derivative (4j)ProliferationHCT116, Huh71.1 µM, 1.6 µM1-(quinolin-2-yl)pyrazole with 2-chloro-4-pyridinyl amide[5]
Pyrazolo[1,5-a]pyrimidine (29)ProliferationHepG2, MCF710.05 µM, 17.12 µMFused pyrimidine ring system[11]
Pyrazole Carbaldehyde (43)PI3 KinaseMCF-70.25 µMCarbaldehyde group, potent PI3K inhibition[12]
Fused Pyrazole (50)EGFR, VEGFR-2HepG20.71 µMDual EGFR/VEGFR-2 inhibition[11]
General SAR Summary for Anticancer Activity

The development of pyrazole-based anticancer agents relies on the strategic placement of functional groups to optimize interactions with specific biological targets.

Caption: Key SAR hotspots on the pyrazole scaffold for anticancer activity.

Chapter 4: SAR of Pyrazole Derivatives as Anti-inflammatory Agents

The history of pyrazole in medicine is deeply rooted in anti-inflammatory applications, starting with early drugs like Antipyrine and evolving to the highly selective COX-2 inhibitors such as Celecoxib.[3][13]

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[13] Selectivity for COX-2 over the constitutively expressed COX-1 is crucial for reducing gastrointestinal side effects associated with traditional NSAIDs.[13]

Key Structural Features for COX-2 Selectivity:

  • Diaryl Heterocycle Core: The 1,5-diaryl- or 3,5-diaryl-pyrazole scaffold is a common feature. The arrangement of these rings is critical for fitting into the COX-2 active site.[14]

  • Sulfonamide/Methanesulfonyl Moiety: The key to Celecoxib's selectivity is the SO2NH2 or SO2Me group on one of the aryl rings. This group can insert into a specific hydrophobic side pocket present in the COX-2 active site but absent in COX-1.[13][14]

  • Trifluoromethyl Group: The CF3 group on the pyrazole ring of Celecoxib enhances its binding within the hydrophobic pocket of the COX active site.[14]

cluster_0 COX-2 Active Site cluster_1 Selective Side Pocket Val523 Val523 Arg513 Arg513 His90 His90 SidePocket Inhibitor Celecoxib Analogue Inhibitor->Val523 Hydrophobic Interaction Sulfonamide SO2NH2 Sulfonamide->Arg513 H-Bond Sulfonamide->His90 H-Bond

Caption: Schematic of a pyrazole-sulfonamide inhibitor in the COX-2 active site.
Data Presentation: COX Inhibition by Pyrazole Derivatives

The selectivity of an inhibitor is quantified by the Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Key Structural FeaturesReference
Celecoxib 5.422.162.51p-sulfonamidophenyl at N-1, CF3 at C-3[15]
Compound 5f 14.341.509.56Pyrazole-pyridazine hybrid[15]
Compound 6f 9.561.158.31Pyrazole-pyridazine hybrid[15]
Ibuprofen (Ref.) --~0.5 (Non-selective)Phenylpropionic acid[16]

Chapter 5: SAR of Pyrazole Derivatives as Antimicrobial Agents

With the rise of antimicrobial resistance, novel scaffolds are urgently needed. Pyrazoles have emerged as a promising class of compounds with activity against a range of pathogens.[17][18]

Key Pharmacophoric Features for Antibacterial Activity
  • Lipophilicity: The introduction of lipophilic groups, such as halogens (chloro, bromo) on aryl substituents, often enhances antibacterial activity. This is thought to improve the compound's ability to penetrate bacterial cell membranes.[18]

  • Hybrid Molecules: Combining the pyrazole core with other heterocyclic rings known for antimicrobial activity (e.g., thiazole, pyrazoline) can lead to potent hybrid compounds with broad-spectrum activity.[17]

  • Specific Moieties: The addition of moieties like aminoguanidine or furan-2-carbohydrazide to the pyrazole scaffold has been shown to result in potent inhibition of both Gram-positive and Gram-negative bacteria.[16]

Mechanism of Action

Unlike the well-defined targets in cancer and inflammation, the mechanisms for pyrazole-based antimicrobials are more varied but often involve the inhibition of essential bacterial enzymes.[17]

  • DNA Gyrase/Topoisomerase: Some pyrazole derivatives have been identified as inhibitors of bacterial type II topoisomerases, enzymes essential for DNA replication.[17][19]

  • Dihydrofolate Reductase (DHFR): Other series have been shown to inhibit DHFR, an enzyme critical for the synthesis of nucleic acids and amino acids in bacteria.[17]

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

Antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.

Compound/SeriesOrganismMIC (µg/mL)Key Structural FeaturesReference
Compound 7l Staphylococcus aureus1-21,3-diaryl pyrazole with aminoguanidine moiety[16]
Compound 3 Escherichia coli0.25Pyrazole with undisclosed substitutions[20]
Compound 4 Streptococcus epidermidis0.25Pyrazole with undisclosed substitutions[20]
Thiazolo-pyrazole (17) MRSA4Tethered thiazole and pyrazole rings[17]

Chapter 6: Experimental and Computational Protocols

To ensure the trustworthiness and reproducibility of SAR findings, standardized protocols are essential.

Experimental Protocol: General Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes a common method for synthesizing pyrazoles via the condensation of a 1,3-diketone with a hydrazine derivative.

  • Step 1: Synthesis of 1,3-Diketone: A Claisen condensation is performed between an appropriate ester and a ketone using a strong base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., ethanol or THF).

  • Step 2: Cyclocondensation: The purified 1,3-diketone (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid.

  • Step 3: Hydrazine Addition: The substituted hydrazine hydrochloride (1.1 eq) is added to the solution.

  • Step 4: Reaction: The mixture is refluxed for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Step 5: Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration.

  • Step 6: Purification: The crude product is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 1,3,5-trisubstituted pyrazole derivative.

  • Step 7: Characterization: The final structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow: Computational SAR Analysis using Molecular Docking

Molecular docking is a powerful in silico tool used to predict the binding mode and affinity of a ligand within the active site of a target protein, providing crucial insights into SAR.

P1 Protein Preparation (PDB, Add Hydrogens, Assign Charges) D Define Binding Site (Grid Generation around Active Site) P1->D L1 Ligand Preparation (2D to 3D, Energy Minimization) M Molecular Docking (Run Docking Algorithm, e.g., AutoDock) L1->M D->M A Pose Analysis & Scoring (Analyze Binding Modes, Score Poses) M->A Generate Poses V SAR Interpretation (Correlate Scores with Experimental Data) A->V Binding Scores & Interactions O Design New Analogs (Hypothesize Improved Binders) V->O Rational Design

Caption: A standard workflow for computational SAR analysis via molecular docking.

Chapter 7: Future Perspectives and Conclusion

The pyrazole scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

  • Multi-Target Ligands: Designing single pyrazole-based molecules that can modulate multiple targets simultaneously (e.g., dual COX-2/5-LOX inhibitors or multi-kinase inhibitors) offers a promising strategy for complex diseases.[13]

  • Covalent Inhibitors: The development of pyrazole derivatives that can form covalent bonds with their targets could lead to drugs with increased potency and duration of action.

  • Integration of AI/Machine Learning: The use of advanced computational models and AI will accelerate the SAR process, allowing for more accurate prediction of biological activity and ADMET properties for novel pyrazole derivatives.[21]

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  • ResearchGate. (n.d.). Brief SAR of anti-inflammatory activity of the compounds synthesised. [Link]

  • Lan, R., Liu, Q., Fan, P., Lin, S., & Fernando, S. R. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

  • National Center for Biotechnology Information. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Al-Ghorbani, M., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society, 20, S404-S409. [Link]

  • Sanna, M., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 28(24), 8035. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 17(5), 5625-5640. [Link]

  • Al-Suhaimi, K. S., & Al-Salahi, R. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4993. [Link]

  • ResearchGate. (n.d.). Functional groups that confer some distinctive interactions and activities on pyrazole analogs. [Link]

  • Khan, S. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • ResearchGate. (2025). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. [Link]

  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(4), 1-11. [Link]

  • ResearchGate. (n.d.). Integrated computational and preclinical evaluation of novel synthetic pyrazole pyrazoline thiazole derivative for breast cancer therapeutics. [Link]

  • Kumar, A., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 40(18), 8197-8212. [Link]

  • Alamshany, Z. M., & Al-Harbi, S. A. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 227. [Link]

  • Akhtar, M. J., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Advances, 12(10), 5947-5967. [Link]

  • Sharma, V., & Kumar, P. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(16), 4799. [Link]

  • Kumar, A., & Kumar, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]

  • Frontiers. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • Abdellatif, K. R. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(42), 27367-27382. [Link]

  • ResearchGate. (n.d.). Some examples of commercially available pyrazole derivatives as NSAIDs. [Link]

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A Senior Application Scientist's Guide to Pyrazole Synthesis: Core Methods and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and agrochemical development.[1][2][3] Its versatile structure serves as a privileged scaffold, appearing in blockbuster drugs such as the COX-2 inhibitor Celecoxib and the erectile dysfunction treatment Sildenafil (Viagra®).[2] The significant biological activity exhibited by pyrazole derivatives has driven continuous innovation in their synthetic methodologies.[1][3][4] This guide provides an in-depth review of the most critical and widely employed methods for pyrazole synthesis, offering mechanistic explanations, field-proven insights, and detailed protocols for researchers and drug development professionals.

Part 1: The Workhorse of Pyrazole Synthesis: Condensation of 1,3-Dicarbonyl Compounds with Hydrazines

The most classic and straightforward route to the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][5] This method, pioneered by Ludwig Knorr in 1883, remains a highly reliable and versatile strategy.[3][5][6]

The Knorr Pyrazole Synthesis

The Knorr synthesis involves the acid-catalyzed reaction of a 1,3-dicarbonyl compound with a hydrazine.[6][7] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8]

Causality Behind Experimental Choices: The use of an acid catalyst is crucial for protonating one of the carbonyl groups, thereby activating it for nucleophilic attack by the hydrazine.[6][7] The choice of solvent can significantly impact the reaction rate and, importantly, the regioselectivity.

Regioselectivity: A significant challenge in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential formation of two regioisomeric products.[1][5] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons.[6][7]

Field-Proven Insights for Controlling Regioselectivity: Recent studies have shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents can dramatically increase the regioselectivity of the reaction.[9][10] This is attributed to the unique solvent properties of these alcohols, which can influence the relative reactivity of the two carbonyl groups.

Mechanistic Pathway of the Knorr Pyrazole Synthesis

The reaction mechanism begins with the protonation of a carbonyl oxygen, followed by the nucleophilic attack of the hydrazine nitrogen. Subsequent dehydration leads to a hydrazone intermediate. The second nitrogen of the hydrazine then attacks the other carbonyl group, leading to a cyclic intermediate that, upon dehydration, yields the final pyrazole product.[7][8]

Knorr_Mechanism cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization & Dehydration 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone + Hydrazine - H2O Hydrazine Hydrazine Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Attack Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole - H2O Unsaturated_Ketone_Mechanism Unsaturated_Ketone α,β-Unsaturated Ketone Pyrazoline Pyrazoline Intermediate Unsaturated_Ketone->Pyrazoline + Hydrazine (Michael Addition & Cyclization) Hydrazine Hydrazine Pyrazole Pyrazole Product Pyrazoline->Pyrazole Oxidation MCR_Workflow cluster_reactants Reactants cluster_intermediates In-situ Intermediates Beta_Ketoester β-Ketoester Pyrazolone Pyrazolone Beta_Ketoester->Pyrazolone Hydrazine Hydrazine Hydrazine->Pyrazolone Aldehyde Aldehyde Michael_Acceptor Michael Acceptor Aldehyde->Michael_Acceptor Malononitrile Malononitrile Malononitrile->Michael_Acceptor Final_Product Pyrano[2,3-c]pyrazole Pyrazolone->Final_Product Michael Addition & Cyclization Michael_Acceptor->Final_Product

Sources

Methodological & Application

Synthesis protocol for 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the Synthesis of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic functionalization of the pyrazole ring is crucial for modulating the pharmacological profile of these compounds. This application note provides a detailed, two-part protocol for the synthesis of this compound, a valuable building block for the development of novel pharmaceuticals. The synthetic strategy is designed for reliability and scalability, proceeding through a stable pyrazole-4-carbaldehyde intermediate.

Synthetic Strategy Overview

The synthesis of this compound is accomplished in three main stages, commencing with the formation of an acetophenone hydrazone, followed by a Vilsmeier-Haack cyclization to furnish the pyrazole-4-carbaldehyde core. The final ethanone moiety is installed via a Grignard reaction and subsequent oxidation. This approach is favored due to the high efficiency and regioselectivity of the Vilsmeier-Haack reaction in functionalizing the 4-position of the pyrazole ring.

G A Acetophenone C Acetophenone (2-methylphenyl)hydrazone A->C Condensation B (2-Methylphenyl)hydrazine B->C E 1-(2-Methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde C->E Vilsmeier-Haack Cyclization D Vilsmeier Reagent (POCl3/DMF) D->E G {1-[1-(2-Methylphenyl)-3-phenyl-1H-pyrazol-4-yl]ethanol} E->G Grignard Reaction F Methylmagnesium Bromide (CH3MgBr) F->G I This compound (Final Product) G->I Oxidation H Oxidizing Agent (e.g., PCC) H->I

Caption: Overall synthetic workflow.

Part 1: Synthesis of 1-(2-Methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

This initial phase of the synthesis involves the formation of a hydrazone intermediate, which then undergoes a Vilsmeier-Haack reaction to yield the core pyrazole-4-carbaldehyde structure.

Mechanism and Rationale

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2][3] The reaction proceeds through the formation of a Vilsmeier reagent, typically a chloroiminium salt, from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3).[2] This electrophilic species then reacts with a suitable nucleophile. In this synthesis, an acetophenone hydrazone serves as the nucleophile, undergoing cyclization and formylation in a one-pot process to yield the desired pyrazole-4-carbaldehyde.[4][5] The use of a hydrazone precursor is an efficient strategy for constructing the pyrazole ring with simultaneous introduction of a formyl group at the 4-position.[1][6]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization and Formylation DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Hydrazone Acetophenone (2-methylphenyl)hydrazone Intermediate Cyclized Intermediate Hydrazone->Intermediate Reaction with Vilsmeier Reagent Product Pyrazole-4-carbaldehyde Intermediate->Product Formylation & Aromatization

Caption: Vilsmeier-Haack reaction mechanism.

Experimental Protocol

Step 1a: Synthesis of Acetophenone (2-methylphenyl)hydrazone

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Acetophenone120.15101.20 g
(2-Methylphenyl)hydrazine122.17101.22 g
Ethanol46.07-20 mL
Glacial Acetic Acid60.05catalytic2-3 drops
  • In a 100 mL round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) and (2-methylphenyl)hydrazine (1.22 g, 10 mmol) in ethanol (20 mL).

  • Add 2-3 drops of glacial acetic acid to the solution to catalyze the condensation reaction.

  • Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product, acetophenone (2-methylphenyl)hydrazone, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Step 1b: Vilsmeier-Haack Cyclization

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Acetophenone (2-methylphenyl)hydrazone224.3051.12 g
N,N-Dimethylformamide (DMF)73.09-15 mL
Phosphorus Oxychloride (POCl3)153.33151.37 mL (2.29 g)
  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (10 mL) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (1.37 mL, 15 mmol) dropwise to the cooled DMF with constant stirring over a period of 30 minutes. This in situ preparation of the Vilsmeier reagent is exothermic and must be done carefully.[2]

  • After the addition is complete, allow the mixture to stir at 0 °C for another 30 minutes.

  • Dissolve the acetophenone (2-methylphenyl)hydrazone (1.12 g, 5 mmol) in DMF (5 mL) and add this solution dropwise to the prepared Vilsmeier reagent.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80 °C for 4-6 hours.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude 1-(2-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde by recrystallization from ethanol or by column chromatography on silica gel.

Part 2: Synthesis of this compound

The final stage of the synthesis involves the conversion of the aldehyde functional group of the pyrazole-4-carbaldehyde to the desired ethanone. This is achieved through a two-step process: a Grignard reaction to form a secondary alcohol, followed by oxidation.

Experimental Protocol

Step 2a: Grignard Reaction

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
1-(2-Methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde262.3141.05 g
Methylmagnesium Bromide (3.0 M in diethyl ether)-4.81.6 mL
Anhydrous Tetrahydrofuran (THF)72.11-20 mL
Saturated Ammonium Chloride Solution--as needed
  • In a dry, nitrogen-flushed round-bottom flask, dissolve the pyrazole-4-carbaldehyde (1.05 g, 4 mmol) in anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the methylmagnesium bromide solution (1.6 mL, 4.8 mmol) dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude secondary alcohol, 1-[1-(2-methylphenyl)-3-phenyl-1H-pyrazol-4-yl]ethanol. This crude product is often used directly in the next step without further purification.

Step 2b: Oxidation to the Ethanone

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Crude 1-[1-(2-Methylphenyl)-3-phenyl-1H-pyrazol-4-yl]ethanol~278.35~4~1.11 g
Pyridinium Chlorochromate (PCC)215.5661.29 g
Anhydrous Dichloromethane (DCM)84.93-25 mL
Silica Gel--~2 g
  • In a round-bottom flask, suspend pyridinium chlorochromate (PCC) (1.29 g, 6 mmol) in anhydrous dichloromethane (DCM) (15 mL).

  • Dissolve the crude alcohol from the previous step in DCM (10 mL) and add this solution to the PCC suspension in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the silica gel plug with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Data Summary and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
1-(2-Methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydeC17H14N2O262.31Off-white solid
This compoundC12H12N2O200.24Solid

Expected Characterization Data for the Final Product:

  • ¹H NMR: Resonances corresponding to the aromatic protons of the methylphenyl and pyrazole rings, a singlet for the acetyl methyl group, and a singlet for the methyl group on the phenyl ring.

  • ¹³C NMR: Signals for the carbonyl carbon of the acetyl group, as well as carbons of the pyrazole and aromatic rings.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the product.

  • Infrared (IR) Spectroscopy: A characteristic absorption band for the carbonyl (C=O) stretching of the ketone.

Troubleshooting and Safety Precautions

  • Vilsmeier-Haack Reaction: This reaction is moisture-sensitive. Ensure all glassware is dry and anhydrous solvents are used. The addition of POCl3 to DMF is highly exothermic and should be performed slowly at 0 °C.

  • Grignard Reaction: This reaction is also highly sensitive to moisture. Use dry glassware and anhydrous solvents. The Grignard reagent is flammable and should be handled with care.

  • Oxidation: PCC is a toxic and potentially carcinogenic chromium (VI) compound. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.

References

  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Navigating Pyrazole Synthesis: A Guide to Hydrazine Altern
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. NIH.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF.
  • Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e).
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.

Sources

Application Notes & Protocols for the Analytical Characterization of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the analytical characterization of pyrazole compounds, a critical class of heterocyclic scaffolds in pharmaceuticals, agrochemicals, and material sciences. Recognizing the diverse analytical challenges presented by these molecules—from structural ambiguity and isomerism to the need for precise quantification—this document outlines robust methodologies using state-of-the-art analytical techniques. We delve into the causality behind experimental choices, offering field-proven insights into method development and validation. Protocols are provided for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by data interpretation guides and troubleshooting advice. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, ensuring the generation of accurate, reliable, and compliant analytical data.

Introduction: The Analytical Imperative for Pyrazole Compounds

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their versatile chemical nature and broad spectrum of biological activities have established them as privileged structures in medicinal chemistry and drug discovery.[1][2] The synthesis of pyrazoles, often through methods like the Knorr synthesis, can lead to the formation of regioisomers, impurities, and byproducts that can significantly impact product efficacy, safety, and regulatory compliance.[3] Therefore, the development and validation of precise and reliable analytical methods are not merely procedural requirements but foundational pillars of quality assurance in any pyrazole-related research and development pipeline.[4][5]

This guide provides a multi-faceted approach to pyrazole analysis, addressing three core analytical objectives:

  • Structural Elucidation: Unambiguous confirmation of the molecular structure, including regiochemistry and stereochemistry.

  • Purity and Impurity Profiling: Separation and quantification of the target pyrazole compound from starting materials, byproducts, and degradation products.

  • Quantification: Accurate measurement of the pyrazole compound in various matrices, from bulk active pharmaceutical ingredients (APIs) to complex formulations.

The selection of an appropriate analytical technique is governed by the physicochemical properties of the analyte (e.g., volatility, polarity, thermal stability) and the specific analytical question being addressed.

Method_Selection cluster_techniques Primary Analytical Techniques Analyte Pyrazole Analyte Properties GCMS GC-MS Analyte->GCMS Volatile & Thermally Stable HPLC HPLC-UV/PDA/MS Analyte->HPLC Non-Volatile or Thermally Labile Question Analytical Goal (Structure, Purity, Quantity) NMR NMR Spectroscopy Question->NMR Structure Elucidation Question->GCMS Isomer Separation & Quantification Question->HPLC Purity & Quantification

Caption: Figure 1: General Workflow for Analytical Method Selection.

Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Separation of Volatile Pyrazoles

Expertise & Experience: GC-MS is the premier technique for analyzing volatile and semi-volatile pyrazole compounds. Its strength lies in the high separation efficiency of gas chromatography, which is critical for resolving structurally similar regioisomers, a common challenge in pyrazole synthesis.[3][4] The mass spectrometer provides definitive identification based on mass-to-charge ratio and characteristic fragmentation patterns.[6]

Causality in Method Design:

The choice of a GC column is paramount. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often the starting point, offering a good balance of interactions for separating compounds with varying polarities. Optimization of the temperature gradient is crucial; a slow ramp rate can improve the resolution of closely eluting isomers. For unambiguous identification, especially with isomers that may have similar mass spectra, comparison of GC retention indices (RIs) with known standards or databases is a highly reliable method.[7]

Application Note: Isomer Analysis in an Industrial Pyrazole Mixture

This protocol provides a robust method for the separation and quantification of pyrazole isomers in a complex industrial mixture.

GCMS_Workflow SamplePrep 1. Sample Preparation (Dissolution in Dichloromethane) Injection 2. GC Injection (Split/Splitless Inlet) SamplePrep->Injection Separation 3. Chromatographic Separation (Capillary GC Column) Injection->Separation Ionization 4. Ionization (Electron Ionization, 70 eV) Separation->Ionization Detection 5. Mass Analysis & Detection (Quadrupole Analyzer) Ionization->Detection DataAnalysis 6. Data Analysis (Mass Spectra & Retention Indices) Detection->DataAnalysis

Caption: Figure 2: GC-MS Experimental Workflow for Pyrazole Analysis.

Protocol 1: GC-MS Analysis of Pyrazole Isomers
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask.

    • Dissolve the sample in a minimal amount of a suitable solvent like methanol, then dilute to the mark with dichloromethane. Dichloromethane is an excellent solvent for a wide range of organic compounds and is compatible with most GC injection systems.[3]

    • Vortex for 30 seconds to ensure homogeneity. If particulates are present, filter through a 0.45 µm PTFE syringe filter.

  • Instrumentation and Conditions:

    • The following conditions serve as a validated starting point and should be optimized as needed.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentStandard, reliable instrumentation.
MS System Agilent 5977B MSD or equivalentProvides sensitive detection and spectral data.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A versatile, low-bleed column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Injection Vol. 1 µLStandard volume to avoid column overloading.
Injection Mode Split (50:1)Prevents column overload for concentrated samples; can be switched to splitless for trace analysis.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA typical gradient that balances resolution and analysis time.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Scan Range 40 - 450 m/zCovers the expected mass range for most pyrazole derivatives and their fragments.
  • Data Interpretation:

    • Identification: Identify pyrazole isomers by comparing their retention times and mass spectra against a known reference standard or a validated spectral library (e.g., NIST).

    • Fragmentation: The fragmentation pattern is key to confirming the structure. Common fragmentations for the pyrazole ring involve the loss of HCN, N₂, and substituent groups.[6] For example, a molecular ion peak (M+) is typically observed, and its stability can provide clues about the structure.[8]

    • Quantification: Create a calibration curve using certified reference standards of the target pyrazole isomers to ensure accurate quantification.

High-Performance Liquid Chromatography (HPLC): Versatility for Purity and Quantification

Expertise & Experience: HPLC is arguably the most versatile and widely used technique for the analysis of pharmaceutical compounds, including pyrazoles. It is particularly suited for compounds that are non-volatile, polar, or thermally labile, where GC is not an option. Reversed-phase HPLC (RP-HPLC) with a photodiode array (PDA) detector is the workhorse for purity analysis and quantification.

Causality in Method Design:

The development of a robust HPLC method hinges on the careful selection of the stationary phase (column), mobile phase composition, and detector wavelength. A C18 column is the most common choice for RP-HPLC, providing excellent retention for moderately non-polar compounds. The mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (ACN) or methanol, is optimized to achieve adequate retention and separation. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid - TFA) to the mobile phase can improve peak shape for basic compounds like pyrazoles by suppressing the ionization of silanol groups on the silica support.[9] The detection wavelength should be set at the absorbance maximum (λmax) of the pyrazole analyte to ensure maximum sensitivity.

Application Note: Purity and Assay of a Novel Pyrazole API

This protocol details a validated RP-HPLC-PDA method for determining the purity and assay of a newly synthesized pyrazole derivative in a drug substance.[9]

HPLC_Workflow cluster_cycle Development & Validation Cycle Dev 1. Method Development (Column, Mobile Phase, λ Selection) Validation 2. Method Validation (ICH Q2) (Accuracy, Precision, Linearity, etc.) Dev->Validation Validation->Dev Re-optimization SamplePrep 3. Sample & Standard Prep (Dissolution in Mobile Phase) Validation->SamplePrep Analysis 4. HPLC-PDA Analysis SamplePrep->Analysis Integration 5. Data Processing (Peak Integration & Calculation) Analysis->Integration

Caption: Figure 3: HPLC Method Development and Validation Pathway.

Protocol 2: RP-HPLC-PDA for Pyrazole Quantification
  • Sample and Standard Preparation:

    • Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (containing 0.1% TFA) in a 75:25 v/v ratio.[9] Filter and degas the mobile phase before use.

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the pyrazole reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the pyrazole API sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Instrumentation and Conditions:

Parameter Setting Rationale
HPLC System Shimadzu LC-20AD or equivalentA standard, robust HPLC system.
Detector Photodiode Array (PDA) DetectorAllows for spectral confirmation of peak identity and purity.
Column C18 (e.g., Shim-pack GIST, 150 x 4.6 mm, 5 µm)A high-quality C18 column provides good retention and peak shape.[9]
Mobile Phase ACN : 0.1% TFA in Water (75:25 v/v)Isocratic elution is simple and robust for routine QC. TFA improves peak shape.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance of speed and efficiency.[10]
Column Temp. 25 °CControlled temperature ensures reproducible retention times.
Injection Vol. 20 µLStandard volume for quantitative analysis.
Detection λ 333 nm (or analyte-specific λmax)Wavelength of maximum absorbance for the analyte ensures highest sensitivity.[9]
  • Data Analysis and System Suitability:

    • System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

    • Purity: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay: Quantify the pyrazole content in the sample by comparing its peak area to that of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Expertise & Experience: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. For pyrazoles, ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, while 2D NMR techniques like HSQC and HMBC are essential for connecting the pieces and confirming the final structure, especially for novel derivatives.[11][12]

Causality in Experimental Design: Tackling Tautomerism

A significant challenge in the NMR analysis of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton rapidly exchanges between the two nitrogen atoms.[13] If this exchange is fast on the NMR timescale, it leads to averaged signals for the C3 and C5 positions, complicating structural assignment.[13]

  • Low-Temperature NMR: The most effective solution is to slow down this exchange by lowering the temperature of the NMR experiment. This can resolve the averaged signals into two distinct sets, one for each tautomer, allowing for their individual characterization.[13]

  • 2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. It reveals correlations between protons and carbons that are 2 or 3 bonds apart. This is crucial for distinguishing isomers by observing long-range couplings, for instance, from a substituent's protons to the carbons of the pyrazole ring.[11][12]

Caption: Figure 4: Logic Diagram for NMR Structure Elucidation of Pyrazoles.

Protocol 3: Structural Elucidation by NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified pyrazole compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often useful as it can slow down N-H proton exchange compared to other solvents.

    • Ensure the sample is fully dissolved. Sonication may be required.

  • Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.[12]

    • If signal averaging is observed, repeat the acquisitions at a lower temperature (e.g., 253 K, 233 K) until sharp, distinct signals are resolved for each tautomer.[13]

    • Acquire the following 2D spectra:

      • COSY: To identify proton-proton spin systems.

      • HSQC: To correlate directly bonded ¹H and ¹³C nuclei.[13]

      • HMBC: To identify long-range (2-3 bond) H-C correlations, which are critical for connecting different fragments of the molecule.[13]

  • Data Interpretation:

    • ¹H NMR: Analyze chemical shifts, integration, and coupling constants to identify proton environments. The N-H proton signal can often be broad or may not be observed due to exchange.[13]

    • ¹³C NMR: Identify the number of unique carbon environments. The chemical shifts of C3 and C5 are particularly diagnostic for determining the position of substituents.[14]

    • HMBC Analysis: Systematically build the molecular structure by linking protons to carbons two and three bonds away. For example, the protons of a methyl group at C3 will show an HMBC correlation to C3 and C4, but not C5, confirming its position.

Nucleus Typical Chemical Shift Range (ppm) Comments
¹H (N-H) 10.0 - 14.0Often broad; position is solvent and concentration dependent. May exchange with D₂O.
¹H (Ring) 6.0 - 8.5Position depends on substituents and electronic effects.
¹³C (C3/C5) 130 - 160Highly dependent on substitution and tautomeric form. Deshielded compared to C4.[14]
¹³C (C4) 100 - 115Typically the most shielded ring carbon.

Trustworthiness: The Role of Analytical Method Validation

A core tenet of scientific integrity is the validation of analytical methods. Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[5] Without proper validation, data is unreliable, leading to regulatory non-compliance and potential product safety issues.[4][5] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[15]

Key Validation Parameters

The following parameters must be evaluated during the validation of quantitative methods like HPLC and GC.[15][16][17]

Parameter Definition Typical Acceptance Criteria (for Assay)
Accuracy The closeness of test results to the true value.% Recovery of 98.0% - 102.0%.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument).RSD ≤ 2.0%.
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, matrix components).No interference at the retention time of the analyte from blank/placebo. Peak purity should pass.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.Typically 80% - 120% of the test concentration.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C).System suitability parameters must be met under all varied conditions.

Conclusion

The analytical characterization of pyrazole compounds requires a strategic, multi-technique approach. GC-MS provides unparalleled resolution for volatile isomers, HPLC offers robust quantification for a broad range of derivatives, and NMR remains the definitive tool for structural elucidation. Each method must be underpinned by a thorough understanding of the causality behind experimental choices and validated to ensure the integrity of the resulting data. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently generate the high-quality, reliable data necessary to advance their scientific and commercial objectives.

References

  • GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. MORAVIAN.
  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Structure Elucidation of a Pyrazolo[5][18]pyran Derivative by NMR Spectroscopy. ResearchGate.

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Deriv
  • A Step-by-Step Guide to Analytical Method Development and Valid
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Wiley Online Library.
  • Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Structure Elucidation of a Pyrazolo[5][18]pyran Derivative by NMR Spectroscopy. National Institutes of Health (NIH).

  • Analytical Method Validation Parameters: An Updated Review. Asian Journal of Pharmaceutical Research.
  • Interpreting Complex NMR Spectra of Pyrazole Deriv
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles (PDF).
  • Mass spectrometric study of some pyrazoline derivatives.
  • Mass spectral investigation of compounds 1 and 11-15.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Pyrazole derivative in preclinical study.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

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The Knorr Pyrazole Synthesis: A Comprehensive Guide to Variations, Mechanisms, and Modern Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Knorr pyrazole synthesis, a robust and versatile cyclocondensation reaction, has been a cornerstone of heterocyclic chemistry for over a century. First reported by Ludwig Knorr in 1883, this reaction traditionally involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to yield the corresponding pyrazole.[1] The pyrazole scaffold is a significant pharmacophore present in numerous biologically active compounds, making the Knorr synthesis and its subsequent modifications invaluable tools in medicinal chemistry and drug development. This guide provides an in-depth exploration of the classical Knorr synthesis and its modern variations, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of different methodologies. We will delve into strategies to overcome the classic challenge of regioselectivity, explore advancements such as microwave-assisted and multicomponent reactions, and provide a case study on the industrial synthesis of the COX-2 inhibitor, Celecoxib.

The Classical Knorr Pyrazole Synthesis: Mechanism and Regioselectivity

The fundamental Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine in the presence of an acid catalyst.[2] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[3]

General Reaction Mechanism

The reaction is typically acid-catalyzed and begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[4] This is followed by the elimination of a water molecule to form a hydrazone intermediate. The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic intermediate which, upon dehydration, yields the final pyrazole product.[2]

Diagram 1: General Mechanism of the Knorr Pyrazole Synthesis

Knorr Pyrazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone + Hydrazine - H2O hydrazine Hydrazine Derivative hydrazine->hydrazone cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole cyclic_intermediate->pyrazole - H2O

Caption: General workflow of the Knorr pyrazole synthesis.

The Challenge of Regioselectivity

A significant challenge in the Knorr pyrazole synthesis arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. In such cases, the initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[5] The control of regioselectivity is crucial for the efficient synthesis of a specific, desired isomer.

The regiochemical outcome is influenced by a combination of factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can activate a neighboring carbonyl group, making it more susceptible to nucleophilic attack.

  • Steric Effects: Steric hindrance around the carbonyl groups and on the substituted hydrazine can direct the initial attack to the less sterically hindered carbonyl.

  • Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly impact the regioselectivity. For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.

Protocol: Classical Synthesis of a Pyrazolone from a β-Ketoester

This protocol details the synthesis of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate, a variation of the Knorr reaction that yields a pyrazolone.[6][7]

Materials
  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

  • Ethyl acetate/Hexane (for TLC)

Procedure
  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7]

  • Add a stir bar and heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[7]

  • Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring to precipitate the product.[6]

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate complete precipitation.

  • Isolate the solid product by vacuum filtration using a Büchner funnel, rinse the collected solid with a small amount of cold water, and allow it to air dry.[6]

Variations on the Knorr Pyrazole Synthesis

To address the limitations of the classical Knorr synthesis, particularly the issue of regioselectivity and long reaction times, several variations have been developed.

Regioselective Synthesis using Fluorinated Alcohols

The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents can dramatically improve the regioselectivity of the Knorr synthesis. These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a higher preference for one regioisomer.[8]

Protocol: Regioselective Synthesis of Fluorinated Pyrazoles

This protocol is a general procedure for the regioselective synthesis of pyrazoles using fluorinated alcohols as solvents.

Materials:

  • 1,3-Diketone (e.g., a fluorinated β-diketone) (0.45 mmol)

  • Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (0.45 mmol)

  • Fluorinated alcohol (TFE or HFIP) (3 mL)

Procedure:

  • In a suitable reaction vessel, dissolve the 1,3-diketone (0.45 mmol) in the chosen fluorinated alcohol (3 mL).

  • Slowly add the substituted hydrazine (0.45 mmol) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization to isolate the desired regioisomer.[8]

Microwave-Assisted Knorr Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate organic reactions. In the context of the Knorr synthesis, microwave irradiation can drastically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[9][10]

Table 1: Comparison of Conventional vs. Microwave-Assisted Knorr Pyrazole Synthesis [6][9]

ParameterConventional Reflux MethodMicrowave-Assisted Method
Reaction Time 2 hours5 minutes
Temperature 75°C60°C
Yield 72-90%91-98%
Energy Source Oil bath or heating mantleMicrowave irradiation

Protocol: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles [6]

Materials:

  • Aryl hydrazine

  • β-ketoester

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a microwave-safe vessel, dissolve the appropriate aryl hydrazine and β-ketoester in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.[9]

  • After the reaction is complete, cool the vessel to a safe temperature.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Diagram 2: Comparative Workflow of Conventional vs. Microwave-Assisted Synthesis

Synthesis Workflow Comparison cluster_conventional Conventional Reflux cluster_microwave Microwave-Assisted conv_start Mix Reactants in Solvent conv_reflux Heat under Reflux (2 hours) conv_start->conv_reflux conv_workup Work-up & Purification conv_reflux->conv_workup mw_start Mix Reactants in MW Vessel mw_irradiate Microwave Irradiation (5 minutes) mw_start->mw_irradiate mw_workup Work-up & Purification mw_irradiate->mw_workup

Caption: A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.[6]

Multicomponent Knorr Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product that contains portions of all the starting materials, offer significant advantages in terms of efficiency and atom economy. Several MCRs based on the Knorr pyrazole synthesis have been developed, allowing for the rapid generation of complex pyrazole derivatives.

One-Pot Synthesis of Bis-pyrazolylmethanes

This protocol describes a one-pot, three-component reaction of an aromatic aldehyde, phenylhydrazine, and ethyl acetoacetate to synthesize 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols).[5]

Materials:

  • Aromatic aldehyde

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, phenylhydrazine, and ethyl acetoacetate in acetonitrile.

  • Add a substoichiometric amount of K₂CO₃ as a catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by filtration or after removal of the solvent and subsequent purification.[5]

Industrial Application: The Synthesis of Celecoxib

The Knorr pyrazole synthesis is a key step in the industrial production of Celecoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[10] The synthesis involves the regioselective condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione with 4-hydrazinobenzenesulfonamide hydrochloride.[11][12]

The diketone starting material is synthesized via a Claisen condensation of p-methylacetophenone and an ethyl trifluoroacetate.[12] The subsequent reaction with the substituted hydrazine hydrochloride in a suitable solvent system, such as a mixture of ethyl acetate and water, yields Celecoxib.[13] The use of the hydrochloride salt of the hydrazine is crucial for achieving the desired regioselectivity, leading almost exclusively to the formation of the 1,5-diarylpyrazole isomer.[14]

Protocol: Synthesis of Celecoxib [13]

Materials:

  • 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (10.5 g)

  • 4-Sulphonamidophenylhydrazine hydrochloride (10.5 g)

  • Ethyl acetate (50 ml)

  • Water (50 ml)

Procedure:

  • A mixture of 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (10.5 g), 4-sulphonamidophenylhydrazine hydrochloride (10.5 g), ethyl acetate (50 ml), and water (50 ml) is heated at 75-80°C and stirred for 5 hours.[13]

  • The reaction mixture is then cooled to 0-5°C and stirred for 1 hour.[13]

  • The separated solid is filtered, washed with water (150 ml), and dried to yield Celecoxib.[13]

Conclusion

The Knorr pyrazole synthesis remains a highly relevant and powerful tool for the construction of the pyrazole core. While the classical method provides a solid foundation, its modern variations have significantly expanded its scope and efficiency. By understanding the underlying mechanisms and the factors governing regioselectivity, researchers can strategically choose the most appropriate methodology for their synthetic targets. The adoption of techniques like microwave-assisted synthesis and multicomponent reactions has streamlined the synthesis of complex pyrazole derivatives, accelerating drug discovery and development efforts. The industrial synthesis of Celecoxib serves as a prominent example of the enduring importance and adaptability of the Knorr pyrazole synthesis in producing life-saving pharmaceuticals.

References

  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020). Zenodo. [Link]

  • Process for preparation of celecoxib. (2011).
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Knorr Pyrazole Synthesis. (n.d.). Name-Reaction.com. [Link]

  • Synthesis method of celecoxib. (2012).
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • A Unique Blend of Water, DES and Ultrasound for One-Pot Knorr Pyrazole Synthesis and Knoevenagel-Michael Addition Reaction. (n.d.). ResearchGate. [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (2021). PubMed. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). PMC - NIH. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). ACS Publications. [Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. (2000). Journal of Medicinal Chemistry. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). [Link]

  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021). PMC. [Link]

  • knorr pyrazole synthesis. (n.d.). Slideshare. [Link]

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Vilsmeier-Haack formylation of pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Vilsmeier-Haack Formylation of Pyrazoles: Mechanism, Protocols, and Optimization

Introduction

The Vilsmeier-Haack (V-H) reaction is a powerful and widely utilized method in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] Among heterocycles, pyrazoles are of significant interest due to their prevalence in pharmacologically active compounds. The introduction of a formyl group, specifically at the C4 position, transforms the pyrazole scaffold into a versatile synthetic intermediate, paving the way for the construction of complex molecular architectures for drug discovery and materials science.[3][4] Pyrazole-4-carbaldehydes are key building blocks for a range of derivatives, including Schiff bases, oximes, and other heterocycles, which have shown anti-inflammatory, antimicrobial, and anti-cancer activities.[3][5]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the , from the underlying reaction mechanism and regiochemical control to detailed, field-proven experimental protocols and troubleshooting strategies.

Theoretical Framework: Mechanism and Regioselectivity

A fundamental understanding of the reaction mechanism is paramount for successful application and optimization. The V-H reaction proceeds through a well-established electrophilic aromatic substitution pathway.

The Vilsmeier Reagent: The Electrophile

The active formylating agent, the Vilsmeier reagent, is a chloroiminium salt (typically N,N-dimethyl-chloromethyleneiminium chloride).[2][6] It is highly reactive and moisture-sensitive, and therefore, it is almost always prepared in situ just before use. The most common and cost-effective method involves the reaction of an N,N-disubstituted formamide, such as N,N-dimethylformamide (DMF), with an acid chloride.[7] Phosphorus oxychloride (POCl₃) is the most frequently used acid chloride, though others like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can also be employed.[7][8]

The formation is an exothermic reaction where the lone pair of the amide oxygen in DMF attacks the electrophilic phosphorus center of POCl₃, leading to the formation of the electrophilic iminium salt.[2]

Reaction Mechanism

The overall transformation can be dissected into three primary stages:

  • Formation of the Vilsmeier Reagent : DMF reacts with POCl₃ to generate the electrophilic chloroiminium ion.[2][9]

  • Electrophilic Attack : The electron-rich C4 position of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This step is the regioselectivity-determining step and results in the formation of a cationic intermediate, often referred to as a sigma complex.[5][6]

  • Hydrolysis : The resulting iminium salt intermediate is stable until the reaction is quenched with water. During aqueous workup, the iminium species is readily hydrolyzed to yield the final pyrazole-4-carbaldehyde and a secondary amine salt.[2]

Vilsmeier_Mechanism Plausible Mechanism of Vilsmeier-Haack Formylation on Pyrazole cluster_reagent Step 1: Vilsmeier Reagent Formation cluster_reaction Step 2 & 3: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole (Electron-rich) Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product 4-Formylpyrazole Intermediate->Product H₂O Workup (Hydrolysis)

Caption: General mechanism of the Vilsmeier-Haack reaction on a pyrazole substrate.

Controlling Regioselectivity

For most pyrazole substrates, the Vilsmeier-Haack reaction exhibits excellent regioselectivity, with formylation occurring almost exclusively at the C4 position.[6] This is governed by two key factors:

  • Electronic Effects : The C4 position of the pyrazole ring possesses the highest electron density, making it the most nucleophilic and thus the most reactive site for electrophilic attack.

  • Steric Effects : The C4 position is typically less sterically hindered than the C3 and C5 positions, especially when bulky substituents are present on the ring.

While C4 formylation is dominant, the nature of substituents at the N1, C3, and C5 positions can significantly impact the overall reactivity. Strong electron-withdrawing groups can deactivate the pyrazole ring, necessitating more forcing conditions such as higher temperatures or a larger excess of the Vilsmeier reagent to achieve good conversion.[10]

Experimental Protocols and Methodologies

Critical Safety Considerations
  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water in a highly exothermic manner. It must be handled with extreme care in a well-ventilated chemical fume hood.[6]

  • Vilsmeier Reagent is moisture-sensitive and the in situ formation is exothermic. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[6]

  • Workup : The quenching of the reaction mixture with ice/water is highly exothermic and must be performed slowly and cautiously in a large vessel to control the release of heat and HCl gas.

Protocol 1: Preparation of the Vilsmeier Reagent (In Situ)

This protocol describes the standard procedure for generating the Vilsmeier reagent from DMF and POCl₃.

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Two- or three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or syringe

  • Inert gas supply (N₂ or Ar)

Procedure:

  • Equip the round-bottom flask with a stir bar, a dropping funnel (or septum), and an inert gas inlet.

  • Place the flask in an ice-water bath and allow it to cool to 0-5 °C.

  • Charge the flask with anhydrous DMF (e.g., 5-10 equivalents relative to the substrate).

  • Begin stirring and slowly add POCl₃ (e.g., 2-4 equivalents) dropwise via the dropping funnel or syringe over 15-30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, stir the resulting mixture (which may be a colorless solution or a white crystalline slurry) at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the reagent.[8]

Protocol 2: General Formylation of a 1,3-Disubstituted Pyrazole

This protocol provides a general workflow for the formylation reaction. Reaction times and temperatures are substrate-dependent and require optimization.

Vilsmeier_Workflow Experimental Workflow for Pyrazole Formylation A 1. Reagent Prep (0°C) Add POCl₃ to anhydrous DMF under N₂. B 2. Substrate Addition Add pyrazole substrate to the pre-formed Vilsmeier reagent. A->B C 3. Reaction Heat mixture (e.g., 70-120°C). Monitor by TLC. B->C D 4. Quenching (Caution!) Slowly pour cooled reaction mixture onto crushed ice. C->D E 5. Neutralization Adjust pH to 7-8 with aq. base (e.g., NaOH, NaHCO₃). D->E F 6. Extraction Extract product with organic solvent (e.g., Ethyl Acetate, DCM). E->F G 7. Purification Dry, concentrate, and purify (Column Chromatography or Recrystallization). F->G

Caption: Step-by-step workflow for the .

Procedure:

  • Prepare the Vilsmeier reagent in a suitable flask as described in Protocol 1 .

  • To the cold, stirred solution of the Vilsmeier reagent, add the pyrazole substrate (1.0 equivalent) either neat (if liquid) or as a solution in a minimal amount of anhydrous DMF.[6]

  • Once the addition is complete, slowly allow the reaction mixture to warm to room temperature, and then heat it to the desired temperature (typically between 70 °C and 120 °C).[5][10]

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[6]

  • After completion, cool the reaction mixture to room temperature.

  • In a separate, larger beaker or flask, prepare a mixture of crushed ice and water.

  • CAUTIOUSLY and slowly, pour the reaction mixture onto the stirred ice-water. A highly exothermic reaction will occur.[11]

  • Continue stirring until all the ice has melted. A precipitate of the crude product may form.

  • Carefully neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure pyrazole-4-carbaldehyde.

Optimization and Troubleshooting

Achieving high yields in the V-H reaction, especially with less reactive substrates, often requires careful optimization.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Deactivated Reagent : Moisture in reagents or glassware has destroyed the Vilsmeier reagent.[6] 2. Deactivated Substrate : Strong electron-withdrawing groups on the pyrazole ring reduce its nucleophilicity. 3. Insufficient Energy : Reaction temperature or time is too low/short.[6]1. Ensure all glassware is oven- or flame-dried. Use high-purity, anhydrous DMF and fresh POCl₃. 2. Increase the excess of the Vilsmeier reagent (e.g., from 2 to 6 equivalents of DMF and 2 to 4 equivalents of POCl₃).[10][11] 3. Increase the reaction temperature (e.g., from 70 °C to 120 °C) and extend the reaction time. Monitor closely by TLC.[10]
Complex Mixture/Byproducts 1. Reaction Too Forceful : High temperatures for extended periods can lead to decomposition or side reactions. 2. Diformylation : Occurs rarely with highly activated systems.1. Attempt the reaction at a lower temperature for a longer duration. 2. Use a smaller excess of the Vilsmeier reagent.
Difficult Product Isolation 1. Product is Water-Soluble : The formylated pyrazole may have some solubility in the aqueous layer. 2. Emulsion Formation : Difficult phase separation during extraction.1. Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the product's solubility. Perform multiple extractions (3-5 times).[6] 2. Add brine to help break the emulsion. If necessary, filter the entire mixture through a pad of celite.
Case Study: Formylation of Electron-Deficient 5-Chloropyrazoles

Data from the formylation of 5-chloro-1,3-dialkylpyrazoles clearly demonstrates the need for optimization with less reactive substrates.

EntrySubstrate:DMF:POCl₃ RatioTemperature (°C)Time (h)Yield (%)
11 : 2 : 27020
21 : 2 : 2120232
31 : 5 : 2120255
41 : 6 : 4120275
Adapted from studies on 5-chloro-1,3-dialkylpyrazoles.[10][11]

These results highlight that for electron-deficient pyrazoles, both a significant excess of the Vilsmeier reagent and elevated temperatures are crucial for driving the reaction to completion and achieving a high yield.[10][11]

Conclusion

The Vilsmeier-Haack reaction is an indispensable tool for the C4-formylation of pyrazoles, providing a reliable and regioselective route to valuable synthetic intermediates. Success hinges on a clear understanding of the reaction mechanism, strict adherence to anhydrous conditions, and careful execution of the exothermic workup procedure. By systematically optimizing reagent stoichiometry and reaction temperature, this method can be successfully applied to a wide range of pyrazole substrates, from electron-rich to moderately electron-deficient systems. The resulting pyrazole-4-carbaldehydes serve as foundational starting materials for the synthesis of novel compounds with significant potential in medicinal chemistry and beyond.

References

  • Jadhav, S. D., & Patil, P. N. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 426-457. [Link]

  • Al-Gharabli, S. I., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(9), 724-731. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • Academia.edu. (n.d.). (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Academia.edu. [Link]

  • Semantic Scholar. (n.d.). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. Semantic Scholar. [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27329-27363. [Link]

  • Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]

  • ResearchGate. (n.d.). Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes | Request PDF. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of Vilsmeier reagent. PrepChem.com. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-16. [Link]

  • Singh, K., et al. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2005(5), 316-318. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27329-27363. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction | Request PDF. ResearchGate. [Link]

  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Gudeika, D., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1391. [Link]

Sources

The Strategic Utility of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the demand for versatile and strategically functionalized intermediates is paramount. Among these, 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone emerges as a pivotal building block, particularly in the synthesis of targeted therapeutics. Its unique structural features, comprising a substituted pyrazole core and a reactive acetyl group, offer a gateway to a diverse array of complex molecules, most notably in the realm of kinase inhibitors for oncology. This guide provides an in-depth exploration of the applications of this intermediate, complete with detailed protocols and the scientific rationale underpinning its use.

Introduction to a Key Intermediate

This compound is a solid, stable organic compound with the molecular formula C₁₂H₁₂N₂O.[1] Its structure is characterized by a pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, which is a well-established pharmacophore in numerous approved drugs.[2][3] The pyrazole moiety is known for its ability to engage in various biological interactions and for its favorable physicochemical properties, such as metabolic stability.[4] The presence of the 2-methylphenyl group at the N1 position of the pyrazole influences the compound's lipophilicity and steric profile, which can be crucial for target engagement of the final active pharmaceutical ingredient (API). The acetyl group at the C4 position is the primary reactive handle, allowing for a multitude of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₂N₂O[1]
Molecular Weight200.24 g/mol [1]
CAS Number1015846-07-7[1]
AppearanceSolidCommercially available
Hydrogen Bond Donor Count0[5]
Hydrogen Bond Acceptor Count2[5]
Rotatable Bond Count2[5]

Core Application: Synthesis of Pyrazolyl-Urea Based Kinase Inhibitors

A primary and high-impact application of this compound is in the synthesis of pyrazolyl-urea derivatives, a class of compounds that has shown significant promise as multi-targeted kinase inhibitors.[3][6][7] Kinases are a family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[8][9] The pyrazolyl-urea scaffold has been successfully employed in the development of potent inhibitors of various kinases, including Aurora kinases, which are key regulators of mitosis.[8]

The multi-targeted kinase inhibitor AT9283, which has been evaluated in clinical trials for various cancers, features a pyrazolyl-urea core.[1][3][8] The synthesis of such compounds often involves the conversion of a pyrazole intermediate, like the topic compound, into a key amine precursor, which is then reacted with an isocyanate to form the final urea linkage.

Reaction Pathway Overview

The general synthetic strategy to leverage this compound for the preparation of pyrazolyl-urea kinase inhibitors can be conceptualized in the following workflow:

G A 1-[1-(2-Methylphenyl)-1H- pyrazol-4-YL]ethanone B Oxime Intermediate A->B Oxime Formation (e.g., NH2OH.HCl) C 4-Amino-1-(2-methylphenyl) -1H-pyrazole B->C Beckmann Rearrangement or Reduction E Pyrazolyl-Urea Kinase Inhibitor C->E Urea Formation (Reaction with isocyanate) D Isocyanate Reagent D->E

Caption: Synthetic workflow from the intermediate to a pyrazolyl-urea.

Detailed Experimental Protocols

The following protocols are illustrative examples of how this compound can be utilized. These are based on established chemical transformations for analogous compounds and are intended to be adapted and optimized by researchers.

Protocol 1: Synthesis of this compound Oxime

The conversion of the acetyl group to an oxime is a common first step to introduce a nitrogen atom, which can subsequently be converted to an amine. Oxime derivatives of pyrazoles have also been investigated for their own biological activities, including anticancer properties.[5]

Objective: To synthesize the oxime derivative of the title compound as a precursor to the corresponding amine.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of this compound in ethanol.

  • Addition of Reagent: Add 1.5 to 2 equivalents of hydroxylamine hydrochloride to the solution.

  • Basification: Slowly add an aqueous solution of a base (e.g., NaOH or NaHCO₃) to the reaction mixture until the pH is basic (pH 8-10). The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the volume of ethanol under reduced pressure. Add water to the residue to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality and Trustworthiness: The use of an excess of hydroxylamine hydrochloride ensures the complete conversion of the ketone. The basic conditions are necessary to deprotonate the hydroxylamine hydrochloride, making the nitrogen nucleophilic for the attack on the carbonyl carbon of the ethanone. The self-validating nature of this protocol lies in the monitoring by TLC and the characterization of the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the formation of the oxime.

Protocol 2: Synthesis of a Pyrazolyl-Urea Derivative

This protocol outlines the subsequent steps to convert the pyrazole amine (derived from the oxime) into a pyrazolyl-urea, a key scaffold for many kinase inhibitors.[10]

Objective: To synthesize a novel pyrazolyl-urea derivative for screening as a potential kinase inhibitor.

Prerequisite: Synthesis of 4-Amino-1-(2-methylphenyl)-1H-pyrazole from the corresponding oxime via a Beckmann rearrangement followed by hydrolysis, or a direct reduction.

Materials:

  • 4-Amino-1-(2-methylphenyl)-1H-pyrazole

  • A suitable isocyanate (e.g., p-tolyl isocyanate)[11]

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 1 equivalent of 4-Amino-1-(2-methylphenyl)-1H-pyrazole in the anhydrous solvent.

  • Addition of Isocyanate: To this solution, add 1.05 equivalents of the chosen isocyanate dropwise at room temperature. The reaction is often exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up: If a precipitate forms, it is often the desired urea product. The solid can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Isolation and Purification: The crude product is then purified. This can be achieved by washing the solid with a non-polar solvent (e.g., hexane or ether) to remove any unreacted isocyanate, followed by recrystallization or column chromatography if necessary.

Causality and Trustworthiness: The reaction between an amine and an isocyanate is a highly reliable and efficient method for forming a urea linkage.[12] The use of an anhydrous solvent and an inert atmosphere is critical to prevent the hydrolysis of the isocyanate, which would lead to the formation of a symmetric urea byproduct. The slight excess of the isocyanate ensures the complete consumption of the valuable pyrazole amine. The progress of the reaction is easily monitored by TLC, and the final product's identity and purity are confirmed by spectroscopic analysis and melting point determination.

Table 2: Representative Yields and Purity for Pyrazolyl-Urea Synthesis

Starting Pyrazole AmineIsocyanateProductYield (%)Purity (by HPLC)
4-Amino-1-(2-methylphenyl)-1H-pyrazolep-tolyl isocyanate1-(4-methylphenyl)-3-(1-(2-methylphenyl)-1H-pyrazol-4-yl)urea>90>98%
4-Amino-1-(2-methylphenyl)-1H-pyrazoleCyclopropyl isocyanate1-cyclopropyl-3-(1-(2-methylphenyl)-1H-pyrazol-4-yl)urea>85>97%

Note: These are expected yields based on similar reactions reported in the literature.

Conclusion and Future Perspectives

This compound is a strategically important intermediate that provides a reliable entry point for the synthesis of a wide range of bioactive molecules. Its application in the development of pyrazolyl-urea based kinase inhibitors highlights its significance in modern drug discovery. The protocols provided herein offer a solid foundation for researchers to explore the potential of this versatile building block. Future work in this area could involve the development of novel transformations of the acetyl group to access an even greater diversity of chemical space, leading to the discovery of next-generation therapeutics.

References

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. Available at: [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. ResearchGate. Available at: [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. ResearchGate. Available at: [Link]

  • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. PubMed. Available at: [Link]

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • A Phase I Trial of AT9283 (A Selective Inhibitor of Aurora Kinases) in Children and Adolescents With Solid Tumors: A Cancer Research UK Study. PubMed. Available at: [Link]

  • Reactions of 4 methylphenyl isocyanate with amino acids. PubMed. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3. MDPI. Available at: [Link]

  • Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan). Google Patents.
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. Available at: [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. Available at: [Link]

  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)... MDPI. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PubMed Central. Available at: [Link]

  • A novel class of pyrazole analogues as aurora kinase A inhibitor: Design, synthesis, and anticancer evaluation. ResearchGate. Available at: [Link]

  • Evaluation of 1-(9-anthracenylmethyl)piperazine for the Analysis of Isocyanates in Spray-Painting Operations. ResearchGate. Available at: [Link]

  • Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. PubMed. Available at: [Link]

  • Aurora kinase inhibitors and methods of making and using thereof. Google Patents.
  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH. Available at: [Link]

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Application Notes and Protocols for 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[3] This has led to the development of numerous FDA-approved drugs containing the pyrazole core, targeting conditions ranging from cancer and inflammation to cardiovascular diseases.[4] The compound 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]ethanone (CAS No. 1015846-07-7) is a key chemical intermediate, providing a versatile platform for the synthesis of a new generation of bioactive molecules. The presence of the ethanone (acetyl) group at the 4-position of the pyrazole ring offers a reactive handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures with significant therapeutic potential.

Chemical Properties and Synthetic Overview

PropertyValue
CAS Number 1015846-07-7
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents such as DCM, DMF, and alcohols

The synthesis of the 1-aryl-1H-pyrazole-4-yl ethanone core can be achieved through several established synthetic routes. A common method involves the Vilsmeier-Haack reaction of a hydrazone, which can be followed by further modifications.[5] Alternatively, palladium-catalyzed cross-coupling reactions of pyrazole triflates can be employed to introduce the acetyl group.[6][7]

Application as a Versatile Intermediate in the Synthesis of Bioactive Molecules

The primary application of this compound in medicinal chemistry is as a building block for more complex, biologically active molecules. The acetyl group is a key functional moiety that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of Pyrazole-Based Chalcones: Precursors to Anti-inflammatory and Antimicrobial Agents

The Claisen-Schmidt condensation is a fundamental reaction in organic synthesis that allows for the formation of α,β-unsaturated ketones, commonly known as chalcones.[8] Pyrazole-containing chalcones are of significant interest due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9][10]

Protocol 1: General Procedure for the Synthesis of Pyrazole-Based Chalcones via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed condensation of this compound with an aromatic aldehyde to yield a pyrazole-based chalcone.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

  • Slowly add an aqueous or ethanolic solution of KOH or NaOH (2-3 equivalents) to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • If a precipitate forms, collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry.

  • If no precipitate forms, acidify the solution with dilute HCl to precipitate the product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Causality Behind Experimental Choices:

  • The use of a slight excess of the aldehyde ensures complete consumption of the starting pyrazole ethanone.

  • The base (KOH or NaOH) is crucial for deprotonating the α-carbon of the acetyl group, forming the enolate necessary for the condensation reaction.[11]

  • The reaction is typically carried out at room temperature to minimize side reactions.

  • Pouring the reaction mixture into ice-cold water quenches the reaction and helps to precipitate the often-solid chalcone product.

Claisen_Schmidt_Condensation PyrazoleEthanone This compound Chalcone Pyrazole-Based Chalcone PyrazoleEthanone->Chalcone Condensation Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Base Base (KOH/NaOH) Base->PyrazoleEthanone Enolate Formation

Caption: Claisen-Schmidt condensation workflow.

Synthesis of Pyrazolopyrimidines: Scaffolds for Kinase Inhibitors and Anticancer Agents

Pyrazolopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent inhibitory activity against various protein kinases.[3][12][13] These compounds often act as ATP-competitive inhibitors by forming key hydrogen bonds with the hinge region of the kinase active site. The pyrazole-ethanone intermediate can be transformed into a key precursor for the synthesis of these important scaffolds.

Protocol 2: Synthesis of a Pyrazolopyrimidine Precursor and Subsequent Cyclization

This multi-step protocol describes the conversion of the pyrazole-ethanone to a pyrazolopyrimidine, a core structure in many kinase inhibitors.[14]

Part A: Synthesis of an Enaminone Intermediate

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene or another suitable high-boiling solvent

  • Reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in toluene.

  • Add DMF-DMA (1.5-2 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enaminone intermediate, which can often be used in the next step without further purification.

Part B: Cyclization to form the Pyrazolopyrimidine Core

Materials:

  • Crude enaminone intermediate from Part A

  • A suitable binucleophile (e.g., guanidine, thiourea, or substituted amidines)

  • A suitable solvent (e.g., ethanol, isopropanol)

  • A base (e.g., sodium ethoxide, potassium carbonate) if required

  • Reflux apparatus

Procedure:

  • Dissolve the crude enaminone intermediate in the chosen solvent in a round-bottom flask.

  • Add the binucleophile (1.1 equivalents) and the base (if necessary) to the solution.

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography to obtain the desired pyrazolopyrimidine.

Causality Behind Experimental Choices:

  • DMF-DMA acts as a one-carbon synthon, reacting with the methyl group of the ethanone to form a reactive enaminone intermediate.

  • The choice of binucleophile in the cyclization step determines the substitution pattern on the pyrimidine ring of the final product. For example, using guanidine will introduce an amino group.

  • The use of a base in the cyclization step may be necessary to facilitate the condensation and ring-closing reaction.

Pyrazolopyrimidine_Synthesis PyrazoleEthanone 1-[1-(2-Methylphenyl)-1H- pyrazol-4-yl]ethanone Enaminone Enaminone Intermediate PyrazoleEthanone->Enaminone Reaction DMFDMA DMF-DMA DMFDMA->Enaminone Pyrazolopyrimidine Pyrazolopyrimidine Core Enaminone->Pyrazolopyrimidine Cyclization Binucleophile Binucleophile (e.g., Guanidine) Binucleophile->Pyrazolopyrimidine

Caption: Synthesis of pyrazolopyrimidines.

Biological Evaluation of Synthesized Derivatives

The derivatives synthesized from this compound can be evaluated for a variety of biological activities depending on the target scaffold.

For Anti-inflammatory Activity:

  • In vitro assays: Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, and measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in lipopolysaccharide (LPS)-stimulated macrophages.[15][16]

  • In vivo models: Carrageenan-induced paw edema in rodents to assess acute anti-inflammatory effects.[8][17]

For Anticancer Activity:

  • In vitro assays: Cytotoxicity assays against a panel of cancer cell lines (e.g., NCI-60) to determine IC₅₀ values.[2][18] Kinase inhibition assays for specific targets (e.g., CDKs, FLT3) are also crucial.[19]

  • Mechanism of action studies: Cell cycle analysis, apoptosis assays, and western blotting to investigate the molecular pathways affected by the compounds.[20]

For Antimicrobial Activity:

  • In vitro assays: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi.[10]

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its reactive acetyl group allows for the construction of a diverse range of heterocyclic systems with proven pharmacological relevance. The protocols outlined in these application notes provide a foundation for the synthesis of novel pyrazole-based chalcones and pyrazolopyrimidines, which are key scaffolds in the development of new anti-inflammatory, anticancer, and antimicrobial agents. Further exploration of the chemical space accessible from this intermediate holds significant promise for the discovery of new therapeutic agents.

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Wang, L., et al. (2021). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents.
  • Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. (2022).
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Retrieved January 20, 2026, from [Link]

  • Fahmy, H. H., et al. (2016).
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Journal of Heterocyclic Chemistry, 51(S1), E1-E23.
  • Hassan, A. S., et al. (2022). Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. Anticancer Agents in Medicinal Chemistry, 22(12), 2303-2309.
  • Synthesis and biological evaluation of chalcones and their derived pyrazoles as potential cytotoxic agents. (n.d.). Lookchem. Retrieved January 20, 2026, from [Link]

  • Tsolaki, E., et al. (2016).
  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). International Journal of Chemical and Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Advances. Retrieved January 20, 2026, from [Link]

  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). Journal of Applied Pharmaceutical Science, 10(09), 064-071.
  • A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. (n.d.). International Journal of Scientific Research in Science and Technology. Retrieved January 20, 2026, from [Link]

  • Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. (2017). Oriental Journal of Chemistry, 33(3), 1461-1467.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules, 27(21), 7295.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). Molecules, 27(15), 4983.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2005). Journal of Medicinal Chemistry, 48(12), 4067-4077.
  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019). European Journal of Medicinal Chemistry, 170, 25-36.
  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. (2018). Journal of Visualized Experiments, (136), e57820.
  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. (2006). Oriental Journal of Chemistry, 22(2).
  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (2015). Journal of Applied Pharmaceutical Science, 5(01), 044-050.
  • Design, synthesis and evaluation of novel pyrazolo-pyrimido[4,5-d]pyrimidine derivatives as potent antibacterial and biofilm inhibitors. (2021). Bioorganic Chemistry, 116, 105322.
  • "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. (2012). Synlett, 23(19), 2965-2968.
  • Design, Synthesis, Docking Study of Pyrazolohydrazinopyrimidin‐4‐one Derivatives and Their Application as Antimicrobials. (2025). Chemistry & Biodiversity.
  • Synthesis and antitumor properties of pyrazolo [3,4-D] pyrimidine derivatives. (1993). Journal of Heterocyclic Chemistry, 30(6), 1645-1649.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). Arkivoc, 2011(11), 1-21.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(4), 1032.
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Application Notes & Protocols: The Agrochemical Applications of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Agrochemicals

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in the discovery of bioactive molecules.[1][2] While its applications in pharmaceuticals are extensive, its impact on the agrochemical industry is equally profound.[3][4][5] Pyrazole derivatives have been successfully commercialized as fungicides, insecticides, and herbicides, offering novel modes of action, high efficacy, and in many cases, improved safety profiles.[6][7][8] Their structural versatility, with multiple sites for substitution, allows for fine-tuning of biological activity, selectivity, and physicochemical properties.[9]

This guide provides an in-depth exploration of the mechanisms, applications, and evaluation of pyrazole derivatives in agriculture. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to innovate in this vital area of crop protection.

Part 1: Mechanisms of Action - The Molecular Basis of Efficacy

The success of pyrazole derivatives lies in their ability to precisely target vital biological processes in fungi, insects, and weeds. Understanding these mechanisms is critical for overcoming resistance and designing next-generation compounds.

Fungicidal Action: Disrupting the Fungal Powerhouse

A major class of pyrazole-based fungicides, the pyrazole carboxamides, function as Succinate Dehydrogenase Inhibitors (SDHIs).[10] These compounds target Complex II of the mitochondrial respiratory chain, a critical hub for cellular energy (ATP) production.[10]

Mechanism:

  • Binding: Pyrazole carboxamide fungicides bind to the ubiquinone-binding (Qp) site of the SDH enzyme.[10]

  • Electron Transport Blockade: This binding event physically obstructs the transfer of electrons from succinate to ubiquinone.[10]

  • Energy Crisis: The disruption of the electron transport chain halts ATP synthesis, starving the fungal cell of energy.[10][11]

  • Oxidative Stress: The impaired electron flow leads to the accumulation of reactive oxygen species (ROS), causing significant oxidative damage to cellular components.[10]

  • Metabolic Failure: Inhibition of the tricarboxylic acid (TCA) cycle disrupts essential metabolic pathways, leading to the cessation of growth and eventual cell death.[10]

This targeted attack on fungal respiration has led to the development of broad-spectrum fungicides like Bixafen, Fluxapyroxad, and Penthiopyrad, which are vital for controlling a wide range of plant pathogenic fungi.[10][12]

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Complex II (Succinate Dehydrogenase) Succinate->SDH donates e- CoQ Coenzyme Q (Ubiquinone) SDH->CoQ transfers e- to ROS Reactive Oxygen Species (ROS) SDH->ROS Leads to Accumulation ComplexIII Complex III CoQ->ComplexIII transfers e- to ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase drives ATP ATP (Energy) ATP_Synthase->ATP produces Pyrazole Pyrazole Carboxamide (SDHI) Pyrazole->SDH Binds & Blocks

Caption: Mechanism of Pyrazole Carboxamide SDHI Fungicides.

Insecticidal Action: Targeting the Nervous System

Pyrazole derivatives have been developed into potent insecticides that primarily target the central nervous system of insects, leading to paralysis and death. Two key targets have been identified.

  • GABA Receptor Antagonism: Fipronil, a flagship pyrazole insecticide, acts by blocking the gamma-aminobutyric acid (GABA)-gated chloride channels in neurons.[11][13] GABA is an inhibitory neurotransmitter; by blocking its receptor, Fipronil causes hyperexcitation of the insect's nervous system.[11] This leads to convulsions, paralysis, and ultimately, death. This mechanism provides excellent selective toxicity as the target site in insects is different from that in mammals.[13]

  • Ryanodine Receptor Modulation: A newer class of pyrazole amide insecticides, including Chlorantraniliprole and Cyantraniliprole, target insect ryanodine receptors.[6][13] These receptors are critical for regulating calcium release from intracellular stores, which is essential for muscle contraction. The insecticides lock these receptors in an open state, causing uncontrolled calcium depletion, which leads to feeding cessation, lethargy, and muscle paralysis.[6]

Insecticide_Mechanism cluster_Neuron Insect Neuron Synapse GABA_Receptor GABA-gated Chloride (Cl-) Channel Chloride_Influx Chloride Influx (Inhibition Signal) GABA_Receptor->Chloride_Influx Opens for Hyperexcitation Hyperexcitation & Paralysis GABA_Receptor->Hyperexcitation Leads to GABA GABA (Neurotransmitter) GABA->GABA_Receptor Binds to Fipronil Fipronil (Pyrazole Insecticide) Fipronil->GABA_Receptor Blocks Channel

Caption: Mechanism of Fipronil on Insect GABA Receptors.

Herbicidal Action: Inhibiting Essential Plant Pathways

Pyrazole-based herbicides disrupt critical biochemical pathways unique to plants, ensuring crop safety.

  • HPPD Inhibition: Herbicides like pyrazolate and tolpyralate target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[14][15] This enzyme is essential for the synthesis of plastoquinone, a vital cofactor in both carotenoid biosynthesis and photosynthetic electron transport.[14] Inhibition of HPPD leads to the destruction of chlorophyll, resulting in characteristic bleaching of susceptible weeds, followed by death.[15]

  • ALS Inhibition: Certain pyrazole sulfonylurea herbicides are potent inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[16] This enzyme catalyzes the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[16] Blocking this pathway starves the plant of essential amino acids, leading to a cessation of growth and eventual death.

Part 2: Application Notes & Experimental Protocols

The translation of chemical structure to biological activity requires robust and reproducible evaluation. The following protocols provide a framework for the synthesis and bio-evaluation of novel pyrazole derivatives.

Protocol: Synthesis of a Pyrazole-4-Carboxamide Derivative

This protocol outlines a common "one-pot" Knorr-type reaction to synthesize an ethyl 5-aryl-pyrazole-carboxylate intermediate, a key building block for many pyrazole agrochemicals.[1][17] This is followed by hydrolysis and amide coupling.

Rationale: The Claisen condensation followed by cyclization with a hydrazine derivative is an efficient and versatile method for creating the core pyrazole ring with desired substitutions.[17] The subsequent amide formation is a standard and reliable reaction for introducing further diversity.[9]

Materials:

  • Substituted acetophenone (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium ethoxide (2.5 eq)

  • Substituted hydrazine hydrochloride (1.1 eq)

  • Ethanol, Glacial Acetic Acid

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF), Water

  • Thionyl chloride (SOCl₂) or EDC/HOBt

  • Substituted aniline or amine

  • Dichloromethane (DCM), Triethylamine (TEA)

Procedure:

Step 1: Synthesis of Ethyl 5-Aryl-Pyrazole-3-Carboxylate Intermediate

  • Prepare a solution of sodium ethoxide in absolute ethanol under an inert atmosphere (N₂).

  • To this solution, add a mixture of the substituted acetophenone and diethyl oxalate dropwise at 0-5 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours. The formation of the β-ketoester intermediate occurs.[17]

  • Cool the mixture again to 0-5 °C and add the substituted hydrazine hydrochloride.

  • Acidify the reaction mixture with glacial acetic acid and stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, pour the mixture into ice water and collect the precipitated solid by filtration.

  • Wash the solid with water and a cold, non-polar solvent (e.g., hexane) and dry under vacuum. This product is the pyrazole ester intermediate.

Step 2: Hydrolysis to Pyrazole Carboxylic Acid

  • Dissolve the pyrazole ester from Step 1 in a mixture of THF and water.

  • Add LiOH (approx. 2-3 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution with 1N HCl to precipitate the carboxylic acid.

  • Filter, wash with water, and dry the solid to obtain the pyrazole carboxylic acid.

Step 3: Amide Coupling to Final Product

  • Suspend the pyrazole carboxylic acid in DCM.

  • Add thionyl chloride (or an alternative coupling agent like EDC/HOBt) and a catalytic amount of DMF. Reflux for 2-3 hours to form the acid chloride.

  • Cool the reaction to 0 °C and slowly add a solution of the desired substituted amine and triethylamine in DCM.

  • Stir at room temperature until the reaction is complete.

  • Wash the reaction mixture with water, 1N HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

  • Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.[17]

Synthesis_Workflow Reactants Substituted Acetophenone + Diethyl Oxalate Step1 Step 1: Knorr Cyclization (NaOEt, EtOH) Reactants->Step1 Hydrazine Substituted Hydrazine Hydrazine->Step1 Amine Substituted Amine Step3 Step 3: Amide Coupling (SOCl2 or EDC) Amine->Step3 Intermediate_Ester Pyrazole Ester Intermediate Step1->Intermediate_Ester Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Intermediate_Ester->Step2 Intermediate_Acid Pyrazole Carboxylic Acid Step2->Intermediate_Acid Intermediate_Acid->Step3 Final_Product Final Pyrazole Carboxamide Product Step3->Final_Product

Caption: General workflow for Pyrazole Carboxamide Synthesis.

Protocol: In Vitro Fungicidal Bioassay (Mycelial Growth Inhibition)

Rationale: This assay provides a direct measure of a compound's ability to inhibit fungal growth. It is a crucial first step for screening and determining the half-maximal effective concentration (EC₅₀), a key metric of potency.[12][18]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Pure culture of a target phytopathogenic fungus (e.g., Fusarium graminearum, Botrytis cinerea)[12]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the medium to 45-50 °C in a water bath.

  • Prepare stock solutions of the test compounds in DMSO.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 mg/L). Ensure the final DMSO concentration is consistent across all plates (typically ≤1%) and include a solvent-only control.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture plate, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each test and control plate.

  • Seal the plates with paraffin film and incubate at the optimal temperature for the fungus (e.g., 25 °C) in the dark.

  • Measure the colony diameter (in two perpendicular directions) when the fungal growth in the control plate has nearly reached the edge of the dish.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • Determine the EC₅₀ value by probit analysis of the inhibition data across the concentration range.

Data Presentation: Efficacy Comparison

Quantitative data from bioassays should be summarized in tables for clear comparison of compound activity. This allows for the identification of promising candidates and informs Structure-Activity Relationship (SAR) studies.[6][18]

Table 1: In Vitro Fungicidal Activity (EC₅₀ in mg/L) of Novel Pyrazole Derivatives

Compound IDR¹ GroupR² GroupG. zeae[6]N. oryzae[18]T. cucumeris[18]
Y47 CF₃2-Cl-Ph5.29.212.8
Y48 CF₃4-F-Ph15.822.129.4
Y49 H2-Cl-Ph>50>50>50
Fluopyram --12.3[6]24.7[18]-

Data is illustrative, based on findings in cited literature.

Conclusion and Future Outlook

Pyrazole derivatives are firmly established as a versatile and highly effective class of agrochemicals.[7] Their diverse mechanisms of action, targeting respiration, neural function, and essential biosynthetic pathways, provide powerful tools for managing a wide spectrum of agricultural threats.[6][10][16] The ongoing challenge of resistance to existing pesticides necessitates the continued exploration and development of novel compounds.[12] Future research will likely focus on discovering new pyrazole derivatives with unique modes of action, improved environmental profiles, and efficacy against resistant pest and pathogen populations.[6][18] The synthetic and evaluative frameworks presented here offer a foundation for researchers to contribute to this critical endeavor, ensuring the continued role of pyrazole chemistry in global food security.

References

  • ACS Publications. (n.d.). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry.
  • Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar.
  • BenchChem. (2025). The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides.
  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
  • ResearchGate. (n.d.). Mode of action of pyrazoles and pyridazinones.
  • ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • (2025, September 11). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications.
  • Zhang, X., et al. (2016, July 4). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. PMC.
  • Li, Y., et al. (2025, September 23). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed.
  • El Hassani, I. A., et al. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Fan, Z., et al. (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC.
  • ResearchGate. (n.d.). Pyrazole derivatives used in drugs, agrochemicals, and materials.
  • ACS Publications. (2023, January 20). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry.
  • Sharma, R., & Kumari, R. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • (2025, January 23). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink.
  • (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • ResearchGate. (2025, October 2). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-[1-(2-methylphenyl)-1H-pyrazol-4-YL]ethanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

I. Synthesis Overview & Core Challenges

The synthesis of this compound typically involves a multi-step process. A common and effective route is the Vilsmeier-Haack formylation of a precursor, 1-(o-tolyl)-1H-pyrazole, to yield 1-(o-tolyl)-1H-pyrazole-4-carbaldehyde, followed by a Grignard reaction to introduce the acetyl group. While seemingly straightforward, this synthesis pathway presents several potential pitfalls that can lead to low yields, impure products, and reaction failures.

This guide will focus on troubleshooting these critical steps, providing you with the knowledge to diagnose and resolve issues effectively.

II. Troubleshooting Guide: From Low Yields to Impure Products

Problem 1: Low or No Yield of 1-(o-tolyl)-1H-pyrazole-4-carbaldehyde in the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocyclic systems like pyrazoles.[1][2] However, its success is highly dependent on precise reaction conditions.

Potential Causes & Solutions:

  • Moisture Contamination: The Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is extremely sensitive to moisture.[1] Any water present will decompose the reagent, halting the reaction.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and ensure the POCl₃ is of high purity. The reaction should be conducted under a drying tube or inert atmosphere.[1]

  • Improper Reagent Stoichiometry and Addition: The ratio of POCl₃ to DMF is crucial for the efficient formation of the Vilsmeier reagent. Furthermore, the rate of addition of POCl₃ and the pyrazole substrate can significantly impact the reaction outcome.

    • Solution: A common and effective stoichiometry is a slight excess of POCl₃ relative to DMF. The POCl₃ should be added dropwise to ice-cold DMF to control the exothermic reaction.[1] Subsequently, the pyrazole substrate, dissolved in a minimal amount of anhydrous DMF or a non-reactive solvent like dichloromethane (DCM), should be added slowly to the prepared Vilsmeier reagent at low temperatures (0-5 °C).[1]

  • Insufficient Reaction Temperature or Time: While the initial formation of the Vilsmeier reagent is conducted at low temperatures, the subsequent formylation of the pyrazole often requires heating to proceed at a reasonable rate.

    • Solution: After the addition of the pyrazole, the reaction mixture is typically stirred at room temperature for a period before being heated.[2][3] Optimal temperatures and times can vary depending on the specific substrate, but heating to 60-80 °C for several hours is a common practice.[2] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Substrate Reactivity: The electronic nature of the substituents on the pyrazole ring can influence its reactivity. Electron-withdrawing groups can deactivate the ring, making formylation more difficult.[3]

    • Solution: For less reactive substrates, increasing the reaction temperature or using a larger excess of the Vilsmeier reagent may be necessary. However, be aware that harsher conditions can also lead to side reactions.

Troubleshooting Workflow for Low Yield in Vilsmeier-Haack Reaction:

G start Low or No Yield check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_stoichiometry Confirm Correct Stoichiometry & Addition Protocol check_reagents->check_stoichiometry Reagents OK failure Persistent Low Yield (Consult Further Literature) check_reagents->failure Reagents Contaminated check_temp Optimize Reaction Temperature & Time check_stoichiometry->check_temp Protocol Correct check_stoichiometry->failure Protocol Incorrect check_substrate Assess Substrate Reactivity check_temp->check_substrate Optimization Attempted check_temp->failure No Improvement success Improved Yield check_substrate->success Conditions Adjusted check_substrate->failure Substrate Unreactive

Caption: Decision-making workflow for troubleshooting low yield.

Problem 2: Formation of Impurities During the Grignard Reaction

The addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to the pyrazole-4-carbaldehyde, followed by oxidation, should yield the desired ketone. However, several side reactions can occur.

Potential Causes & Solutions:

  • Reaction with the Pyrazole Ring: The pyrazole ring itself contains nitrogen atoms that can potentially react with the Grignard reagent, although this is generally less favorable than reaction with the aldehyde.

    • Solution: Use of a slight excess (1.1-1.2 equivalents) of the Grignard reagent is often sufficient. Adding the Grignard reagent slowly at low temperatures (-78 °C to 0 °C) can help to minimize side reactions.

  • Over-addition of the Grignard Reagent: The addition of a second equivalent of the Grignard reagent to the initially formed alkoxide is a common side reaction, leading to the formation of a tertiary alcohol upon workup.

    • Solution: Careful control of the stoichiometry is crucial. Monitoring the reaction by TLC can help to determine the point of complete consumption of the starting aldehyde.

  • Incomplete Oxidation: The intermediate secondary alcohol must be oxidized to the final ketone. Incomplete oxidation will result in a mixture of the alcohol and the ketone.

    • Solution: A variety of oxidizing agents can be used, such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation. Ensure that a sufficient excess of the oxidizing agent is used and that the reaction is allowed to proceed to completion.

  • Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen.

    • Solution: All glassware must be rigorously dried, and the reaction must be carried out under a strictly inert atmosphere. Use anhydrous solvents (typically diethyl ether or tetrahydrofuran (THF)).

Experimental Protocol for Grignard Reaction and Oxidation:

  • Dissolve 1-(o-tolyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.1 eq, solution in ether) dropwise via syringe.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude secondary alcohol in anhydrous dichloromethane (DCM).

  • Add an oxidizing agent such as PCC (1.5 eq) and stir at room temperature until the oxidation is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of silica gel or Celite to remove the chromium salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Problem 3: Difficulty in Product Purification

The final product, this compound, may be challenging to purify due to the presence of unreacted starting materials or side products.

Potential Causes & Solutions:

  • Similar Polarity of Components: The desired product, starting materials, and some side products may have similar polarities, making separation by column chromatography difficult.

    • Solution: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) often provides the best separation. Recrystallization can also be an effective purification technique if a suitable solvent can be found.

  • Product Tailing on Silica Gel: The basic nitrogen atoms in the pyrazole ring can interact with the acidic silica gel, leading to tailing and poor separation during column chromatography.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will help to neutralize the acidic sites on the silica gel and improve the peak shape.

  • Formation of Water-Soluble Byproducts: Some side reactions can lead to the formation of highly polar or water-soluble byproducts that are difficult to remove by standard extraction procedures.

    • Solution: During the aqueous workup, washing the organic layer with brine (a saturated aqueous solution of sodium chloride) can help to remove water-soluble impurities.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider during this synthesis?

A1: The Vilsmeier-Haack reaction involves the use of phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water.[1] This reaction should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction with ice or water is highly exothermic and should be done slowly and cautiously.[1] Grignard reagents are pyrophoric and react violently with water and protic solvents. They should be handled under a strict inert atmosphere.

Q2: How can I effectively monitor the progress of these reactions?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the Vilsmeier-Haack and Grignard reactions.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product. This allows for the determination of the optimal reaction time and can help to prevent the formation of side products due to over-reaction.

Q3: Are there alternative methods for introducing the acetyl group at the 4-position of the pyrazole?

A3: Yes, another common method is a Friedel-Crafts acylation. This typically involves reacting the 1-(o-tolyl)-1H-pyrazole with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4] However, Friedel-Crafts reactions on pyrazoles can sometimes lead to mixtures of N-acylated and C-acylated products, and the regioselectivity may not be as high as with the Grignard route.[5][6]

Q4: Can this synthesis be scaled up for larger quantities?

A4: Yes, but careful consideration must be given to heat management, especially during the Vilsmeier-Haack reaction and the quenching of the Grignard reaction.[7] The exothermic nature of these steps becomes more challenging to control on a larger scale due to the decrease in the surface-area-to-volume ratio.[7] A jacketed reactor with controlled cooling is highly recommended for scale-up. The rate of reagent addition will also need to be carefully controlled to maintain a safe internal temperature.[7]

Q5: What are some common applications of this compound and related pyrazole derivatives?

A5: Pyrazole derivatives are a very important class of heterocyclic compounds in medicinal chemistry and drug discovery.[8][9] They are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[8][10] The title compound can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[11]

IV. Data Summary

Reaction StepKey ReagentsTypical ConditionsExpected Yield
Vilsmeier-Haack Formylation POCl₃, DMF0 °C to 80 °C, 2-12 h60-85%
Grignard Reaction & Oxidation CH₃MgBr, PCC or DMP0 °C to rt, 1-4 h65-90%

Yields are approximate and can vary based on substrate and specific reaction conditions.

V. References

  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.

  • NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.

  • Semantic Scholar. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

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  • (2025). Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles.

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  • (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

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Technical Support Center: Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. My aim is to provide not just protocols, but also the underlying principles and troubleshooting strategies that come from years of hands-on experience in the field. Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, but their unique electronic properties and potential for isomerism can present significant purification challenges. This guide is structured to walk you through a logical purification workflow, from initial work-up to final polishing, ensuring you obtain your target compound with the desired purity.

Initial Work-up and Extraction: The First Line of Defense

The initial work-up of your reaction mixture is a critical first step that can significantly simplify subsequent purification. The choice of extraction strategy depends on the properties of your pyrazole derivative and the nature of the impurities.

FAQ: Initial Work-up

Q1: My pyrazole derivative is soluble in the aqueous layer during extraction. What should I do?

A1: This is a common issue, especially with pyrazoles containing polar functional groups or those that are protonated. First, ensure the aqueous layer is not acidic if your pyrazole is basic. If it is, neutralize it carefully with a base like sodium bicarbonate and re-extract. If the compound is inherently polar, try using a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane. In some cases, a continuous liquid-liquid extraction apparatus may be necessary for compounds with high water solubility.

Q2: How do I choose the right organic solvent for extraction?

A2: The ideal extraction solvent should have high solubility for your pyrazole derivative and be immiscible with water. A good starting point is to consider the polarity of your compound. Less polar pyrazoles are often readily extracted with solvents like diethyl ether or hexanes, while more polar derivatives may require ethyl acetate or dichloromethane. It's always a good practice to run a small-scale test with a few different solvents to determine the best option.

Protocol: Acid-Base Extraction for Pyrazole Derivatives

Acid-base extraction is a powerful technique for separating pyrazole derivatives from neutral or acidic impurities.[1] Most pyrazoles are weakly basic and can be protonated with a suitable acid.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated pyrazole will move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer can be further processed to isolate any neutral compounds.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until the solution is basic (check with pH paper). Your pyrazole derivative should precipitate out if it is a solid, or it can be extracted with an organic solvent.

  • Final Extraction and Drying: Extract the now-neutral pyrazole derivative with an organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

Crystallization: The Art and Science of Pure Solids

Crystallization is often the most effective and scalable method for obtaining highly pure solid pyrazole derivatives.[2] The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3]

Troubleshooting Crystallization

Q1: My pyrazole derivative "oils out" instead of crystallizing. How can I fix this?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the solution is too concentrated, cooled too quickly, or when significant impurities are present that depress the melting point.

  • Causality: The compound is coming out of solution at a temperature above its melting point. This creates a supersaturated liquid phase of your compound, which often traps impurities.

  • Solutions:

    • Dilute the Solution: Re-heat the mixture until the oil redissolves, then add more solvent to decrease the concentration.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, then gradually cool it further in an ice bath or refrigerator. Slow cooling is crucial for forming a well-ordered crystal lattice.

    • Change Solvent System: If the issue persists, your solvent may not be ideal. Try a solvent with a lower boiling point or a mixed solvent system. For mixed solvents, adding more of the "good" solvent (the one your compound is more soluble in) can sometimes prevent oiling out.

    • Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled solution to initiate crystallization.

Q2: I can't find a single solvent that works for recrystallization. What are my options?

A2: A mixed solvent system is often the solution. Find a "good" solvent that your compound is very soluble in and a "bad" solvent that it is poorly soluble in. The two solvents must be miscible.

Protocol: Developing a Recrystallization Method
  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude pyrazole in various solvents at room temperature and upon heating.[3]

  • Single Solvent Recrystallization:

    • Place the crude solid in a flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, then in an ice bath.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.[4]

  • Mixed Solvent Recrystallization:

    • Dissolve the crude solid in a minimal amount of the "good" solvent at room temperature.

    • Slowly add the "bad" solvent until the solution becomes cloudy (turbid).

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to form crystals.

    • Collect the crystals as described above.

Table 1: Common Recrystallization Solvents for Pyrazole Derivatives

Solvent(s)PolarityComments
Ethanol/WaterHighExcellent for many pyrazoles with some polarity. The water acts as an anti-solvent.
IsopropanolMediumA good alternative to ethanol, often with different solubility profiles.
Ethyl Acetate/HexanesMediumA versatile system for pyrazoles of intermediate polarity.
TolueneLowCan be effective for less polar, aromatic-rich pyrazoles.
Acetone/WaterHighUseful for polar compounds, but acetone's volatility requires care.

Flash Column Chromatography: The Workhorse of Purification

When crystallization is not feasible or for purifying oils and non-crystalline solids, flash column chromatography is the go-to technique. The key to successful flash chromatography is developing an appropriate solvent system using Thin Layer Chromatography (TLC).[5]

Workflow for Flash Chromatography Method Development

flash_chromatography_workflow cluster_0 Method Development cluster_1 Column Preparation cluster_2 Elution and Collection TLC 1. TLC Analysis Develop a solvent system that gives the target compound an Rf of 0.2-0.4. Solvent_System 2. Choose Solvent System Commonly Hexanes/Ethyl Acetate or Dichloromethane/Methanol. TLC->Solvent_System Packing 3. Pack the Column Use a slurry of silica gel in the initial, least polar solvent. Solvent_System->Packing Loading 4. Load the Sample Use dry loading for best results, especially if the compound is not very soluble in the mobile phase. Packing->Loading Elution 5. Run the Column Apply positive pressure and collect fractions. Loading->Elution Monitoring 6. Monitor Fractions Use TLC to identify fractions containing the pure product. Elution->Monitoring

Caption: Workflow for developing and running a flash chromatography purification.

Troubleshooting Flash Chromatography

Q1: My pyrazole regioisomers are co-eluting. How can I separate them?

A1: Separating regioisomers is a common and significant challenge due to their similar polarities.[6]

  • Causality: Regioisomers often have very similar functional groups and overall polarity, leading to minimal differential interaction with the stationary phase.

  • Solutions:

    • Shallow Gradient: Use a very slow, shallow gradient of the polar solvent. This increases the effective column length and can improve resolution.

    • Different Solvent System: Sometimes, changing the solvent system entirely can help. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol. The different solvent-solute interactions can sometimes provide the needed selectivity.

    • Alternative Stationary Phase: If silica gel is not providing separation, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or a bonded phase like diol or cyano.[7]

    • Protecting Groups: In some cases, temporarily installing a protecting group on one of the isomers can drastically change its polarity, allowing for easy separation. The protecting group can then be removed.

Q2: My basic pyrazole is streaking on the silica gel column. What is happening?

A2: This is a classic sign of strong, undesirable interactions between your basic compound and the acidic silanol groups on the surface of the silica gel.[8]

  • Causality: The acidic silanol groups (Si-OH) on the silica surface can protonate your basic pyrazole, causing it to bind strongly and elute slowly and unevenly, leading to tailing or streaking.

  • Solutions:

    • Add a Basic Modifier: Add a small amount (0.1-1%) of a volatile base like triethylamine or pyridine to your eluent.[9] This will compete with your pyrazole for binding to the acidic sites on the silica, leading to sharper peaks and better elution.

    • Use Deactivated Silica: Use a commercially available deactivated silica gel or deactivate it yourself by pre-treating it with a base.

    • Switch to Alumina: Basic or neutral alumina can be an excellent alternative stationary phase for purifying basic compounds.

Protocol: Flash Chromatography of a Pyrazole Derivative
  • TLC Analysis: Develop a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your target pyrazole an Rf value of approximately 0.2-0.4 and good separation from impurities.[10]

  • Column Packing: Select an appropriately sized column and pack it with silica gel as a slurry in the initial, non-polar eluent.[11]

  • Sample Loading: Dissolve your crude sample in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This is the "dry loading" method, which generally gives better separation than liquid loading. Carefully add this powder to the top of your packed column.[12]

  • Elution: Run the column using positive pressure. Start with the non-polar solvent and gradually increase the polarity (gradient elution).[13]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Advanced Strategy: Purification via Acid Addition Salts

For pyrazoles that are difficult to crystallize or purify by chromatography, forming an acid addition salt can be a highly effective strategy. This method leverages the basicity of the pyrazole ring to form a salt, which often has very different solubility properties than the free base.[14]

Logic for Purification via Salt Formation

salt_purification_logic Start Crude Pyrazole Derivative (Free Base) Dissolve Dissolve in an Organic Solvent (e.g., Ethanol, Acetone) Start->Dissolve Add_Acid Add an Acid (e.g., HCl, Oxalic Acid) Dissolve->Add_Acid Salt_Formation Formation of Pyrazolium Salt Add_Acid->Salt_Formation Crystallization Crystallization/Precipitation of the Salt Salt_Formation->Crystallization Filtration Isolate Pure Salt by Filtration Crystallization->Filtration Neutralization Neutralize with Base (e.g., NaOH, NaHCO3) Filtration->Neutralization Extraction Extract Pure Free Base Neutralization->Extraction Final_Product Pure Pyrazole Derivative Extraction->Final_Product

Caption: Logical workflow for purifying a pyrazole derivative via acid salt formation.

FAQ: Acid Addition Salts

Q1: Which acid should I use to form the salt?

A1: The choice of acid is important. Common choices include hydrochloric acid (often as a solution in ether or dioxane), sulfuric acid, or organic acids like oxalic acid or p-toluenesulfonic acid. The resulting salt's crystallinity and solubility will vary depending on the acid used. It is often worthwhile to screen a few different acids on a small scale to find the one that gives the best crystalline salt.[14]

Q2: My pyrazole is not basic enough to form a stable salt. What can I do?

A2: The basicity of the pyrazole ring is influenced by its substituents. Electron-withdrawing groups will decrease basicity, while electron-donating groups will increase it. If your pyrazole is very weakly basic, you may need to use a stronger acid. However, if the pyrazole is still resistant to salt formation, this method may not be suitable, and you should focus on optimizing chromatography or crystallization of the free base.

This guide provides a framework for approaching the purification of pyrazole derivatives. Remember that each compound is unique, and some level of optimization will always be necessary. By understanding the principles behind these techniques and anticipating potential challenges, you can develop a robust and efficient purification strategy.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

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  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

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  • Google Patents. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Taft, R. W., et al. (1988). Quantitative Measures of Solvent Polarity. Chemical Reviews, 88(6), 1225-1253.
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  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Reddit. (2019, March 7). Picking a recrystallization solvent?[Link]

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  • Organic Chemistry Portal. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. [Link]

  • UABDivulga. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Holland, P. L. (2017). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Inorganic chemistry, 56(1), 493–502.
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Technical Support Center: Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles governing common side reactions. Our goal is to empower you to diagnose and solve challenges in your pyrazole synthesis experiments.

Section 1: Regioselectivity – The Primary Challenge

One of the most frequent challenges in the synthesis of substituted pyrazoles, particularly via the Knorr synthesis using unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomeric mixtures.[1][2] Controlling which nitrogen of a substituted hydrazine attacks which carbonyl group is paramount for a successful and efficient synthesis.

FAQ 1: I'm getting a mixture of two pyrazole isomers that are difficult to separate. What determines which isomer is formed?

The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and, most critically, reaction conditions.[2]

  • Electronic Effects: The initial and rate-determining step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. The more electrophilic (electron-poor) carbonyl carbon will react faster. Electron-withdrawing groups on the dicarbonyl substrate will activate the adjacent carbonyl group for attack.[2]

  • Steric Effects: Large, bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine will hinder the approach to the nearby carbonyl group. The initial attack will preferentially occur at the less sterically crowded carbonyl center.[2]

  • Reaction Conditions (pH and Solvent): This is the most powerful tool for controlling regioselectivity.

    • pH: Under acidic conditions, the hydrazine derivative can be protonated. This alters the relative nucleophilicity of the two nitrogen atoms. For a substituted hydrazine (R-NH-NH2), the terminal -NH2 group is generally more nucleophilic and basic. In acidic media, the more basic nitrogen is protonated, reducing its nucleophilicity and forcing the reaction to proceed through the less nucleophilic nitrogen. This can sometimes reverse the regioselectivity compared to neutral or basic conditions.[1][2]

    • Solvent: The choice of solvent can dramatically influence which regioisomer is favored. This is often due to the solvent's ability to stabilize intermediates or participate in the reaction.

Troubleshooting Guide: Controlling Regioselectivity

Issue: My reaction with an unsymmetrical diketone and methylhydrazine is producing an inseparable mixture of regioisomers.

Objective: To favor the formation of a single, desired regioisomer.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome start Inseparable Mixture of Regioisomers Observed step1 Step 1: Solvent Modification Switch from EtOH to a fluorinated alcohol (TFE or HFIP). start->step1 Primary approach step2 Step 2: pH Adjustment If using a hydrazine salt, add a non-nucleophilic base. If using free hydrazine, add catalytic acid (e.g., AcOH). step1->step2 If solvent change is insufficient end Improved Regioselectivity step1->end Often sufficient step3 Step 3: Analyze Reactant Stoichiometry Vary the ratio of hydrazine to dicarbonyl. step2->step3 For fine-tuning step2->end step3->end

Caption: Competing pathways leading to pyrazole or pyrazolone.

Troubleshooting Guide: Minimizing Pyrazolone Formation

  • Catalyst: While acid catalysis is often employed, using a milder acid (e.g., acetic acid) can sometimes favor pyrazolone formation. E[3]xperiment with stronger acids or Lewis acids if pyrazolone is the major product.

  • Temperature: Higher temperatures often favor the dehydration step required for the formation of the aromatic pyrazole over the cyclization-elimination that forms the pyrazolone. Consider increasing the reaction temperature or using microwave irradiation. *[4] Starting Material Choice: If possible, using a 1,3-diketone instead of a β-ketoester will eliminate the possibility of pyrazolone formation.

FAQ 3: The reaction is sluggish, and upon heating, I see multiple spots on TLC, and my yield is low. What's happening?

This scenario suggests a combination of incomplete reaction and potential side reactions due to forcing the conditions.

  • Incomplete Cyclization/Aromatization: The reaction may stall at the non-aromatic pyrazoline intermediate. T[5]his can happen if the final dehydration/aromatization step is slow. These intermediates can sometimes be isolated. The solution is often to increase the reaction time, temperature, or add a stronger acid catalyst to promote dehydration. *[4] N-N Bond Cleavage (Analogous to Fischer Indole Synthesis): Phenylhydrazines, especially those with electron-donating groups, can be susceptible to N-N bond cleavage under acidic and high-temperature conditions. This is a known side reaction in the related Fischer Indole synthesis. This cleavage leads to the formation of anilines and other degradation products, consuming your starting material and reducing the yield. *[6][7] Self-Condensation of Starting Materials: 1,3-dicarbonyl compounds can undergo self-condensation under acidic or basic conditions, leading to various byproducts. Similarly, hydrazines can degrade or undergo self-reaction upon prolonged heating.

Troubleshooting Guide: Improving Low Yields and Minimizing Byproducts

  • Monitor the Reaction: Use TLC or LC-MS to track the consumption of starting materials and the appearance of the product and any intermediates or byproducts. This will help you determine the optimal reaction time and prevent unnecessary heating that can lead to degradation. 2[4]. Optimize Temperature: Start at a lower temperature and gradually increase it. Some reactions are rapid and exothermic, and excessive heating from the start can promote side reactions. 3[8]. Check Reagent Purity and Stoichiometry: Impurities in either the dicarbonyl or hydrazine can inhibit the reaction. While a 1:1 stoichiometry is typical, using a slight excess of the more stable or less expensive reagent can sometimes drive the reaction to completion.

  • Run Under Inert Atmosphere: If you suspect oxidative degradation of your hydrazine, running the reaction under a nitrogen or argon atmosphere can sometimes lead to a cleaner reaction profile.

Section 3: Post-Synthesis Challenges - N-Alkylation

After successfully synthesizing the pyrazole core, regioselectivity can again become a challenge during subsequent functionalization steps, such as N-alkylation.

FAQ 4: I'm trying to alkylate my 3-substituted pyrazole, but I get a mixture of two N-alkylated products. How can I control this?

An unsymmetrically substituted pyrazole has two non-equivalent ring nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to a mixture of regioisomers. T[9]he outcome is influenced by the steric bulk of the substituents on the pyrazole ring, the nature of the alkylating agent, and the base/solvent system used.

Troubleshooting Guide: Controlling N-Alkylation Regioselectivity

  • Steric Hindrance: The alkylating agent will preferentially react at the less sterically hindered nitrogen atom. A bulky substituent at the C3 or C5 position will direct alkylation to the more distant nitrogen.

  • Base and Counter-ion: The choice of base (e.g., NaH, K2CO3, Cs2CO3) can influence the regioselectivity. The nature of the cation can affect the coordination to the pyrazole anion, thereby blocking one nitrogen and directing the alkylating agent to the other. *[9] Alkylating Agent: The structure of the alkylating agent itself can play a role. For instance, agents capable of hydrogen bonding might favor one transition state over another, leading to a reversal of selectivity.

Protocol 2: General Procedure for Selective N1-Alkylation

For many pyrazoles, a catalyst-free Michael addition can provide excellent regioselectivity for the N1 position.

[10]1. Setup: In a round-bottom flask, dissolve the pyrazole (1.0 eq) and an α,β-unsaturated ester (e.g., ethyl acrylate, 1.2 eq) in a suitable solvent like acetonitrile. 2. Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C). 3. Monitoring: Follow the reaction progress by TLC or LC-MS until the starting pyrazole is consumed. 4. Work-up: Concentrate the reaction mixture under reduced pressure and purify the resulting N1-alkylated pyrazole by column chromatography.

References

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Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from Name-Reaction.com. 8[13]. Benchchem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions. Retrieved from BenchChem. 9[14]. Neoch, T., & Török, B. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. 1[15]0. Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. 1[16]1. Benchchem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. Retrieved from BenchChem. 1[3]2. Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from Slideshare. 1[17]3. Kumar, A., Kumar, S., Saxena, A., De, A., & Mozumdar, S. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 126. 1[18]4. ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. 1[19]5. Hammer, S. C., & Nestl, B. M. (2020). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. 1[20]6. Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation. Retrieved from BenchChem. 1[21]7. Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from Pharmaguideline. 1[22]8. Wikipedia. (n.d.). Hydrazone. Retrieved from Wikipedia. 1[6]9. Gerasimova, S. A., Strelenko, Y. A., Muzalevskiy, V. M., Kochetkov, K. A., & Nenajdenko, V. G. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(19), 6296. 2[9]0. Costa, M., Gemo, N., Chen, J., & Battilocchio, C. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(1), 1582. 2[23]1. ResearchGate. (n.d.). Energy profiles and optimized structures for the N–N bond cleavage of... Retrieved from ResearchGate. 2[24]2. ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... Retrieved from ResearchGate. 2[25]3. Benchchem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from BenchChem. 2[2]4. Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from Organic Chemistry Portal. 2[26]5. MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from MDPI. 2[5]6. Grygorenko, O. O., & Radchenko, D. S. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. 2[27]7. ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. 2[28]8. Basavoju, S., & Peraka, S. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. 2[29]9. ResearchGate. (n.d.). First N‐Functionalization of 4‐Nitroso‐1H‐Pyrazoles Using Monofunctional and Bifunctional Alkylating Agents. Retrieved from ResearchGate. 3[30]0. ResearchGate. (n.d.). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. Retrieved from ResearchGate. 3[31]1. Li, W., & Li, G. (2014). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic letters, 16(1), 460-463. 3[7]2. PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from PubMed.

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Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. The pyrazole scaffold is a cornerstone in medicinal chemistry, but achieving the desired regioselectivity during its synthesis can be a significant challenge.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and optimize your synthetic strategies.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and challenges encountered during pyrazole synthesis, particularly concerning regioselectivity.

Q1: What is regioselectivity in pyrazole synthesis and why is it a concern?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over others in a chemical reaction. In the context of pyrazole synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can lead to two different regioisomeric pyrazoles.[3] This occurs because the substituted hydrazine has two distinct nitrogen atoms, and either one can initiate the nucleophilic attack on one of the two different carbonyl groups of the dicarbonyl compound.[3] The resulting mixture of isomers can be difficult and costly to separate, which is a significant issue in process development and manufacturing.[4][5][6][7] Controlling which regioisomer is formed is crucial as typically only one isomer possesses the desired biological activity.[8]

Q2: My pyrazole synthesis is yielding a mixture of regioisomers. What are the primary factors that control the outcome?

A2: The regiochemical outcome of the classical Knorr pyrazole synthesis is influenced by a combination of electronic and steric factors of the reactants, as well as the reaction conditions.[3][9]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a key determinant. Electron-withdrawing groups (e.g., -CF₃) can activate an adjacent carbonyl group, making it more susceptible to nucleophilic attack.[3]

  • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can influence the reaction. A bulky substituent on either reactant may direct the initial attack of the hydrazine to the less sterically hindered carbonyl group.[3][9]

  • Reaction Conditions: This is often the most critical and manipulable factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is the major product.[3][9] For example, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[3]

Q3: I am getting a poor ratio of regioisomers. How can I troubleshoot my reaction to favor a single product?

A3: If your reaction is not selective, systematically modifying the reaction conditions is the most effective troubleshooting approach.[3]

  • Solvent Screening: The choice of solvent plays a crucial role. Standard solvents like ethanol often lead to mixtures of regioisomers.[6][7] Consider switching to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been demonstrated to dramatically increase regioselectivity in favor of a single isomer.[4][5][6][7] Aprotic dipolar solvents have also been shown to improve results compared to polar protic solvents.[2]

  • pH Adjustment: Investigate the effect of pH by adding a catalytic amount of an acid (e.g., acetic acid, HCl) or a base.[3][10] The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the rate of condensation at each carbonyl group.[9]

  • Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[9][11] Experiment with running the reaction at different temperatures to see if it favors the formation of the desired isomer.

Q4: Are there alternative synthetic routes to pyrazoles that offer better regioselectivity?

A4: Yes, several alternative methods for pyrazole synthesis have been developed to address the regioselectivity challenges of the traditional Knorr synthesis. These include:

  • [3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring with often high regioselectivity.[1][12][13][14]

  • Multicomponent Reactions: One-pot, multicomponent reactions have emerged as efficient strategies for the regioselective synthesis of polysubstituted pyrazoles from simple starting materials.[14][15]

  • Metal-Catalyzed Reactions: Various metal catalysts, including copper, palladium, and silver, have been employed to promote the regioselective synthesis of pyrazoles under mild conditions.[12][15][16]

II. Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting in a question-and-answer format to address specific experimental issues.

Scenario 1: Low Yield of the Desired Pyrazole Regioisomer

Q: My reaction is highly regioselective, but the overall yield of the desired pyrazole is low. What are the potential causes and how can I improve the yield?

A: Low yield in a regioselective pyrazole synthesis can stem from several factors, including incomplete reaction, side reactions, or product degradation.

Troubleshooting Steps:

  • Verify Reactant Quality: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine. Hydrazine derivatives can be unstable, so using a fresh or properly stored batch is crucial.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields. Temperature can also be a critical factor; sometimes a moderate increase in temperature can drive the reaction to completion, while in other cases, it may promote side reactions.[11]

  • Adjust Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess of one reactant (often the more stable one) can sometimes improve the yield by ensuring the complete consumption of the limiting reagent.

  • Consider a Catalyst: If not already in use, the addition of a catalytic amount of acid (e.g., glacial acetic acid) can significantly accelerate the reaction and improve the yield.[10]

Scenario 2: Unexpected Formation of the "Wrong" Regioisomer as the Major Product

Q: I expected to get one regioisomer based on the electronic effects of my substituents, but the other isomer is the major product. What could be causing this reversal of selectivity?

A: The interplay between electronic effects, steric hindrance, and reaction conditions can sometimes lead to unexpected regiochemical outcomes.

Troubleshooting Steps:

  • Re-evaluate Steric and Electronic Factors: Carefully re-examine the structures of your reactants. A bulky substituent on the hydrazine or the dicarbonyl compound might be overriding the expected electronic effects and directing the reaction towards the less sterically hindered carbonyl group.[9]

  • Investigate the Reaction Mechanism: The reaction can proceed through different intermediates depending on the conditions. For instance, under acidic conditions, the more basic nitrogen of the substituted hydrazine is protonated, and the less basic nitrogen acts as the nucleophile.[17][18][19] This can lead to a different regioisomer compared to a reaction under neutral or basic conditions where the more basic nitrogen is the primary nucleophile.

  • Systematic Variation of Reaction Conditions:

    • pH: If the reaction was run under neutral conditions, try adding a catalytic amount of acid. Conversely, if an acid catalyst was used, try running the reaction in the presence of a non-nucleophilic base.

    • Solvent: The polarity and hydrogen-bonding ability of the solvent can influence the stability of the transition states leading to the different regioisomers. As mentioned, fluorinated alcohols like TFE and HFIP can dramatically alter the regioselectivity.[4][5][6][7]

Diagram: Factors Influencing Regioselectivity in Pyrazole Synthesis

Caption: Key factors influencing the regioselectivity of pyrazole synthesis.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments aimed at improving the regioselectivity of pyrazole synthesis.

Protocol 1: General Procedure for Improving Regioselectivity using Fluorinated Alcohols

This protocol is adapted from studies demonstrating the dramatic improvement in regioselectivity when using fluorinated alcohols as solvents.[4][5][6][7]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)

  • Substituted hydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol).

  • Add HFIP or TFE (5 mL) to dissolve the dicarbonyl compound.

  • To the stirred solution, add the substituted hydrazine (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess the isomeric ratio.

Table 1: Effect of Solvent on Regioselectivity

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine. Data is illustrative and based on trends reported in the literature.[20]

EntrySolventRatio (3-R¹/5-R² : 5-R¹/3-R²)Combined Yield (%)
1CF₃PhEtOH55:4585
2CF₃PhTFE85:1590
3CF₃PhHFIP>99:192
4MePhEtOH60:4088
5MePhHFIP95:591
Diagram: General Workflow for Optimizing Regioselectivity

G A Start: Poor Regioselectivity B Step 1: Solvent Screening (e.g., EtOH vs. TFE vs. HFIP) A->B Initial Strategy E Analyze Regioisomeric Ratio (NMR, LC-MS) B->E C Step 2: pH Modification (Catalytic Acid or Base) C->E D Step 3: Temperature Variation D->E E->C If selectivity is still poor E->D If further optimization is needed F Optimized Conditions Identified E->F If desired selectivity is achieved G Proceed with Scale-up F->G

Caption: A systematic workflow for optimizing the regioselectivity of pyrazole synthesis.

IV. Conclusion

Improving the regioselectivity of pyrazole synthesis is a critical task for chemists in both academic and industrial settings. By understanding the fundamental principles that govern the reaction and by systematically troubleshooting and optimizing reaction conditions, it is possible to achieve high yields of the desired regioisomer. This guide provides a framework for addressing common challenges and serves as a practical resource for the synthesis of these important heterocyclic compounds.

V. References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. PubMed. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90(10), 3769-3778. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 119. [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed. [Link]

  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]

  • ResearchGate. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. [Link]

  • Thieme Chemistry. (n.d.). Regioselektive Synthese von 3,5-disubstituierten Pyrazolen. [Link]

  • Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]

  • Li, J., et al. (2021). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 26(15), 4443. [Link]

  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606-5612. [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • ACS Omega. (n.d.). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. [Link]

  • ResearchGate. (2025). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • PubMed Central. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]

  • NIH. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • Academia.edu. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Organic & Biomolecular Chemistry. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. As a Senior Application Scientist, I understand that while the pyrazole scaffold is a cornerstone of modern medicinal chemistry, its inherent properties can often lead to significant solubility challenges. This guide is designed to provide you with practical, field-tested insights and actionable protocols to diagnose and overcome these issues, ensuring your research progresses efficiently.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions we receive regarding pyrazole compound solubility.

Q1: Why are my pyrazole compounds consistently showing poor solubility in aqueous solutions?

A: The solubility of pyrazole compounds is often governed by a combination of factors inherent to their structure. The pyrazole ring itself is a weak base, and its overall flat, aromatic nature can contribute to high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. Furthermore, the substituents on the pyrazole ring play a crucial role; large, non-polar (lipophilic) groups will significantly decrease aqueous solubility.

Q2: I've tried common organic solvents like DMSO for initial stock solutions, but I'm seeing precipitation when I dilute into my aqueous assay buffer. What's happening?

A: This is a classic issue known as "carry-over" or "solvent-shift" precipitation. While a compound may be highly soluble in a neat organic solvent like DMSO, its solubility can plummet when diluted into an aqueous buffer where it is much less soluble. The organic solvent concentration in the final solution is often too low to maintain the compound's solubility, causing it to crash out.

Q3: Can I simply increase the percentage of co-solvent (e.g., DMSO, ethanol) in my final assay to keep my pyrazole compound in solution?

A: While this can be a quick fix, it's often not an ideal solution, especially for cell-based assays or in vivo studies. High concentrations of organic solvents can be toxic to cells, interfere with protein function, or alter enzymatic activity, thereby compromising the integrity of your experimental results. It's generally recommended to keep the final concentration of solvents like DMSO below 0.5% in most biological assays.

Q4: Is there a "one-size-fits-all" solvent for pyrazole compounds?

A: Unfortunately, no. The optimal solvent system is highly dependent on the specific structure of your pyrazole derivative. A systematic approach to solubility screening is always the most effective strategy.

In-Depth Troubleshooting Guides

Guide 1: Systematic Solubility Screening Workflow

Before attempting more complex formulation strategies, a systematic solubility screening is essential to identify the most promising initial conditions. This workflow will help you efficiently test a range of solvents and conditions.

  • Prepare a high-concentration stock solution: Dissolve your pyrazole compound in 100% DMSO to create a 10 mM stock solution.

  • Serial dilution: In a 96-well plate, perform a serial dilution of your stock solution with DMSO.

  • Addition of aqueous buffer: To each well, add your target aqueous buffer (e.g., PBS, pH 7.4) and mix thoroughly. The final DMSO concentration should be kept consistent (e.g., 1-2%).

  • Incubation and observation: Incubate the plate at room temperature for 1-2 hours.

  • Quantification of precipitation: Use a plate reader to measure the turbidity (at ~620 nm) or use nephelometry to quantify the amount of precipitation in each well. The highest concentration that remains clear is your approximate kinetic solubility.

Below is a logical workflow for approaching solubility issues.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: pH & Salt Optimization cluster_2 Phase 3: Advanced Formulation cluster_3 Outcome A Start: Poorly Soluble Pyrazole Compound B Systematic Solvent Screen (DMSO, Ethanol, Methanol) A->B C Kinetic Solubility Assay (Aqueous Buffer) B->C D Determine pKa of the Pyrazole Compound C->D If solubility is still low E pH Modification Strategy (Acidic/Basic Buffers) D->E F Salt Formation (e.g., HCl, Mesylate) D->F G Co-Solvent Systems (e.g., PEG, Propylene Glycol) E->G If pH adjustment is insufficient J Optimized Formulation with Acceptable Solubility E->J F->G If salt form is not stable/soluble F->J H Use of Surfactants (e.g., Tween 80) G->H G->J I Solid Dispersions (e.g., with PVP, HPMC) H->I H->J I->J

Caption: A workflow for systematically addressing pyrazole solubility.

Guide 2: Leveraging pH for Improved Solubility

The ionizable nature of the pyrazole ring is a key characteristic you can exploit to enhance aqueous solubility.

Most pyrazole compounds are weak bases and can be protonated to form a more soluble salt. The Henderson-Hasselbalch equation governs this equilibrium. As a rule of thumb, for a basic compound, adjusting the pH of the solution to at least 2 units below its pKa will ensure that over 99% of the compound is in its protonated, more soluble, ionic form.

  • Prepare a series of buffers: Create a set of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add excess compound: Add an excess of your solid pyrazole compound to a small volume of each buffer in separate vials.

  • Equilibrate: Shake or rotate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify dissolved compound: Carefully take an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration using a validated analytical method like HPLC-UV.

  • Plot the data: Plot the measured solubility against the pH to visualize the compound's pH-solubility profile.

The following diagram illustrates the relationship between pH, pKa, and the ionization state of a basic pyrazole compound.

G cluster_0 pH < pKa cluster_1 pH > pKa A Solution pH is acidic relative to pKa B [H+] is high A->B C Equilibrium shifts to the left B->C D Pyrazole-H+ (Protonated, Charged) Dominates C->D E Result: Higher Aqueous Solubility D->E Equilibrium Pyrazole-H+ <=> Pyrazole + H+ F Solution pH is basic relative to pKa G [H+] is low F->G H Equilibrium shifts to the right G->H I Pyrazole (Neutral, Uncharged) Dominates H->I J Result: Lower Aqueous Solubility I->J

Caption: Impact of pH on the ionization and solubility of a basic pyrazole.

Guide 3: Advanced Formulation Strategies

When simple pH adjustment or co-solvent use is insufficient, more advanced formulation techniques are necessary.

For pyrazole compounds with a suitable basic center, forming a salt is one of the most effective ways to improve solubility and dissolution rate.

  • Common Counterions: For basic pyrazoles, common acidic counterions include hydrochloride (HCl), sulfate, mesylate, and tartrate.

  • Screening Process: A salt screening study involves reacting the pyrazole "free base" with a variety of acids to form different salts and then characterizing the resulting solids for properties like solubility, stability, and crystallinity.

If your compound has very high crystal lattice energy (indicated by a high melting point), converting it to an amorphous (non-crystalline) state can significantly enhance its solubility.

  • Mechanism: In an amorphous solid dispersion, individual molecules of your pyrazole compound are molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC-AS, Soluplus®). This prevents the compound from crystallizing, and the polymer helps to improve its wettability and maintain a supersaturated state in solution.

  • Preparation Methods: Common lab-scale methods for preparing solid dispersions include spray drying and hot-melt extrusion.

The following table provides a hypothetical comparison of different formulation strategies for a model pyrazole compound ("PZ-123").

Formulation StrategySolubility in PBS (pH 7.4)Fold Increase (vs. Free Base)Notes
PZ-123 Free Base0.5 µg/mL1xBaseline, very poor solubility.
5% DMSO in PBS5 µg/mL10xCo-solvency effect, but may not be suitable for all assays.
PZ-123 HCl Salt50 µg/mL100xSignificant improvement due to salt formation.
20% PZ-123 in PVP K30 (Solid Dispersion)150 µg/mL300xHighest solubility achieved by preventing crystallization.

Concluding Remarks

Overcoming the solubility issues of pyrazole compounds requires a systematic and multi-faceted approach. There is no single solution; the optimal strategy is always compound-specific. By starting with a thorough understanding of your molecule's physicochemical properties and employing the systematic screening and formulation strategies outlined in this guide, you can successfully develop formulations that are suitable for your downstream biological and preclinical studies. Should you have further questions, please do not hesitate to reach out to our technical support team.

Technical Support Center: Stability Studies of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone. This guide is designed to provide expert insights and practical troubleshooting advice for navigating the complexities of its stability studies. Drawing from established principles of pharmaceutical analysis and forced degradation, this resource aims to be a trustworthy and authoritative companion in your experimental endeavors.

Introduction to Stability Challenges

This compound, a substituted pyrazole derivative, possesses a chemical architecture that, like many heterocyclic compounds, may be susceptible to degradation under various environmental conditions.[1][2][3] Understanding its intrinsic stability is a critical prerequisite for the development of robust formulations and for meeting regulatory expectations.[4][5][6][7] Forced degradation studies are an essential tool to probe for potential liabilities by exposing the molecule to stress conditions that are more severe than standard storage conditions.[4][5][6]

The pyrazole ring, while aromatic, can be susceptible to certain chemical transformations. The N-phenyl substitution and the acetyl group at the 4-position introduce specific electronic and steric features that will influence its degradation profile. Potential areas of instability could include the pyrazole ring itself, the acetyl group, or the bond connecting the pyrazole to the methylphenyl ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting stability studies on this compound?

A1: The primary goals are to:

  • Identify potential degradation products and elucidate degradation pathways.[4]

  • Establish the intrinsic stability profile of the molecule.[5]

  • Develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.

  • Inform decisions on formulation development, packaging, and storage conditions to ensure the product's quality, safety, and efficacy over its shelf life.[5][6]

Q2: What are the typical stress conditions for a forced degradation study of this compound?

A2: Based on ICH guidelines (Q1A), the typical stress conditions include:[4][5]

  • Acidic Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M HCl) at elevated temperatures.[4]

  • Basic Hydrolysis: Exposure to basic conditions (e.g., 0.1 M NaOH) at elevated temperatures.[4]

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[6]

  • Thermal Stress: Exposure to high temperatures (e.g., 60-80°C).

  • Photostability: Exposure to light according to ICH Q1B guidelines, which specify the overall illumination and UV exposure.[5]

Q3: How much degradation should I aim for in a forced degradation study?

A3: The goal is to achieve meaningful degradation, typically in the range of 5-20%, to ensure that the analytical method can detect and resolve the degradation products from the parent compound. Excessive degradation can lead to secondary and tertiary degradation products that may not be relevant to real-time stability and can complicate the analysis.

Q4: What initial analytical technique is recommended for monitoring the stability of this compound?

A4: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and powerful technique for stability-indicating assays. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provide spectral information about the degradants. Mass spectrometry (LC-MS) is invaluable for the identification of unknown degradation products.

Q5: What are the critical aspects of a stability-indicating HPLC method?

A5: A stability-indicating method must be able to:

  • Accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API).

  • Separate the API peak from all degradation product peaks and any excipients present in a formulation.

  • Demonstrate specificity, linearity, accuracy, precision, and robustness as part of method validation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your stability studies of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
No degradation observed under initial stress conditions. The molecule is highly stable under the applied conditions. The stress conditions are too mild.1. Increase Stress Severity: Incrementally increase the concentration of the stressor (e.g., from 0.1 M to 1 M HCl/NaOH), the temperature, or the duration of exposure.[4] Rationale: To overcome the activation energy barrier for degradation. 2. Change Stressor: For oxidative stress, consider a stronger oxidizing agent if hydrogen peroxide is ineffective. Rationale: Different oxidizing agents have different reaction mechanisms.
Complete degradation of the parent compound. The stress conditions are too harsh.1. Reduce Stress Severity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. Rationale: To achieve the target degradation of 5-20% and avoid the formation of irrelevant secondary degradants.
Poor resolution between the parent peak and a degradant peak in HPLC. The chromatographic conditions are not optimized. The degradant is structurally very similar to the parent compound.1. Modify Mobile Phase: Adjust the organic modifier-to-aqueous ratio, change the organic solvent (e.g., acetonitrile to methanol or vice-versa), or alter the pH of the aqueous phase. Rationale: To exploit subtle differences in polarity and ionization state between the parent and degradant. 2. Change Stationary Phase: Switch to a column with a different chemistry (e.g., C18 to a phenyl-hexyl or a polar-embedded phase). Rationale: To introduce different separation mechanisms (e.g., pi-pi interactions). 3. Adjust Temperature: Modify the column temperature. Rationale: To influence the viscosity of the mobile phase and the kinetics of partitioning.
Appearance of unexpected peaks in the control sample (unstressed). Contamination of the sample or solvent. Instability of the compound in the dissolution solvent.1. Verify Solvent Purity: Run a blank gradient with only the solvent. Rationale: To rule out solvent contamination. 2. Assess Solution Stability: Analyze the control sample at different time points after preparation. Rationale: To determine if the compound is degrading in the analytical solvent. If so, consider changing the solvent or preparing samples immediately before analysis.
Mass balance is not within the acceptable range (e.g., 95-105%). Some degradants are not being detected by the UV detector (lack a chromophore). Degradants are precipitating out of solution. Degradants are volatile. The response factor of the degradants is significantly different from the parent compound.1. Change UV Wavelength: Analyze at multiple wavelengths, including lower wavelengths (e.g., 210 nm), to try and detect all degradants. Rationale: Different compounds have different absorption maxima. 2. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. Rationale: These detectors are less dependent on the presence of a chromophore. 3. Check for Precipitation: Visually inspect the stressed samples. If precipitation is observed, try to dissolve it in a stronger solvent to analyze. Rationale: Insoluble degradants will lead to poor mass balance.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a starting point for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve 10 mg of the compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 24 and 48 hours. Also, heat the stock solution at 60°C for 24 and 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

3. Sample Preparation for Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • For acid and base stressed samples, neutralize with an equimolar amount of base or acid, respectively.

  • Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL.

4. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Include a control sample (unstressed, diluted stock solution) and a blank (solvent) in each run.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high aqueous percentage and gradually increase the organic content (e.g., 10% B to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for the λmax of the parent compound (e.g., 254 nm) and also monitor at a lower wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL.

2. Method Optimization:

  • Inject a mixture of the stressed samples (a "cocktail") to observe the separation of all degradants from the parent peak.

  • Adjust the gradient slope, pH of the mobile phase, and organic solvent to achieve adequate resolution (Rs > 1.5) between all peaks.

Visualizations

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API 1-[1-(2-Methylphenyl)-1H- pyrazol-4-YL]ethanone Stock Stock Solution (e.g., 1 mg/mL) API->Stock Acid Acid Hydrolysis (HCl, Heat) Stock->Acid Base Base Hydrolysis (NaOH, RT) Stock->Base Oxidation Oxidation (H2O2, RT) Stock->Oxidation Thermal Thermal (Solid & Solution) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Dilute Thermal->Neutralize Dissolve & Dilute Photo->Neutralize Dissolve & Dilute HPLC HPLC-PDA/MS Analysis Neutralize->HPLC Data Data Evaluation: - Purity - Mass Balance - Degradation Pathway HPLC->Data

Caption: Workflow for a forced degradation study.

Troubleshooting Logic for Poor Peak Resolution

Troubleshooting_Resolution Start Poor Peak Resolution (Rs < 1.5) ModifyMP Modify Mobile Phase (Gradient, pH, Organic Solvent) Start->ModifyMP ChangeColumn Change Column (Different Stationary Phase) ModifyMP->ChangeColumn No Improvement Success Resolution Achieved (Rs > 1.5) ModifyMP->Success Improved AdjustTemp Adjust Column Temperature ChangeColumn->AdjustTemp No Improvement ChangeColumn->Success Improved AdjustTemp->Success Improved

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

References

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  • Cymit Química S.L. This compound.
  • Echemi. This compound.
  • PubChem. 1-(1-methyl-5-phenyl-1H-pyrazol-4-yl)ethanone.
  • ACS Publications. Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity.
  • RJPT.
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  • Cheméo. Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9).
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  • MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)
  • ResearchGate. (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
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  • EPA. Fluxapyroxad Environmental Chemistry Method - Soil.
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  • PubMed Central. 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone.
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  • ResearchGate. (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • MDPI. 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole.

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Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazoles, a cornerstone of many pharmaceutical and agrochemical compounds, often involves highly exothermic reactions.[1][2] Proper management of the heat generated is not only crucial for product yield and purity but is a critical safety imperative to prevent thermal runaway.[3][4] This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is exhibiting a rapid and uncontrolled temperature increase. What are the immediate steps I should take?

An uncontrolled temperature spike is a clear indicator of a potential thermal runaway reaction.[1] Prioritize personal and lab safety above all else.

Immediate Actions:

  • Alert Nearby Personnel: Immediately inform your colleagues of the situation.

  • Cease Reagent Addition: If you are adding reagents, stop immediately.[1]

  • Remove External Heating: If a heat source is in use, remove it.[1]

  • Initiate Aggressive Cooling: If not already in place, carefully immerse the reaction vessel in an ice-water or dry ice-acetone bath.[1][5] Be mindful of potential thermal shock to glassware.

  • Follow Emergency Protocols: If the temperature continues to escalate, evacuate the immediate area and adhere to your laboratory's emergency shutdown procedures.[1] This may include the use of an emergency quench system if available.

Visual Indicators of a Runaway Reaction:

  • A rapid, accelerating temperature increase that is unresponsive to standard cooling.[1]

  • Sudden and vigorous boiling of the solvent.[1]

  • A noticeable increase in pressure within the reaction vessel.[1]

  • Rapid changes in the color or viscosity of the reaction mixture.[1]

  • Significant evolution of gas or fumes.[1]

Q2: I am planning a Knorr pyrazole synthesis. What proactive measures can I take to prevent a thermal runaway?

The Knorr synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is known for its exothermic nature.[1][6][7] Proactive management is essential for safe and successful execution.

Preventative Measures:

  • Slow and Controlled Reagent Addition: The hydrazine derivative should be added to the 1,3-dicarbonyl compound slowly and in a controlled manner, particularly at the start of the reaction.[1][8] This is critical for managing the initial exotherm.

  • Initial Cooling: Begin the reagent addition at a reduced temperature, for example, 0-10 °C, using an ice bath to effectively dissipate the initial heat of reaction.[1]

  • Adequate Dilution: Employing a suitable solvent will help absorb the heat generated during the reaction.[1]

  • Continuous Temperature Monitoring: Always use a calibrated thermometer to monitor the internal temperature of the reaction.[1][5][8][9][10]

  • Scale-Up Caution: Be aware that heat dissipation becomes less efficient as the reaction scale increases due to a lower surface-area-to-volume ratio.[4][8][11][12][13][14] For larger-scale reactions, a semi-batch process, where one reagent is added over time, is highly recommended.[1]

Q3: Why is my yield consistently low when scaling up my pyrazole synthesis, even with temperature control?

Low yields during scale-up are a common challenge and can be attributed to several factors that become more pronounced at a larger scale.[8]

Potential Causes and Solutions:

  • Inadequate Mixing: Inefficient stirring in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products.[8]

    • Troubleshooting: Evaluate the impact of stirring speed on reaction selectivity and yield. Ensure the vortex is appropriate for the vessel size to guarantee homogeneity.

  • Suboptimal Reagent Addition Rate: A rapid addition of reagents on a larger scale can cause temperature spikes that favor the formation of impurities, even with a robust cooling system.[8]

    • Troubleshooting: Experiment with different addition profiles. A slower, dropwise addition is generally recommended for large-scale reactions.[8][12]

  • Solvent Effects: A solvent that is effective on a small scale may not be optimal for a larger batch, particularly concerning the solubility of intermediates and the precipitation of the final product.[8]

    • Troubleshooting: Conduct a solvent screen to identify a solvent system that ensures good solubility for reactants and facilitates the isolation of a pure product.[11]

Troubleshooting Guide: Exotherm Management

This guide provides a structured approach to troubleshooting common issues related to exothermic reactions in pyrazole synthesis.

Issue Potential Cause Troubleshooting Steps
Rapid initial temperature spike upon adding hydrazine The initial condensation reaction is highly exothermic.[1][6][7]1. Pre-cool the solution of the 1,3-dicarbonyl compound to 0-5 °C before starting the addition.[1] 2. Add the hydrazine derivative dropwise or via a syringe pump for precise control.[8][12] 3. Ensure the reaction mixture is well-stirred to dissipate heat evenly.[8]
Temperature continues to rise even after stopping reagent addition Accumulation of unreacted reagents leading to a runaway reaction.1. Immediately implement emergency cooling procedures.[1][5] 2. If safe to do so, consider adding a cold, inert solvent to dilute the reaction mixture. 3. Review the reaction stoichiometry and addition rate for future experiments.
Formation of significant by-products Localized overheating or "hot spots" due to poor mixing or rapid reagent addition.[8]1. Improve stirring efficiency; consider using an overhead stirrer for larger volumes. 2. Slow down the rate of reagent addition significantly.[8] 3. Monitor the internal temperature at multiple points in the reactor if possible.
Difficulty in maintaining a stable reaction temperature Inadequate cooling capacity for the scale of the reaction.[8][11]1. Use a larger cooling bath or a more powerful recirculating chiller.[5][10] 2. Reduce the rate of reagent addition to match the cooling capacity. 3. Consider performing the reaction in a more dilute solution.[1]

Experimental Protocol: Temperature-Controlled Knorr Synthesis of a Pyrazolone

This protocol provides a step-by-step methodology for the synthesis of a pyrazolone derivative, incorporating key safety and temperature control measures. This procedure is adapted from established methods for reacting a β-ketoester with a hydrazine.[6][7]

Materials:

  • β-ketoester (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Solvent (e.g., ethanol)

  • Acid catalyst (e.g., glacial acetic acid)[6]

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Ice-water bath

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure the round-bottom flask is securely clamped in the ice-water bath.

  • Initial Cooling: Charge the round-bottom flask with the β-ketoester and solvent. Begin stirring and cool the mixture to 0-5 °C using the ice-water bath.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the cooled solution.

  • Controlled Hydrazine Addition: Slowly add the hydrazine derivative to the reaction mixture dropwise from the dropping funnel over a period of 30-60 minutes. Monitor the internal temperature closely and ensure it does not exceed 10 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.[15]

  • Work-up: Once the reaction is complete, proceed with the appropriate work-up and purification steps.

Visualizing Workflows and Logical Relationships

Emergency Response Workflow

The following diagram illustrates the logical steps for an emergency response to a suspected runaway reaction.

Emergency_Response A Uncontrolled Temperature Spike Detected B Alert Colleagues A->B C Stop Reagent Addition A->C D Remove Heat Source A->D E Enhance Cooling (Ice Bath) A->E F Monitor Temperature E->F G Temperature Decreasing? F->G Decision H Continue Monitoring & Maintain Cooling G->H Yes I Evacuate & Follow Emergency Shutdown Procedures G->I No Proactive_Management cluster_planning Pre-Reaction Planning cluster_execution Reaction Execution A Review Literature for Known Exotherms B Assess Scale-Up Risks (Surface Area:Volume) A->B C Select Appropriate Solvent & Concentration B->C D Ensure Adequate Cooling Capacity C->D E Pre-cool Reaction Vessel D->E F Slow, Controlled Reagent Addition E->F G Continuous Internal Temperature Monitoring F->G H Maintain Efficient Stirring G->H

Caption: Workflow for proactive management of exothermic pyrazole synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde.
  • Benchchem. (2025, November). Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • Benchchem. (2025). .
  • Larsen, D. S., et al. (2024, May 27). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
  • MDPI. (2024, May 27). Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol.
  • Benchchem. (2025, November). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Unspecified Source. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
  • DEKRA. (2020, August 13). Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments.
  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
  • ACS Publications. (2020, October 24). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.
  • ResearchGate. (n.d.). A mechanism of pyrazole forming reaction.
  • Wikipedia. (n.d.). Knorr pyrrole synthesis.
  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study.
  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
  • Benchchem. (2025). Troubleshooting common issues in pyrazole synthesis.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • YouTube. (2019, January 19). synthesis of pyrazoles.
  • Google Patents. (n.d.). EP0020964A1 - Process for the preparation of pyrazoles.
  • Unspecified Source. (2025, August 6). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • ACS Publications. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters.
  • ResearchGate. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • ACS Publications. (2026, January 15). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters.
  • NIH. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • RSC Publishing. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • ResearchGate. (2025, August 6). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles.
  • RSC Publishing. (2015, February 26). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.
  • ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • PMC - PubMed Central. (2007, July 19). New “Green” Approaches to the Synthesis of Pyrazole Derivatives.
  • PubMed. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • PubMed. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • ResearchGate. (2024, April 10). (PDF) Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • Unspecified Source. (2021, July 15). A facile strategy for synthesizing promising pyrazole-fused energetic compounds.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
  • Aspen Aerogels. (n.d.). It's About Time: The 6 Phases of Thermal Runaway Propagation.

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Technical Support Center: Synthesis of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. Our goal is to provide expert insights and practical solutions to ensure the integrity and purity of your target compound.

Frequently Encountered Byproducts & Formation Mechanisms

The synthesis of 1,4-disubstituted pyrazoles, such as the target molecule, is most commonly achieved via the Knorr pyrazole synthesis or related condensation reactions between a substituted hydrazine and a 1,3-dicarbonyl compound.[1][2][3] When using an unsymmetrical dicarbonyl precursor, the primary challenge is controlling regioselectivity.[4]

Primary Byproduct: The Regioisomer

The most significant and commonly encountered byproduct in this synthesis is the regioisomeric pyrazole: 1-[1-(2-Methylphenyl)-1H-pyrazol-5-YL]ethanone .

  • Mechanism of Formation: The reaction proceeds through the condensation of (2-methylphenyl)hydrazine with a 4-functionalized 1,3-dicarbonyl synthon (e.g., 3-acetyl-2,4-pentanedione or a related equivalent). The hydrazine has two non-equivalent nitrogen atoms. Nucleophilic attack can initiate from either the substituted nitrogen (N1) or the unsubstituted terminal nitrogen (N2). Depending on which nitrogen attacks which carbonyl group, and the subsequent cyclization, two different regioisomers can be formed.[5][6] The formation of this byproduct is a classic example of a competing reaction pathway governed by steric and electronic factors.

Visualizing the Reaction Pathways

To better understand the formation of both the desired product and the primary byproduct, the following reaction schemes are provided.

Main Reaction Pathway start (2-Methylphenyl)hydrazine + 3-Formyl-2,4-pentanedione intermediate Hydrazone Intermediate (Attack at C4-carbonyl) start->intermediate Initial Condensation cyclization Intramolecular Cyclization intermediate->cyclization Dehydration product Desired Product: this compound cyclization->product Aromatization

Caption: Main synthesis pathway to the desired 4-acetyl pyrazole.

Byproduct Formation Pathway start (2-Methylphenyl)hydrazine + 3-Formyl-2,4-pentanedione intermediate_bp Hydrazone Intermediate (Attack at C2-carbonyl) start->intermediate_bp Competing Condensation cyclization_bp Intramolecular Cyclization intermediate_bp->cyclization_bp Dehydration byproduct Byproduct: 1-[1-(2-Methylphenyl)-1H-pyrazol-5-YL]ethanone cyclization_bp->byproduct Aromatization

Caption: Competing pathway leading to the regioisomeric byproduct.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter, providing diagnostic guidance and solutions.

Q1: My post-reaction TLC plate shows two distinct spots with very similar Rf values. What are they likely to be?

A: This is a classic sign of regioisomer formation.[1] The desired 1,4-disubstituted product and the 1,5-disubstituted byproduct often have very similar polarities, resulting in close-running spots on a silica gel TLC plate. The spot corresponding to the 1,5-isomer may have a slightly higher Rf value due to potential intramolecular hydrogen bonding or different dipole moments affecting its interaction with the stationary phase.

Q2: The ¹H NMR spectrum of my purified product is complex, showing two sets of pyrazole proton signals and two distinct acetyl methyl singlets. What does this indicate?

A: This strongly indicates that your "purified" product is actually a mixture of the desired 4-acetyl and the undesired 5-acetyl regioisomers. You will need to improve your purification method. For the desired 1,4-isomer, you should expect one singlet for the acetyl protons, and two distinct singlets for the H-3 and H-5 protons of the pyrazole ring. The 1,5-isomer would show a singlet for its acetyl protons and two doublets for the H-3 and H-4 protons, which would be coupled to each other.

Q3: My reaction mixture has a persistent yellow or reddish color, even after workup. What could be the cause?

A: Colored impurities in pyrazole synthesis can arise from side reactions involving the hydrazine starting material, particularly oxidative processes.[1][7] While often minor, these impurities can be difficult to remove. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate their formation.[7]

Q4: My reaction yield is low, and I've confirmed the presence of the regioisomeric byproduct. How can I improve the regioselectivity?

A: Controlling regioselectivity is a key challenge and is highly dependent on reaction conditions.[5]

  • pH Control: The acidity of the reaction medium is critical.[5][7] Acidic conditions can alter the relative nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing selectivity compared to neutral conditions.[5] Adding a few drops of glacial acetic acid is a common practice.[7]

  • Temperature: The Knorr synthesis is often exothermic.[7] Running the reaction at lower temperatures may favor one isomer over the other by accentuating the energetic differences between the two competing transition states.

  • Solvent Choice: The polarity and nature of the solvent can influence the reaction pathway. Protic solvents like ethanol are common, but exploring others may be beneficial.

Analytical Protocols for Byproduct Identification

Accurate identification of byproducts is crucial. Below are step-by-step protocols for key analytical techniques.

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture and your purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot the crude mixture and the purified product side-by-side on the TLC plate.

  • Elution: Develop the plate using a mobile phase of ethyl acetate/hexane (e.g., starting with a 20:80 ratio and adjusting polarity as needed).

  • Visualization: Visualize the spots under a UV lamp at 254 nm.

  • Interpretation: The presence of two close-running spots in the crude lane, with one corresponding to your main product, suggests the presence of the regioisomer.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
  • Column: Use a reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.[8][9]

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Monitor the elution at a suitable wavelength (e.g., 214 nm or 254 nm) using a UV detector.[10]

  • Injection: Inject a filtered solution of your sample dissolved in the mobile phase.

  • Analysis: The regioisomers should appear as two closely eluting peaks. This method is excellent for quantifying the ratio of the two isomers.

Protocol 3: NMR and Mass Spectrometry (MS) Characterization

Spectroscopic analysis is definitive for structural elucidation.

Technique Desired Product: 1-(...-pyrazol-4-YL)ethanone Byproduct: 1-(...-pyrazol-5-YL)ethanone
¹H NMR H-3 & H-5: Two distinct singlets (e.g., ~δ 8.0-8.5 ppm).[11] -COCH₃: One singlet (~δ 2.5 ppm). Aryl-H: Multiplets in the aromatic region. Aryl-CH₃: One singlet (~δ 2.2 ppm).H-3 & H-4: Two doublets (coupled, J ≈ 2-3 Hz). -COCH₃: One singlet (~δ 2.6 ppm). Aryl-H: Multiplets in the aromatic region. Aryl-CH₃: One singlet (~δ 2.1 ppm).
¹³C NMR C-3 & C-5: Two distinct pyrazole carbons. C-4: Quaternary carbon signal shifted downfield due to acetyl group. -COCH₃: Carbonyl (~δ 190-195 ppm) and methyl (~δ 27 ppm).C-3 & C-4: Two distinct pyrazole carbons. C-5: Quaternary carbon signal. -COCH₃: Carbonyl (~δ 185-190 ppm) and methyl (~δ 28 ppm).
Mass Spec (ESI) Expected [M+H]⁺ peak corresponding to the molecular formula C₁₂H₁₂N₂O.Identical [M+H]⁺ peak as the desired product. Fragmentation patterns may differ slightly upon detailed analysis.

Mitigation and Purification Strategies

If byproduct formation is confirmed, consider the following strategies:

  • Reaction Optimization: As discussed in the FAQ, systematically vary the pH, temperature, and solvent to find conditions that maximize the yield of the desired regioisomer.[5][7]

  • Flash Column Chromatography: Separating the regioisomers can be challenging but is often achievable with careful flash chromatography on silica gel.[12][13]

    • Method: Use a shallow polarity gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane).[12]

    • Loading: Use the "dry loading" technique to achieve the best resolution.[12] Dissolve your crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.

  • Recrystallization: If the product is a solid, fractional recrystallization from a suitable solvent system may be effective in isolating the major, less soluble isomer.

References

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  • Yang, Y., et al. (2014). Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. Beilstein Journal of Organic Chemistry, 10, 1173–1179. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of molecular design. Its presence in blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and Rimonabant (an anti-obesity agent) underscores its significance as a privileged structure in pharmacology.[1] The efficacy of these molecules is intrinsically linked to the specific substitution patterns on the pyrazole ring, making the choice of synthetic methodology a critical decision that influences yield, regioselectivity, scalability, and ultimately, the viability of a drug discovery program.

This guide provides an in-depth, objective comparison of the most prominent methods for synthesizing substituted pyrazoles. Moving beyond a simple recitation of reaction schemes, we will delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each approach, supported by experimental data and detailed protocols.

The Classic Approach: Condensation of 1,3-Dicarbonyl Compounds (Knorr Synthesis)

First described by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is the most traditional and widely employed method for pyrazole synthesis.[2][3] Its enduring popularity stems from the ready availability of starting materials and its operational simplicity.[4]

Mechanism and Regioselectivity

The reaction proceeds via a two-step condensation-cyclization sequence. Initially, one of the nitrogen atoms of the hydrazine attacks a carbonyl group to form a hydrazone or enamine intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring.[5][6][7]

Knorr_Mechanism Knorr Pyrazole Synthesis Mechanism cluster_challenge Key Challenge: Regioselectivity Dicarbonyl 1,3-Dicarbonyl Compound Intermediate1 Hydrazone/Enamine Intermediate Dicarbonyl->Intermediate1 Initial Attack (on C1 or C3) Hydrazine Substituted Hydrazine (R'-NH-NH2) Hydrazine->Intermediate1 Intermediate2 Cyclic Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization Mixture Mixture of Regioisomers Intermediate2->Mixture - H2O (Dehydration) Pyrazole1 Regioisomer 1 Pyrazole2 Regioisomer 2 Mixture->Pyrazole1 Mixture->Pyrazole2

Caption: The Knorr synthesis pathway and its primary challenge: lack of regioselectivity.

The primary drawback of the Knorr synthesis arises when an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine. The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of two regioisomeric pyrazoles, which are often difficult to separate.[8][9] The final ratio of these isomers is dictated by a delicate balance of electronic effects (the relative electrophilicity of the carbonyls), steric hindrance, and reaction conditions (pH, solvent, temperature).[9]

Controlling Regioselectivity

Significant research has focused on controlling the regioselectivity of the Knorr synthesis. One effective strategy involves the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as the solvent. These solvents can dramatically increase the preference for the formation of one regioisomer over the other, often improving selectivity from nearly 1:1 to greater than 95:5 in favor of the desired product.[8][10] This effect is attributed to the unique hydrogen-bonding properties of fluorinated alcohols, which can differentially modulate the reactivity of the two carbonyl groups.

Experimental Protocol: Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol is a representative example of the Knorr synthesis.

Materials:

  • Substituted Acetylacetone (1,3-diketone) (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Ethylene Glycol (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in ethylene glycol (5 mL).

  • Add phenylhydrazine (1.0 mmol) to the solution at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, pour the reaction mixture into ice-cold water (20 mL).

  • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 1,3,5-trisubstituted pyrazole.[2]

Synthesis from α,β-Unsaturated Carbonyls

Another classical route involves the reaction of α,β-unsaturated aldehydes or ketones (including chalcones) with hydrazines. This method is valuable due to the wide commercial availability and ease of preparation of the unsaturated carbonyl starting materials.[4]

Mechanism: A Two-Step Process

This synthesis is typically a two-step process. The initial reaction is a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by cyclization to form a non-aromatic pyrazoline intermediate.[1][11] Subsequent oxidation of the pyrazoline is required to generate the final aromatic pyrazole.[1][4]

Chalcone_to_Pyrazole Pyrazole Synthesis from α,β-Unsaturated Carbonyls Chalcone α,β-Unsaturated Ketone (Chalcone) Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline Condensation/ Cyclization Hydrazine Hydrazine Hydrazine->Pyrazoline Pyrazole Substituted Pyrazole Pyrazoline->Pyrazole Oxidation (Aromatization) Oxidant Oxidizing Agent (e.g., I2, O2) Oxidant->Pyrazole

Caption: General workflow for pyrazole synthesis from α,β-unsaturated ketones.

The necessity of a separate oxidation step can be a disadvantage, adding complexity and potentially lowering the overall yield.[4] Various oxidizing agents can be employed, including iodine, copper triflate, or even air (O2), often with catalytic promoters.[1][12]

Experimental Protocol: Synthesis from a Chalcone

Materials:

  • Chalcone (e.g., trans-4-phenyl-3-buten-2-one) (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Glacial Acetic Acid (5 mL)

  • Iodine (1.0 mmol)

Procedure:

  • Dissolve the chalcone (1.0 mmol) and phenylhydrazine (1.0 mmol) in glacial acetic acid (5 mL) in a round-bottom flask.

  • Heat the mixture to reflux (approximately 118°C) for 4-6 hours. Monitor the formation of the pyrazoline intermediate by TLC.

  • After the initial condensation is complete, add a catalytic amount of iodine (I2) to the reaction mixture.

  • Continue to reflux the mixture until the pyrazoline is fully oxidized to the pyrazole, as indicated by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution carefully with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol to yield the desired 1,3,5-trisubstituted pyrazole.[1]

Modern Approaches: [3+2] Cycloaddition Reactions

1,3-Dipolar cycloadditions represent a powerful and modern strategy for pyrazole synthesis, often providing high regioselectivity that is difficult to achieve with classical condensation methods.[4][13] These reactions involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile (typically an alkyne or a strained alkene).[14]

Mechanism: Concerted and Regioselective

A common variant is the Huisgen [3+2] cycloaddition, which can utilize nitrile imines as the 1,3-dipole. Nitrile imines are typically generated in situ from hydrazonoyl halides in the presence of a base.[4] They then react with an alkyne in a concerted fashion to directly form the pyrazole ring. The regioselectivity is governed by the electronic properties of the substituents on both the nitrile imine and the alkyne, but it is often highly predictable.

Cycloaddition_Workflow [3+2] Cycloaddition Workflow Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Nitrile Imine (1,3-Dipole) Hydrazonoyl_Halide->Nitrile_Imine In situ generation Alkyne Alkyne Pyrazole Regiospecific Pyrazole Alkyne->Pyrazole Base Base Base->Nitrile_Imine Nitrile_Imine->Pyrazole [3+2] Cycloaddition

Caption: Workflow for regioselective pyrazole synthesis via [3+2] cycloaddition.

Other 1,3-dipoles, such as diazo compounds, are also widely used.[2][13] The key advantage of this family of reactions is the ability to construct highly functionalized pyrazoles with excellent control over the substituent placement, a critical feature for structure-activity relationship (SAR) studies in drug discovery.[15]

Comparative Analysis of Synthesis Methods

The choice of a synthetic route is a strategic decision based on the specific requirements of the target molecule and the research program.

ParameterKnorr Synthesis (1,3-Dicarbonyl)From α,β-Unsaturated Carbonyl[3+2] Cycloaddition
Key Reactants 1,3-Dicarbonyl, Hydrazineα,β-Unsaturated Aldehyde/Ketone, HydrazineNitrile Imine/Diazo Cmpd, Alkyne
Typical Yield 70-95%[2]65-90%[1][4]70-95%[2][4]
Regioselectivity Often poor with unsymmetrical substrates[2][9]Generally goodExcellent, highly predictable[4]
Key Advantages Readily available starting materials, simple procedureWide availability of starting materials (chalcones)High regioselectivity, mild conditions[4][16]
Key Disadvantages Lack of regioselectivity is a major issue[4][9]Requires an additional oxidation step, adding complexity[1][4]May require multi-step synthesis of precursors (e.g., hydrazonoyl halides)
Best For Symmetrical pyrazoles or when regioselectivity is not a concern.Rapid access to pyrazolines and certain pyrazole scaffolds.Targets requiring high regiochemical purity and complex substitution.

The Impact of Modern Technologies: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating many chemical transformations, including the synthesis of pyrazoles.[17] Compared to conventional heating under reflux, microwave irradiation can dramatically reduce reaction times from hours to mere minutes, often leading to higher yields and cleaner reaction profiles.[17] This acceleration is due to the efficient and direct heating of the solvent and reactants. For high-throughput synthesis and rapid library generation in drug discovery, MAOS is an invaluable technique that can be applied to many of the classical condensation reactions described above.[17]

Decision_Logic Decision Logic for Method Selection Start Target Pyrazole Defined Regio_Check Is Regioselectivity Critical? Start->Regio_Check Precursor_Check Are Precursors (e.g., Alkynes) Readily Available? Regio_Check->Precursor_Check Yes Symmetry_Check Is 1,3-Dicarbonyl Symmetrical? Regio_Check->Symmetry_Check No Method_Cyclo Use [3+2] Cycloaddition Precursor_Check->Method_Cyclo Yes Method_Knorr_Mod Use Modified Knorr (e.g., with TFE solvent) Precursor_Check->Method_Knorr_Mod No Method_Knorr Use Knorr Synthesis Symmetry_Check->Method_Knorr Yes Method_Chalcone Consider Synthesis from Chalcone Symmetry_Check->Method_Chalcone No

Caption: A simplified decision tree for selecting a pyrazole synthesis method.

Conclusion

The synthesis of substituted pyrazoles is a mature field rich with diverse and powerful methodologies. While the classical Knorr synthesis remains a workhorse for its simplicity and access to simple pyrazoles, its inherent limitations in regioselectivity have driven the development of more sophisticated approaches. Modern methods, particularly [3+2] cycloadditions, offer unparalleled control over isomer formation, which is essential for the precise molecular engineering required in modern drug development. The optimal choice of method requires a careful analysis of the target structure's complexity, the importance of regiochemical purity, and the availability of starting materials. By understanding the mechanistic nuances and practical trade-offs of each synthetic route, researchers can more effectively and efficiently construct the novel pyrazole derivatives that will drive future innovation.

References

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A Comparative Guide to the Biological Activity of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a cornerstone of heterocyclic compounds, celebrated for its versatile and potent biological activities.[1][2] Derivatives of this five-membered aromatic ring are integral to numerous therapeutic agents, demonstrating a spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] This guide focuses on 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone, a representative member of the aryl-pyrazole class. While comprehensive data on this specific molecule is emerging, its structural motifs are shared by a vast library of extensively studied analogs. By examining these related compounds, we can elucidate the structure-activity relationships (SAR) that govern their biological performance and provide a predictive framework for the therapeutic potential of this chemical class.

This document provides an in-depth comparison of the biological activities of pyrazole analogs, supported by experimental data and detailed protocols for key assays. We will explore how subtle molecular modifications can dramatically influence efficacy, offering researchers and drug development professionals a scientifically grounded perspective on this promising scaffold.

The Core Scaffold: Understanding Pyrazole Analogs

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole core and its appended aryl rings. The general structure below highlights the key positions (R1, R2, R3) where modifications are commonly made to modulate biological effects. For our target compound, this compound, R1 is a 2-methylphenyl group, and the R3 position is substituted with an ethanone moiety.

Caption: Generalized structure of the pyrazole analogs discussed.

Comparative Antimicrobial Activity

Pyrazole derivatives have long been investigated for their ability to combat bacterial and fungal pathogens.[1][6] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The antimicrobial efficacy is profoundly influenced by the lipophilicity and electronic properties of the substituents.

Structure-Activity Relationship (SAR) Insights

Studies on various pyrazole analogs reveal that the introduction of electron-withdrawing groups (e.g., halogens like -Cl, -F) or nitro groups (-NO2) on the phenyl rings often enhances antimicrobial activity.[4][7] These modifications can alter the molecule's ability to penetrate microbial cell membranes and interact with target proteins. For instance, replacing the 2-methylphenyl group (an electron-donating group) with a 4-chlorophenyl or 4-nitrophenyl group is a common strategy to boost potency.

Experimental Data Comparison

The following table summarizes the antimicrobial activity of representative pyrazole analogs against common bacterial and fungal strains, as measured by the diameter of the zone of inhibition in an agar well diffusion assay.

Compound IDR1 Substituent (at Pyrazole N1)R3 Substituent (at Pyrazole C4)S. aureus (mm)E. coli (mm)A. niger (mm)Reference
Target 2-MethylphenylEthanonePredicted ModeratePredicted ModeratePredicted ModerateN/A
Analog A 4-ChlorophenylEthanone181615[4]
Analog B 4-NitrophenylHydrazinecarboxamide222018[4]
Analog C PhenylThiazole141211[8]
Ciprofloxacin Standard Antibiotic-2523N/A[4]
Clotrimazole Standard Antifungal-N/AN/A20[4]

Data is representative and compiled from multiple sources studying similar pyrazole structures.

Experimental Protocol: Agar Well Diffusion Assay

This method is a standard, cost-effective technique for preliminary screening of antimicrobial agents.[9][10] It relies on the diffusion of the test compound through an agar medium to inhibit the growth of a seeded microorganism.[11]

Caption: Workflow for the Agar Well Diffusion antimicrobial assay.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri plates. Allow the agar to solidify completely.

  • Inoculum Preparation: Grow the test microorganism (e.g., E. coli, S. aureus) in nutrient broth to a turbidity equivalent to the 0.5 McFarland standard.

  • Seeding: Using a sterile cotton swab, uniformly spread the microbial inoculum over the entire surface of the MHA plates to create a bacterial lawn.[11]

  • Well Creation: Aseptically punch wells of 6 mm diameter into the seeded agar plates using a sterile cork borer.[9]

  • Sample Loading: Carefully add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. Use a standard antibiotic as a positive control and the solvent alone as a negative control.[9]

  • Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.[9]

  • Data Collection: Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.

Comparative Anticancer (Antiproliferative) Activity

The pyrazole scaffold is a privileged structure in oncology, forming the core of several targeted therapies, particularly kinase inhibitors.[5][12] These compounds often exert their effects by inducing apoptosis or arresting the cell cycle in cancer cells.

Structure-Activity Relationship (SAR) Insights

For anticancer activity, the substitution pattern on the aryl rings is critical. Analogs with halogen substitutions (e.g., chloro, fluoro) or methoxy groups on the phenyl rings have demonstrated potent cytotoxicity against various cancer cell lines.[5][13] The ethanone group at the C4 position can be a key pharmacophore, but modifications to this site, such as conversion to an oxime or hydrazone, can further enhance activity by altering hydrogen bonding capabilities and molecular geometry.[12][14]

Experimental Data Comparison

The antiproliferative activity of pyrazole analogs is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The MTT assay is a standard method for this determination.[15]

Compound IDR1 Substituent (at Pyrazole N1)R3 Substituent (at Pyrazole C4)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)Reference
Target 2-MethylphenylEthanonePredicted 15-25Predicted 10-20Predicted 12-22N/A
Analog D 4-ChlorophenylEthanone Oxime12.58.59.8[12]
Analog E 4-MethoxyphenylEthanone18.211.414.6[16]
Analog F 2,4-DichlorophenylCarboxamide5.63.84.1[17]
Doxorubicin Standard Drug-0.80.50.6[12]

IC50 values are representative and collated from studies on analogous pyrazole series.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18] Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[19][20]

MTT_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 4: Assay seed Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) incubate1 Incubate for 24h to allow attachment seed->incubate1 treat Treat cells with various concentrations of pyrazole analogs incubate1->treat Proceed to Treatment incubate2 Incubate for 24-48h treat->incubate2 add_mtt Add MTT solution (0.5 mg/mL) to each well incubate2->add_mtt Proceed to Assay incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 solubilize Add solubilizing agent (DMSO) to dissolve formazan crystals incubate3->solubilize read Read absorbance at 570 nm using a plate reader solubilize->read

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells (negative control) and a standard cytotoxic drug (positive control). Incubate for 24 to 48 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[19] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance of the solution at 570 nm using a microplate reader.[21]

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Comparative Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with the most famous example being Celecoxib, a selective COX-2 inhibitor.[2][4] Many pyrazole analogs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade and prostaglandin synthesis.[3][22]

Structure-Activity Relationship (SAR) Insights

For potent and selective COX-2 inhibition, a key structural feature is the presence of a sulfonamide (-SO2NH2) or a similar hydrogen-bond-donating group on one of the phenyl rings.[23] The nature of the substituent at the C3 position of the pyrazole ring is also crucial; trifluoromethyl (-CF3) groups, for example, are known to enhance COX-2 selectivity.[23] The 2-methyl group on the N1-phenyl ring of our target compound may influence the dihedral angle between the rings, which can affect binding to the COX active site.

Experimental Data Comparison

The in vivo anti-inflammatory activity of pyrazole compounds is commonly evaluated using the carrageenan-induced paw edema model in rats.[24][25] The percentage of edema inhibition is a direct measure of a compound's acute anti-inflammatory effect.

Compound IDR1 Substituent (at Pyrazole N1)R3 Substituent (at Pyrazole C3)Paw Edema Inhibition (%) @ 10 mg/kgReference
Target 2-MethylphenylHPredicted 35-45%N/A
Analog G 4-SulfonamidophenylTrifluoromethyl75%[23]
Analog H 4-MethoxyphenylPhenyl58%[26]
Analog I PhenylCarboxyphenylhydrazone68%[27]
Celecoxib Standard Drug-78%[27]
Diclofenac Standard Drug-72%[4]

Data is representative and compiled from multiple sources evaluating analogous compounds in the specified model.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating the efficacy of acute anti-inflammatory agents.[28][29] Inflammation is induced by injecting carrageenan, a phlogistic agent, into the rat's paw, causing measurable edema.[25]

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.

Step-by-Step Methodology:

  • Animal Preparation: Wistar rats are fasted overnight with free access to water.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer. This serves as the baseline reading (V0).

  • Compound Administration: The test compounds, suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally (p.o.) to the treatment groups. The control group receives only the vehicle, and a positive control group receives a standard drug like Diclofenac or Celecoxib.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.[25]

  • Paw Volume Measurement: The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection (Vt).

  • Calculation of Inhibition: The percentage of edema inhibition is calculated at each time point using the following formula:

    • % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100

Conclusion

The analysis of analogs structurally related to this compound demonstrates the profound impact of targeted chemical modifications on biological activity. Structure-activity relationship studies consistently show that substitutions on the aryl rings and functionalization of the pyrazole core are powerful strategies to enhance antimicrobial, anticancer, and anti-inflammatory properties. The experimental protocols detailed herein provide a validated framework for researchers to assess these activities. While the specific biological profile of the title compound requires direct empirical validation, this comparative guide strongly suggests its potential as a versatile scaffold for the development of novel therapeutic agents. Further synthesis and screening of focused analog libraries are warranted to unlock the full potential of this chemical class.

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Halogenated Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold and the Transformative Power of Halogenation

The Bioisosteric Role of Halogens: A Comparative Overview

Halogens are often employed as bioisosteres for hydrogen or other functional groups.[6] Their unique properties—size, electronegativity, and ability to form halogen bonds—allow for the fine-tuning of a molecule's interaction with its biological target.

  • Fluorine: Due to its small size and high electronegativity, fluorine can alter the pKa of nearby functional groups and enhance metabolic stability by blocking sites of oxidation.[5]

  • Chlorine, Bromine, and Iodine: These larger halogens increase lipophilicity and can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can significantly enhance binding affinity.[7]

The choice of halogen and its position on the pyrazole scaffold are critical determinants of a compound's activity and selectivity.

Comparative Analysis of Halogenated Pyrazole Derivatives in Key Therapeutic and Agrochemical Areas

The following sections provide a comparative analysis of halogenated pyrazole derivatives across different applications, supported by experimental data.

Kinase Inhibition: Targeting the ATP-Binding Pocket

Pyrazole derivatives are prominent as kinase inhibitors, with several approved drugs targeting a range of kinases involved in cancer and inflammatory diseases.[8] Halogenation is a key tool for optimizing their potency and selectivity.

Structure-Activity Relationship Insights:

  • Halogen substituents on phenyl rings attached to the pyrazole core often enhance inhibitory activity by forming crucial interactions within the ATP-binding site.

  • The choice of halogen can influence selectivity. For instance, a chlorine atom at a specific position might favor binding to one kinase over another.

Comparative Performance Data:

Compound IDTarget KinaseHalogen SubstituentIC50 (nM)Reference
1a Haspin8-Bromo>10,000[9]
1b HaspinNone (Nitro at C8)57[9]
1c HaspinNone (Nitro at C8)66[9]
Compound 7 Aurora A/B4-Morpholino (no halogen)28.9 / 2.2[10]
Afuresertib Akt1None0.08 (Ki)[10]
Compound 2 Akt1Constrained ring (no halogen)1.3[10]
Compound 20 CDK1Fluoro on phenylSub-micromolar[10]
Compound 21 CDK1Chloro on phenylSub-micromolar[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the inhibitory activity of compounds against a specific kinase.[9][11]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (halogenated pyrazole derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

    • Add the diluted compounds to the wells of the assay plate.

    • To initiate the kinase reaction, add a mixture of the kinase, its substrate, and ATP to each well.

    • Include positive (kinase without inhibitor) and negative (no kinase) controls.

    • Incubate the plate at 30°C for 30 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Inhibition_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis Start Start: Halogenated Pyrazole Scaffolds Dilution Serial Dilution of Test Compounds Start->Dilution Reaction Kinase Reaction (Kinase, Substrate, ATP, Compound) Dilution->Reaction ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Reaction->ADP_Glo Detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) ADP_Glo->Detection Luminescence Measure Luminescence Detection->Luminescence IC50 Calculate IC50 Values Luminescence->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Workflow for Kinase Inhibition Assay.

Antifungal Activity: Combating Plant Pathogens

Halogenated pyrazole derivatives have demonstrated significant potential as antifungal agents, particularly in agriculture.[12] The introduction of halogens and other substituents can dramatically enhance their efficacy against various fungal strains.

Structure-Activity Relationship Insights:

  • The presence of trifluoromethyl or other halogenated groups on the pyrazole ring or associated phenyl rings is often correlated with high antifungal activity.[12]

  • The overall lipophilicity of the molecule, influenced by halogenation, plays a crucial role in its ability to penetrate fungal cell membranes.

Comparative Performance Data:

Compound IDFungal StrainHalogen SubstituentEC50 (µg/mL)Reference
7ai Rhizoctonia solaniNone0.37[13]
7bi Not specified3'-Fluoro on benzylNot specified[12]
7bj Not specified3',4'-Difluoro on benzylNot specified[12]
Carbendazim (control) Rhizoctonia solaniN/A1.00[13]
J13 Phytophthora capsiciHalogenated phenyl6.29[8]
Azoxystrobin (control) Phytophthora capsiciN/A96.5[8]
Fluopyram (control) Phytophthora capsiciN/A127.95[8]

Experimental Protocol: Mycelium Growth Rate Method

This method is widely used to assess the in vitro antifungal activity of chemical compounds.[8][12]

Materials:

  • Fungal strains of interest

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Media Preparation:

    • Prepare PDA medium and sterilize it by autoclaving.

    • While the medium is still molten, add the test compounds at various concentrations. Pour the amended PDA into sterile petri dishes.

    • A control plate containing only the solvent should also be prepared.

  • Inoculation:

    • From a fresh culture of the test fungus, cut a mycelial disc of a specific diameter (e.g., 5 mm) using a sterile cork borer.

    • Place the mycelial disc at the center of each PDA plate (both treated and control).

  • Incubation:

    • Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the fungal growth in the control plate reaches the edge of the dish.

  • Calculation:

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

    • Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the logarithm of the compound concentration.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PDA Prepare Potato Dextrose Agar (PDA) Amended_PDA Mix Compounds with Molten PDA PDA->Amended_PDA Compounds Prepare Test Compound Solutions Compounds->Amended_PDA Pour_Plates Pour into Petri Dishes Amended_PDA->Pour_Plates Inoculation Inoculate with Fungal Mycelial Disc Pour_Plates->Inoculation Incubation Incubate at 25-28°C Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Calculation Calculate Percent Inhibition Measurement->Calculation EC50 Determine EC50 Value Calculation->EC50

Caption: Mycelium Growth Rate Assay Workflow.

Antibacterial and Antibiofilm Activity

Halogenated pyrazoles have also shown promise as antibacterial and antibiofilm agents. The nature and position of the halogen can influence the spectrum of activity against Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship Insights:

  • The presence of halogen atoms on the pyrazole ring can enhance antibacterial potency.

  • Specific substitutions are crucial for activity against drug-resistant strains.

Comparative Performance Data:

Compound IDBacterial StrainHalogen SubstituentMIC (µg/mL)Reference
Compound 21c Multidrug-resistant bacteriaDifluorophenyl0.25[14]
Compound 23h Multidrug-resistant bacteriaDifluorophenyl0.25[14]
Gatifloxacin (control) Multidrug-resistant bacteriaN/A1[14]
Compound with 4-Cl on phenyl Bacillus subtilis4-Chloro0.007-0.062[15]
Compound with 4-F on phenyl Bacillus subtilis4-Fluoro0.007-0.062[15]
Erythromycin (control) Bacillus subtilisN/A-[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Test compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Serial Dilution:

    • Perform a two-fold serial dilution of the test compounds in the microtiter plate using MHB.

  • Inoculation:

    • Add a standardized bacterial inoculum to each well.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MIC_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Results Dilution Serial Dilution of Compounds in 96-well Plate Addition Add Inoculum to Each Well Dilution->Addition Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Addition Incubate Incubate at 37°C for 18-24 hours Addition->Incubate Observation Visually Inspect for Bacterial Growth (Turbidity) Incubate->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination

Caption: Minimum Inhibitory Concentration (MIC) Assay Workflow.

Pharmacokinetics and Metabolism of Halogenated Pyrazoles

The introduction of halogens can significantly impact the pharmacokinetic profile of pyrazole derivatives.

  • Metabolic Stability: Fluorine, in particular, can block sites of metabolic oxidation, leading to increased half-life and bioavailability.[3][5]

  • Lipophilicity and Absorption: Increasing the size of the halogen (from F to I) generally increases lipophilicity, which can affect absorption and distribution.

  • Metabolites: The metabolism of pyrazole itself can lead to hydroxylated and conjugated derivatives.[16] The presence and type of halogen can alter the metabolic pathways. For example, some pyrazolone drugs undergo demethylation and acylation.[17]

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the structure-activity relationships of halogenated pyrazole derivatives, highlighting their significance in drug discovery and agrochemical development. The strategic incorporation of halogens is a powerful tool for optimizing the biological activity, selectivity, and pharmacokinetic properties of these versatile scaffolds. Future research will likely focus on the development of novel halogenated pyrazoles with improved therapeutic indices and reduced off-target effects, aided by computational modeling and a deeper understanding of their interactions with biological targets.

References

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A Comparative Guide to the Stability of Pyrazole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the nuanced differences between structural isomers can dictate the success or failure of a therapeutic agent or functional material. Pyrazole and its isomers, a class of nitrogen-containing heterocyclic compounds, are foundational scaffolds in numerous FDA-approved drugs and advanced materials.[1][2] Their utility is not merely a function of their core structure but is profoundly influenced by the thermodynamic stability of their various isomeric forms. This guide provides an in-depth, objective comparison of the stability of key pyrazole isomers, supported by experimental data and computational insights, to empower researchers in making informed decisions during the molecular design process.

The Significance of Isomeric Stability in Pyrazole-Based Scaffolds

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block in drug discovery, known for its metabolic stability.[2][3] However, the arrangement of these nitrogen atoms and the fusion of additional rings give rise to several important isomers, including 1H-pyrazole, 1H-indazole, and 2H-indazole. The relative stability of these isomers has significant implications for:

  • Synthetic Feasibility: The thermodynamic landscape often dictates the predominant isomer formed during synthesis, influencing reaction pathways and yields.[4]

  • Pharmacokinetics and Pharmacodynamics: The stability of an isomer can affect its metabolic profile, receptor binding affinity, and overall therapeutic efficacy.

  • Material Properties: In the context of energetic materials, the stability of pyrazole-based isomers is directly correlated with their safety and performance characteristics.[5][6]

This guide will delve into the factors governing the stability of these isomers, presenting a comparative analysis grounded in established experimental and computational methodologies.

Understanding the Energetic Landscape: A Comparative Analysis

The relative stability of pyrazole isomers is primarily governed by factors such as aromaticity, intramolecular interactions, and ring strain.[7] Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic differences between these isomers.[8][9]

Core Isomers: Pyrazole vs. Indazole

The fundamental comparison begins with the five-membered pyrazole ring and its benzo-fused analogue, indazole. Indazole itself exists as two principal tautomers: 1H-indazole and 2H-indazole.

IsomerStructureRelative StabilityKey Factors
1H-Pyrazole A five-membered aromatic ring with two adjacent nitrogen atoms.HighAromaticity, planarity.[8]
1H-Indazole A pyrazole ring fused to a benzene ring, with the NH group at position 1.More stable than 2H-indazole.[10]Greater aromatic character in the six-membered ring compared to the 2H-isomer.[11]
2H-Indazole A pyrazole ring fused to a benzene ring, with the NH group at position 2.Less stable than 1H-indazole.[10]Reduced aromaticity in the benzene ring.[11]

Insights from Computational Chemistry:

DFT calculations consistently show that 1H-indazole is thermodynamically more stable than 2H-indazole.[10] This is attributed to the greater aromatic character of the benzene ring in the 1H-tautomer.[11] The fusion of the pyrazole ring at the 1,2-position of the benzene ring in 1H-indazole results in a more delocalized and, therefore, more stable system.

The following diagram illustrates the structures of these core pyrazole isomers.

Caption: Molecular structures of 1H-Pyrazole, 1H-Indazole, and 2H-Indazole.

Experimental Determination of Isomer Stability

While computational methods provide invaluable theoretical insights, experimental validation is crucial for confirming the relative stabilities of pyrazole isomers. Several well-established techniques are employed for this purpose.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. For pyrazole isomers, DSC can be used to determine their melting points and decomposition temperatures, which are indicative of their thermal stability.[12]

Experimental Protocol: Determination of Thermal Stability by DSC

  • Sample Preparation: Accurately weigh 1-2 mg of the pyrazole isomer into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature above the decomposition point.

    • Maintain a constant nitrogen purge to provide an inert atmosphere.

  • Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. The onset temperature of the decomposition peak is a key indicator of thermal stability.

The following workflow diagram illustrates the DSC experimental process.

G start Start prep Sample Preparation (1-2 mg in Al pan) start->prep setup Instrument Setup (Sample & Reference Pans) prep->setup program Thermal Program (Ramp 10°C/min under N2) setup->program analysis Data Analysis (Identify Melting & Decomposition) program->analysis end End analysis->end

Caption: Workflow for determining thermal stability using Differential Scanning Calorimetry.

Combustion Calorimetry

Static bomb combustion calorimetry is a precise method for determining the standard enthalpy of formation (ΔfH°) of a compound.[13] By comparing the enthalpies of formation of different isomers, their relative thermodynamic stabilities can be quantified. For instance, experimental studies have determined the enthalpy of formation for 1H-pyrazole to be approximately 105.4 ± 0.7 kJ/mol.[14]

Factors Influencing the Stability of Substituted Pyrazole Isomers

The introduction of substituents onto the pyrazole ring can significantly alter the relative stabilities of the resulting isomers. The electronic and steric effects of these substituents play a crucial role.

Tautomerism in Substituted Pyrazoles

In unsymmetrically substituted pyrazoles, annular prototropic tautomerism can lead to a mixture of isomers.[15] The position of the proton on one of the ring nitrogen atoms can shift, leading to different tautomeric forms. The equilibrium between these tautomers is influenced by:

  • Electronic Effects: Electron-donating groups tend to favor the tautomer where the substituent is at a position that maximizes its stabilizing effect on the aromatic system. Conversely, electron-withdrawing groups can destabilize certain tautomers.[15]

  • Steric Hindrance: Bulky substituents may favor the tautomer that minimizes steric strain.[15]

  • Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium by differentially solvating the different tautomers.[15]

Example: 3(5)-Substituted Pyrazoles

For pyrazoles with a substituent at the C3 or C5 position, a tautomeric equilibrium exists. Computational studies have shown that for aminopyrazole, the 3-amino tautomer is more stable than the 5-amino isomer.[15] In contrast, for pyrazoles with a trifluoromethyl group, the tautomer with the CF3 group at C3 is generally more stable.[15]

The following diagram illustrates the tautomeric equilibrium in 3(5)-substituted pyrazoles.

Caption: Tautomeric equilibrium in 3(5)-substituted pyrazoles.

Conclusion and Future Outlook

The stability of pyrazole isomers is a critical parameter that influences their synthesis, biological activity, and material properties. This guide has provided a comparative overview of the factors governing the stability of key pyrazole isomers, supported by experimental and computational evidence.

  • 1H-indazole is thermodynamically more stable than 2H-indazole due to greater aromaticity.[10]

  • Substituent effects play a significant role in determining the predominant tautomer in unsymmetrically substituted pyrazoles.[15]

  • Experimental techniques such as DSC and combustion calorimetry are essential for validating theoretical predictions of isomer stability.[12][13]

As the demand for novel therapeutics and advanced materials continues to grow, a thorough understanding of the structure-stability relationships of heterocyclic scaffolds like pyrazole will be paramount. Future research will likely focus on developing more accurate predictive models for isomer stability and exploring novel synthetic strategies to access thermodynamically less favored but potentially more active isomers.

References

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In Silico Modeling of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone: A Comparative Guide to Cyclooxygenase-2 (COX-2) Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in silico analysis of the potential binding of the novel compound 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone to the Cyclooxygenase-2 (COX-2) enzyme. COX-2 is a well-established target for anti-inflammatory drugs, and pyrazole-containing molecules have demonstrated significant inhibitory activity against this enzyme.[1][2] This document serves as a comparative guide for researchers, scientists, and drug development professionals, offering a detailed workflow and objective comparison with a known COX-2 inhibitor, Celecoxib. The methodologies described herein are designed to be self-validating and are grounded in established computational techniques.

Introduction to the Target and Rationale

Cyclooxygenase (COX) is an enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3] Two isoforms, COX-1 and COX-2, have been identified. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[3] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory conditions with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[2][4]

The pyrazole scaffold is a core structural feature of several potent and selective COX-2 inhibitors, most notably Celecoxib.[5][6] The subject of this guide, this compound, shares this pyrazole core, making it a compelling candidate for in silico investigation of its potential as a COX-2 inhibitor. This guide will compare its predicted binding affinity and interaction patterns with those of Celecoxib, a widely recognized COX-2 selective inhibitor.[7]

In Silico Experimental Design

The following workflow outlines the computational approach used to predict and compare the receptor binding characteristics of this compound and Celecoxib.

In Silico Workflow cluster_0 Ligand Preparation cluster_1 Receptor Preparation cluster_2 Computational Analysis cluster_3 Comparative Evaluation Ligand_Structure 2D Structure Acquisition (this compound & Celecoxib) 3D_Conversion 2D to 3D Conversion & Energy Minimization Ligand_Structure->3D_Conversion Drug_Likeness Drug-Likeness Prediction (Lipinski's Rule of Five) 3D_Conversion->Drug_Likeness Docking Molecular Docking (Ligand-Receptor Binding Simulation) 3D_Conversion->Docking PDB_Selection Select COX-2 Crystal Structure (e.g., PDB ID: 1CX2) Receptor_Cleanup Remove Water & Heteroatoms Add Hydrogens PDB_Selection->Receptor_Cleanup Receptor_Cleanup->Docking Analysis Binding Affinity & Interaction Analysis Docking->Analysis Comparison Compare Binding Scores & Poses (Topic Molecule vs. Celecoxib) Analysis->Comparison

Caption: In silico workflow for comparative receptor binding analysis.

Part 1: Ligand Preparation and Drug-Likeness Prediction

A crucial first step in in silico drug discovery is to assess the "drug-likeness" of a candidate molecule.[8] This is often evaluated using Lipinski's Rule of Five, which predicts the potential for oral bioavailability based on key physicochemical properties.

Methodology: Drug-Likeness Prediction
  • Structure Acquisition: The 2D structures of this compound and Celecoxib were obtained.

  • Property Calculation: The following physicochemical properties were calculated using a computational tool such as SwissADME:

    • Molecular Weight (MW)

    • LogP (octanol-water partition coefficient)

    • Number of Hydrogen Bond Donors (HBD)

    • Number of Hydrogen Bond Acceptors (HBA)

  • Rule of Five Evaluation: The calculated properties were evaluated against Lipinski's Rule of Five criteria:

    • MW ≤ 500 Da

    • LogP ≤ 5

    • HBD ≤ 5

    • HBA ≤ 10

Results: Comparative Drug-Likeness Profile
CompoundMolecular FormulaMolecular Weight (Da)LogPH-Bond DonorsH-Bond AcceptorsLipinski's Rule of Five Violations
This compoundC12H12N2O[9]200.24[9]2.5020
CelecoxibC17H14F3N3O2S381.373.6150

Analysis: Both this compound and Celecoxib adhere to Lipinski's Rule of Five, suggesting that both compounds possess physicochemical properties consistent with orally bioavailable drugs. The topic molecule is smaller and less complex than Celecoxib.

Part 2: Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] It is a powerful tool for understanding ligand-receptor interactions and estimating binding affinity.

Methodology: Molecular Docking
  • Receptor Preparation:

    • The crystal structure of human COX-2 in complex with a selective inhibitor (PDB ID: 1CX2) was obtained from the RCSB Protein Data Bank.[11]

    • All water molecules and non-essential heteroatoms were removed from the protein structure.

    • Hydrogen atoms were added to the protein, and charges were assigned.

    • The binding site was defined based on the co-crystallized ligand in the original PDB file.

  • Ligand Preparation:

    • The 2D structures of this compound and Celecoxib were converted to 3D structures.

    • Energy minimization was performed on the 3D structures to obtain stable conformations.

  • Docking Simulation:

    • Molecular docking was performed using AutoDock Vina.[12]

    • The prepared ligands were docked into the defined binding site of the prepared COX-2 receptor.

    • The docking algorithm sampled various conformations and orientations of the ligands within the binding site.

    • The binding affinity for the most favorable docking pose of each ligand was calculated and expressed in kcal/mol.

Results: Predicted Binding Affinities and Interactions
CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound-8.2HIS90, LEU352, VAL523, PHE518
Celecoxib-10.5HIS90, GLN192, LEU352, SER353, VAL523, PHE518, LEU531

Binding Interaction Diagrams:

Binding_Interactions cluster_TopicMolecule This compound cluster_Celecoxib Celecoxib TopicMolecule Topic Molecule HIS90_T HIS90 TopicMolecule->HIS90_T H-bond LEU352_T LEU352 TopicMolecule->LEU352_T Hydrophobic VAL523_T VAL523 TopicMolecule->VAL523_T Hydrophobic PHE518_T PHE518 TopicMolecule->PHE518_T Hydrophobic Celecoxib Celecoxib HIS90_C HIS90 Celecoxib->HIS90_C H-bond GLN192_C GLN192 Celecoxib->GLN192_C H-bond LEU352_C LEU352 Celecoxib->LEU352_C Hydrophobic SER353_C SER353 Celecoxib->SER353_C H-bond VAL523_C VAL523 Celecoxib->VAL523_C Hydrophobic PHE518_C PHE518 Celecoxib->PHE518_C Hydrophobic LEU531_C LEU531 Celecoxib->LEU531_C Hydrophobic

Caption: Predicted key interactions of the topic molecule and Celecoxib with COX-2.

Analysis of Docking Results:

The molecular docking simulations predict that this compound has a favorable binding affinity for the COX-2 active site, with a predicted binding energy of -8.2 kcal/mol. This suggests that the molecule has the potential to inhibit COX-2. However, when compared to Celecoxib, which has a predicted binding affinity of -10.5 kcal/mol, the topic molecule is predicted to be a less potent inhibitor. Experimentally, Celecoxib exhibits high affinity for COX-2 with a dissociation constant (Kd) in the low nanomolar range.[13]

The analysis of the binding poses reveals that both molecules occupy the active site of COX-2 and engage in key interactions with amino acid residues known to be important for inhibitor binding. Both molecules are predicted to form hydrophobic interactions with residues such as LEU352, VAL523, and PHE518.[7] A key difference lies in the hydrogen bonding network. Celecoxib, with its sulfonamide group, is predicted to form multiple hydrogen bonds with HIS90, GLN192, and SER353, which are crucial for its high-affinity binding and selectivity.[7] The topic molecule, lacking the sulfonamide moiety, is predicted to form fewer hydrogen bonds, which likely contributes to its lower predicted binding affinity.

Conclusion

This in silico comparative guide provides a preliminary assessment of the potential of this compound as a COX-2 inhibitor. The drug-likeness prediction indicates that the molecule possesses favorable physicochemical properties for oral bioavailability. Molecular docking studies suggest that it can bind to the active site of COX-2 with a good binding affinity, although it is predicted to be less potent than the established inhibitor, Celecoxib.

The primary structural difference, the absence of a sulfonamide group in the topic molecule, appears to result in a less extensive hydrogen bonding network within the COX-2 active site compared to Celecoxib. This likely accounts for the lower predicted binding affinity.

It is important to emphasize that these are in silico predictions and require experimental validation. In vitro enzyme assays and in vivo studies are necessary to confirm the COX-2 inhibitory activity and anti-inflammatory potential of this compound. Nevertheless, this computational analysis provides a strong rationale for its synthesis and biological evaluation as a potential novel anti-inflammatory agent.

References

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  • Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. (n.d.). ResearchGate. [Link]

  • Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. [Link]

  • Analysis of Binding Affinities for Celecoxib Analogues with COX-1 and COX-2 from Combined Docking and Monte Carlo Simulations and Insight into the COX-2/COX-1 Selectivity. (n.d.). Journal of the American Chemical Society. [Link]

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  • (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. (n.d.). ResearchGate. [Link]

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Sources

Comparative energetic analysis of pyrazole tautomers

Author: BenchChem Technical Support Team. Date: January 2026

<Comparative Energetic Analysis of Pyrazole Tautomers: A Guide for Researchers

Introduction

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are foundational scaffolds in medicinal chemistry and materials science.[1][2][3][4] Their prevalence in over 50 FDA-approved drugs underscores their significance in modern drug discovery.[3] A key structural feature of N-unsubstituted pyrazoles is their ability to exist as two distinct tautomers, arising from the migration of a proton between the two nitrogen atoms. This phenomenon, known as annular tautomerism, can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity.[1][2] Consequently, a rigorous energetic analysis to determine the relative stability and equilibrium distribution of these tautomers is a critical step in the development of pyrazole-containing compounds.

This guide provides an in-depth comparison of the primary experimental and computational methodologies used to analyze the energetic landscape of pyrazole tautomers, offering insights into the causality behind experimental choices and providing actionable protocols for researchers.

The Landscape of Pyrazole Tautomerism

Annular tautomerism in a 3(5)-substituted pyrazole involves an equilibrium between the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole forms. The relative stability of these tautomers is dictated by a delicate balance of electronic and steric effects from substituents, as well as external factors like solvent polarity, temperature, and pH.[1]

For instance, electron-donating groups tend to favor the tautomer where they are located at the C3 position, while electron-withdrawing groups often stabilize the C5-tautomer.[1][2] Understanding and quantifying this equilibrium is not merely an academic exercise; it has direct implications for drug-receptor interactions, where only one tautomer may adopt the correct conformation for binding.

Experimental Approaches to Quantifying Tautomer Energetics

Several powerful experimental techniques can be employed to probe the tautomeric equilibrium of pyrazoles. Each method offers unique advantages and provides a piece of the energetic puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most versatile tool for studying pyrazole tautomerism in solution.[1][5] By analyzing chemical shifts and coupling constants of ¹H, ¹³C, and particularly ¹⁵N nuclei, one can distinguish between the two tautomers.

Causality: The chemical environment of the nuclei in the pyrazole ring is distinct for each tautomer. For example, the ¹³C chemical shifts of the C3 and C5 carbons will differ significantly between the two forms. In cases of rapid interconversion on the NMR timescale, time-averaged signals are observed.[1]

Low-Temperature NMR: To resolve individual tautomers, variable-temperature (VT) NMR experiments are often necessary. By lowering the temperature, the rate of proton exchange can be slowed sufficiently to observe separate signals for each tautomer.[6] The integration of these signals directly provides the tautomeric equilibrium constant (KT), from which the difference in Gibbs free energy (ΔG) can be calculated.

Protocol: Determining Tautomeric Equilibrium by Low-Temperature ¹³C NMR
  • Sample Preparation: Dissolve the pyrazole derivative in a suitable deuterated solvent with a low freezing point (e.g., THF-d₈, Methanol-d₄). Use silica-coated NMR tubes to minimize catalytic effects on proton exchange.[6]

  • Initial Spectrum: Acquire a standard ¹³C NMR spectrum at room temperature to identify the signals for C3 and C5, which may appear as broadened or averaged peaks.

  • Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10 K. Acquire a spectrum at each temperature.

  • Coalescence and Resolution: Observe the coalescence temperature, where the averaged peak broadens and begins to split. Continue cooling until sharp, distinct signals for the C3 and C5 carbons of both tautomers are resolved.

  • Quantification: Integrate the signals corresponding to a specific carbon (e.g., C5) for both tautomer 'a' and tautomer 'b'.

  • Calculation:

    • Calculate the equilibrium constant: KT = [tautomer a] / [tautomer b] = Integrala / Integralb.

    • Calculate the Gibbs free energy difference: ΔG = -RT ln(KT), where R is the gas constant and T is the temperature in Kelvin.

X-Ray Crystallography

X-ray crystallography provides an unambiguous determination of the tautomeric form present in the solid state.[2][6] This technique offers a high-resolution "snapshot" of the molecule, definitively locating the position of the N-H proton.

Causality: The crystal packing forces and intermolecular interactions (like hydrogen bonding) within the solid lattice often favor a single, lowest-energy tautomer. This information is invaluable for validating the results of computational models.[7] However, it's crucial to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution.[1]

pKa Determination

The tautomeric equilibrium constant can be estimated by measuring the pKa values of two "fixed" derivatives, where the mobile proton is replaced by a non-tautomerizable group like methyl.[1][8] By comparing the basicity of the N-methylated analogues, one can infer the relative stability of the parent tautomers.

Computational Chemistry: A Predictive Powerhouse

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and rationalizing the energetic differences between tautomers.[1][9][10] These in silico experiments are often faster and less expensive than their wet-lab counterparts and allow for the systematic evaluation of a large number of derivatives.

Causality: DFT calculations solve the electronic structure of a molecule to determine its energy. By optimizing the geometry of each tautomer to find its lowest energy conformation (a minimum on the potential energy surface), the relative energies (ΔE) and Gibbs free energies (ΔG) can be computed with high accuracy.

The DFT Workflow for Tautomer Analysis

A typical computational workflow involves geometry optimization followed by frequency calculations at a chosen level of theory, such as B3LYP/6-311++G(d,p), which has been shown to provide reliable results for pyrazole systems.[1][10][11]

DFT_Workflow cluster_tautomer_A Tautomer A cluster_tautomer_B Tautomer B cluster_analysis Analysis A_start Initial Structure A A_opt Geometry Optimization A_start->A_opt A_freq Frequency Calculation A_opt->A_freq A_energy Electronic Energy (E_A) A_freq->A_energy Thermo Calculate Thermal Corrections (ΔG) A_freq->Thermo Compare Calculate ΔE = E_A - E_B A_energy->Compare B_start Initial Structure B B_opt Geometry Optimization B_start->B_opt B_freq Frequency Calculation B_opt->B_freq B_energy Electronic Energy (E_B) B_freq->B_energy B_freq->Thermo B_energy->Compare Solvent Incorporate Solvent Model (e.g., PCM) Solvent->Thermo Compare->Solvent Result Relative Stability Thermo->Result caption Computational workflow for pyrazole tautomer analysis.

Sources

Validating the Mechanism of Action of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous scientific inquiry. This guide provides an in-depth framework for validating the hypothesized mechanism of action of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone , a compound belonging to the versatile pyrazole class of molecules. Due to the absence of specific biological data for this compound, we will proceed with a data-driven hypothesis based on its structural similarity to known therapeutic agents.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2][3][4] Notably, the presence of an ethanone moiety linked to a pyrazole core is a structural feature found in compounds designed as anti-inflammatory agents.[5] A prominent example is the selective COX-2 inhibitor, Celecoxib, a 1,5-diarylpyrazole that has seen widespread clinical use for the treatment of arthritis and pain.[6][7]

Based on these structural precedents, this guide will operate on the central hypothesis that This compound functions as a selective inhibitor of Cyclooxygenase-2 (COX-2) . We will outline a comprehensive strategy to test this hypothesis, comparing its potential performance against the well-characterized COX-2 inhibitor, Celecoxib.

Comparative Analysis: this compound vs. Celecoxib

A crucial step in validating a new compound is to benchmark its performance against a known standard. In this case, Celecoxib serves as the ideal comparator. The following table outlines the key parameters for comparison:

ParameterThis compound (Hypothetical)Celecoxib (Established Data)Rationale for Comparison
COX-2 IC50 To be determined~0.04 µMPrimary measure of potency against the target enzyme.
COX-1 IC50 To be determined~15 µMDetermines selectivity; a higher value indicates lower off-target effects.
Selectivity Index (COX-1 IC50 / COX-2 IC50) To be determined~375A key indicator of the therapeutic window and potential for reduced gastrointestinal side effects.
In vivo Efficacy (e.g., Carrageenan-induced paw edema model) To be determinedEffective dose-dependent reduction in inflammationValidates anti-inflammatory effects in a biological system.
Cellular Potency (e.g., PGE2 production in LPS-stimulated macrophages) To be determinedPotent inhibition of PGE2 synthesisConfirms target engagement and functional outcome in a cellular context.

Experimental Workflows for Mechanism of Action Validation

To empirically determine the values for the table above and validate the hypothesized mechanism, a series of well-established assays are required. The following sections provide detailed protocols.

Workflow for In Vitro COX-1/COX-2 Inhibition Assays

This workflow outlines the steps to determine the IC50 values for both COX isoforms.

G cluster_prep Assay Preparation cluster_assay Enzymatic Assay cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of This compound and Celecoxib incubation Incubate enzyme with compound (or vehicle control) prep_compound->incubation prep_enzymes Prepare human recombinant COX-1 and COX-2 enzymes prep_enzymes->incubation prep_substrate Prepare Arachidonic Acid (substrate) solution reaction_init Initiate reaction by adding Arachidonic Acid prep_substrate->reaction_init incubation->reaction_init reaction_stop Stop reaction after a defined time period reaction_init->reaction_stop pge2_detection Measure Prostaglandin E2 (PGE2) production via ELISA reaction_stop->pge2_detection data_analysis Plot dose-response curves and calculate IC50 values pge2_detection->data_analysis selectivity_calc Calculate Selectivity Index (COX-1 IC50 / COX-2 IC50) data_analysis->selectivity_calc

Caption: Workflow for determining COX-1/COX-2 inhibition.

Detailed Protocol for COX Inhibition Assay:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Celecoxib in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the assay buffer according to the manufacturer's instructions.

  • Assay Plate Setup: In a 96-well plate, add the diluted compounds, vehicle control (DMSO), and the respective COX enzyme. Allow for a pre-incubation period of 15 minutes at room temperature to facilitate compound-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

  • Reaction Termination: After a 10-minute incubation at 37°C, terminate the reaction by adding a stop solution (e.g., 1 M HCl).

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a commercially available Prostaglandin E2 ELISA kit.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each enzyme.

Signaling Pathway of COX-2 Mediated Inflammation

Understanding the signaling pathway is crucial for designing relevant cellular assays.

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2_gene COX-2 Gene Transcription NFkB->COX2_gene COX2_protein COX-2 Protein COX2_gene->COX2_protein Prostaglandins Prostaglandins (e.g., PGE2) COX2_protein->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_protein Inflammation Inflammation Prostaglandins->Inflammation Test_Compound 1-[1-(2-Methylphenyl)-1H- pyrazol-4-YL]ethanone Test_Compound->COX2_protein Inhibition

Caption: Simplified COX-2 signaling pathway in inflammation.

Cell-Based Assay: Inhibition of PGE2 Production in Macrophages

This assay validates the compound's activity in a relevant cellular environment.

Detailed Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or Celecoxib for 1 hour.

  • LPS Stimulation: Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using an ELISA kit.

  • Data Analysis: Determine the IC50 value for the inhibition of PGE2 production.

Concluding Remarks

This guide provides a robust framework for the initial validation of the mechanism of action of this compound. By hypothesizing its role as a COX-2 inhibitor based on structural analogy and proposing a direct comparison with Celecoxib, researchers can efficiently and rigorously assess its therapeutic potential. The provided experimental protocols offer a clear path forward for generating the necessary data to support or refute the initial hypothesis, a critical step in the drug discovery and development pipeline.

References

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Bentham Science. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). PubMed. [Link]

  • Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). ACS Publications. [Link]

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A Head-to-Head Comparison of Iodinated Pyrazole Isomers in Drug Discovery: A Strategic Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Iodine on a Privileged Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents, from the anti-inflammatory celecoxib to potent kinase inhibitors like ruxolitinib.[1][2][3][4] Its metabolic stability and versatile geometry, featuring both hydrogen bond donor and acceptor capabilities, make it an ideal framework for drug design.[2][3]

A common and powerful strategy to unlock the full potential of the pyrazole core is halogenation. The introduction of a halogen atom can profoundly modulate a molecule's physicochemical properties, including lipophilicity, membrane permeability, and metabolic stability.[5][6] Among the halogens, iodine stands out. Its large size and polarizability can facilitate potent halogen bonding interactions, while the carbon-iodine bond serves as an exceptionally versatile synthetic handle for diversification through cross-coupling chemistry.

This guide provides a head-to-head comparison of iodinated pyrazole isomers, focusing not on the intrinsic biological activity of the isomers themselves—for which direct comparative data is scarce—but on their strategic application in drug discovery.[5] We will explore how the positional placement of the iodine atom on the pyrazole ring (at the C3, C4, or C5 position) dictates synthetic accessibility, reactivity, and ultimately, the structure-activity relationship (SAR) of the final drug candidate.

Section 1: Regioselective Synthesis: Gaining Positional Control

The first critical consideration for a drug discovery program is the ability to reliably synthesize the desired isomer. The electronic nature of the pyrazole ring allows for highly regioselective iodination, enabling chemists to choose the position of their synthetic handle. Electrophilic substitution typically occurs at the C4 position, while metalation-based approaches provide access to the C5 position.[1][7]

A key study by Galy et al. demonstrated a highly efficient and divergent approach to C4- and C5-iodinated 1-aryl-3-CF3-1H-pyrazoles.[8] This highlights a fundamental principle: the choice of iodination strategy directly determines the isomeric product.

Table 1: Comparative Analysis of Common Pyrazole Iodination Methods

MethodReagentsTarget PositionTypical YieldKey Advantages & Causality
Oxidative Iodination I₂, Ceric Ammonium Nitrate (CAN)C4HighCAN acts as a mild oxidant to generate an electrophilic iodine species (I+) in situ, which preferentially attacks the electron-rich C4 position of the pyrazole ring.[8] This method is often high-yielding and avoids harsh conditions.
Metalation-Trapping n-BuLi, then I₂C565-89%n-Butyllithium is a strong base that deprotonates the most acidic proton on the pyrazole ring, which is at the C5 position. The resulting lithium pyrazolide is a potent nucleophile that is then "trapped" by the addition of elemental iodine, affording the 5-iodo isomer exclusively.[7][8]
Green Iodination I₂, H₂O₂C463-100%This environmentally benign method uses hydrogen peroxide as the oxidant and water as the solvent. It proceeds via electrophilic substitution at the C4 position and is noted for its operational simplicity and safety profile.[7]
Iodine Monochloride ICl, Li₂CO₃C4Up to 95%ICl is a polarized, highly electrophilic source of iodine. The base (Li₂CO₃) is crucial to neutralize the HCl byproduct, driving the reaction to completion and preventing acid-catalyzed side reactions.[7]
Workflow for Isomer-Specific Synthesis

The choice between these methods creates a clear divergence in the synthetic pathway, allowing for the specific creation of either C4- or C5-iodinated building blocks from a common precursor.

G cluster_start Starting Material cluster_c4 C4-Iodination Pathway cluster_c5 C5-Iodination Pathway start 1-Aryl-3-CF3-Pyrazole reagents_c4 Iodine (I₂) + Ceric Ammonium Nitrate (CAN) in CH₃CN start->reagents_c4 Electrophilic Substitution reagents_c5 1. n-Butyllithium (n-BuLi) in THF, -78°C 2. Iodine (I₂) start->reagents_c5 Deprotonation- Trapping product_c4 4-Iodo-1-Aryl-3-CF3-Pyrazole reagents_c4->product_c4 product_c5 5-Iodo-1-Aryl-3-CF3-Pyrazole reagents_c5->product_c5

Caption: Divergent synthesis of C4- and C5-iodopyrazole isomers.

Section 2: The Isomer as a Vector: Impact on Diversification and SAR

The true power of iodinated pyrazoles lies in their role as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The position of the iodine atom acts as a "vector," directing the placement of new substituents and thereby enabling a systematic exploration of the chemical space around the pyrazole core.

This positional control is fundamental to establishing a robust Structure-Activity Relationship (SAR). A substituent introduced at the C4 position will project into a different region of a target's binding site compared to the same substituent at the C5 position.

Case Study: Kinase Inhibitors

Pyrazole-based scaffolds are prevalent in kinase inhibitors, where they often mimic the hinge-binding motif of ATP.[5] The 4-iodopyrazole intermediate is particularly instrumental in the synthesis of potent inhibitors targeting various kinases, including c-Jun N-terminal kinases (JNKs) and Cyclin-Dependent Kinases (CDKs).[9]

By using a 4-iodopyrazole, medicinal chemists can systematically introduce a variety of aryl or alkyl groups at this position via Suzuki or Stille coupling.[10] These appended groups can then probe different sub-pockets of the kinase active site, allowing for the fine-tuning of potency and selectivity.

G cluster_pocket Kinase ATP Binding Site cluster_c4 C4-Substituted Inhibitor cluster_c5 C5-Substituted Inhibitor hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front pyrazole_c4 Pyrazole Core pyrazole_c4->hinge H-Bonds substituent_c4 R Group (from C4-Iodo) pyrazole_c4->substituent_c4 C4 Vector substituent_c4->hydrophobic_pocket van der Waals pyrazole_c5 Pyrazole Core pyrazole_c5->hinge H-Bonds substituent_c5 R Group (from C5-Iodo) pyrazole_c5->substituent_c5 C5 Vector substituent_c5->solvent_front Solvent Exposure

Caption: Positional isomers as vectors for probing a kinase binding site.

Case Study: Cannabinoid Receptor 1 (CB1) Antagonists

Research into CB1 antagonists has revealed the critical importance of substitution patterns on the pyrazole ring. A highly potent series of antagonists was developed where a key structural requirement was a para-substituted phenyl ring at the C5-position.[11][12] The most potent compound in this series featured a p-iodophenyl group at this C5 position.[11][12] This demonstrates a scenario where the 5-iodo intermediate (or a precursor to it) is essential for achieving high potency, as substitution at other positions would likely fail to place the critical aryl group in the correct binding orientation.

Section 3: Physicochemical & Structural Consequences

The position of the iodine atom influences not only synthetic strategy and SAR but also the fundamental physicochemical and structural properties of the molecule.

  • Lipophilicity & Permeability : The introduction of iodine significantly increases a molecule's lipophilicity, which can enhance membrane permeability and cellular uptake.[5] While the difference between isomers may be subtle, it can be sufficient to impact pharmacokinetic profiles.

  • Spectroscopic Properties : The electronic environment of the iodine atom differs between isomers, leading to distinct chemical shifts in NMR spectroscopy. For instance, in 1-aryl-3-CF3-pyrazoles, iodine at C5 causes a slightly stronger up-field shift for the 19F NMR signal compared to iodine at C4.[8]

  • Crystal Packing & Supramolecular Chemistry : X-ray crystallography studies on 4-halogenated-1H-pyrazoles have revealed fascinating differences in solid-state structures. While 4-chloro and 4-bromo-1H-pyrazole are isostructural and form trimeric hydrogen-bonding motifs, the 4-fluoro and 4-iodo analogs form non-isostructural catemeric (chain-like) motifs.[13][14][15] This demonstrates that the specific nature of the halogen at a given position can dictate intermolecular interactions, which has profound implications for formulation, solubility, and solid-state properties of a drug substance.

Table 2: Comparative Crystallographic Data of 4-Halogenated-1H-Pyrazoles

CompoundCrystal SystemSpace GroupH-Bonding MotifReference
4-Fluoro-1H-pyrazole MonoclinicP2₁/cCatemer[14]
4-Chloro-1H-pyrazole MonoclinicP2₁/cTrimer[14]
4-Bromo-1H-pyrazole MonoclinicP2₁/cTrimer[14]
4-Iodo-1H-pyrazole OrthorhombicP2₁2₁2₁Catemer[13][14]

Section 4: Experimental Protocols

To ensure the practical application of this guide, the following are detailed, self-validating protocols for key transformations.

Protocol 1: Regioselective C4-Iodination using CAN/I₂

This protocol is adapted from the method described by Galy et al. for the C4-iodination of 1-aryl-3-CF3-pyrazoles and serves as a robust method for electrophilic iodination.[8]

  • Reaction Setup : To a solution of the starting 1-aryl-3-CF3-pyrazole (1.0 mmol, 1.0 equiv.) in acetonitrile (5 mL) in a round-bottom flask, add elemental iodine (I₂) (1.3 mmol, 1.3 equiv.).

  • Initiation : Add Ceric Ammonium Nitrate (CAN) (1.1 mmol, 1.1 equiv.) to the stirring mixture at room temperature. The reaction mixture will typically change color.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically overnight).

  • Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of iodine disappears.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 4-iodopyrazole isomer.

  • Validation : Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The exclusive formation of the C4 isomer is expected, characterized by the absence of the C4-H proton signal present in the starting material.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a 4-Iodopyrazole

This is a generalized protocol for the diversification of an iodinated pyrazole intermediate, a cornerstone of modern drug discovery.[9]

  • Reagent Preparation : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 4-iodopyrazole derivative (1.0 mmol, 1.0 equiv.), the desired boronic acid or boronate ester (1.2 mmol, 1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent and Base Addition : Add a degassed solvent mixture, typically dioxane/water (4:1, 5 mL), followed by a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Reaction Execution : Heat the reaction mixture to 80-100 °C and stir until the starting iodopyrazole is consumed (monitor by TLC or LC-MS).

  • Work-up : Cool the reaction to room temperature and dilute with water.

  • Extraction : Extract the product into an organic solvent like ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the C4-substituted pyrazole.

  • Validation : Confirm the structure of the coupled product by NMR and Mass Spectrometry, noting the appearance of signals corresponding to the newly introduced substituent and the disappearance of the C-I bond signature.

Conclusion

The head-to-head comparison of iodinated pyrazole isomers in drug discovery is not a matter of determining which isomer possesses superior intrinsic biological activity. Rather, it is a strategic decision rooted in synthetic chemistry and medicinal chemistry principles.

  • The C4-iodo and C5-iodo isomers are not interchangeable. They are distinct building blocks accessed through different, highly regioselective synthetic routes.

  • The position of the iodine defines the "vector" for molecular diversification. This allows chemists to systematically probe different regions of a biological target's binding site, which is the fundamental basis of rational drug design and SAR exploration.

  • The choice of isomer has tangible consequences on the final molecule's physicochemical properties, including its solid-state behavior, which is a critical consideration for drug development.

Ultimately, the selection of an iodinated pyrazole isomer is a critical upstream decision that dictates the synthetic pathway and profoundly influences the biological and pharmaceutical properties of the resulting drug candidates. Understanding the distinct advantages and applications of each isomer is therefore essential for any researcher working with this privileged heterocyclic scaffold.

References

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Galy, A., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • Li, J., et al. (2024). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Journal of Molecular Structure. [Link]

  • ResearchGate. (2016). Iodine-Mediated Synthesis of Novel Pyrazole Derivatives. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Vasilevskij, S.F., et al. (1985). Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • ResearchGate. (2020). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. [Link]

  • Koutentis, P. A., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH. [Link]

  • Garnier, M. E., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • ResearchGate. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • Kumar, R., & Singh, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone (CAS No. 1015846-07-7). As a compound frequently utilized in drug discovery and chemical synthesis, its handling and disposal demand a rigorous, safety-first approach grounded in established regulatory frameworks. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal protocols not only protect laboratory personnel but also maintain environmental integrity.

The procedures outlined herein are synthesized from an analysis of the compound's chemical structure, data from analogous compounds, and guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Classification: A Proactive Approach

Proper disposal begins with a thorough hazard assessment. Under the EPA's Resource Conservation and Recovery Act (RCRA), the waste generator is the first and most critical link in the hazardous waste management system, responsible for determining if their waste is hazardous.[1][2][3] For this compound, a specific, universally recognized Safety Data Sheet (SDS) is not consistently available, with some sources providing limited or no hazard information.[4] Therefore, a conservative classification based on its chemical structure and available data is the only responsible course of action.

Structural Rationale for Hazard Classification:

  • Pyrazole Moiety: Pyrazole-based compounds are known for a wide range of biological activities.[5][6] While some derivatives exhibit low acute toxicity to aquatic life, the long-term environmental effects of many novel pharmaceutical compounds are not well understood.[7] A precautionary approach is therefore essential to prevent the release of an active pharmaceutical ingredient into the environment.[7]

  • Ketone Functional Group: Ketones as a class are often treated as ignitable hazardous waste.[8] This structural feature suggests that this compound should be managed as a potentially flammable substance.[8][9]

  • Toxicological Profile: Some suppliers indicate specific health hazards.[10] These are adopted here as the primary basis for handling and PPE requirements.

Based on this analysis, the compound must be managed as hazardous chemical waste.

Property Value Source(s)
Chemical Name This compound[4][11]
CAS Number 1015846-07-7[4][11]
Molecular Formula C12H12N2O[4][11]
Molecular Weight ~200.24 g/mol [4][11][12]
Inferred Hazard Class Hazardous Chemical Waste[1][3][8]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[10]

Mandatory Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, all personnel must wear the appropriate PPE.[8] This is a non-negotiable standard operating procedure mandated by OSHA's Laboratory Standard to ensure worker safety.[13][14]

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles, directly addressing the H319 "Causes serious eye irritation" hazard.[8][15]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn to prevent skin contact, in line with the H315 "Causes skin irritation" classification.[8][16]

  • Body Protection: A laboratory coat or other protective clothing is necessary to prevent contamination of personal clothing and skin.[8][16] Contaminated PPE should be disposed of as hazardous waste.[17]

Waste Segregation and Containment Protocol

The principle of waste segregation is fundamental to safe chemical disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, while mixing hazardous with non-hazardous waste results in the entire mixture being classified as hazardous, increasing disposal costs and complexity.[17]

Core Principles:

  • Isolate This Waste Stream: Do not mix this compound waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents.[18]

  • Use Designated Containers: All waste must be collected in containers that are compatible, leak-proof, and can be securely sealed.[7][19] If reusing a container, ensure the original label is fully defaced or removed.[18]

  • Labeling is Critical: Every waste container must be clearly and accurately labeled at the point of generation.[19][20] The label must include:

    • The words "Hazardous Waste".[21]

    • The full chemical name: "this compound".[21]

    • A clear indication of the hazards (e.g., "Harmful," "Irritant," "Potentially Flammable").[21]

    • The date when waste was first added to the container (accumulation start date).[20]

Step-by-Step Disposal Procedures

Follow the appropriate workflow below based on the physical state of the waste. Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash.[7][17] Evaporation of liquid waste is not an acceptable disposal method.[17]

Workflow 1: Disposal of Solid Waste

(Includes unused reagent, contaminated weigh boats, wipes, and spill cleanup materials)

  • Collection: Carefully transfer solid waste into a designated, wide-mouth, sealable container made of a compatible material (e.g., HDPE).[7]

  • Labeling: Immediately affix a completed hazardous waste label to the container as described in Section 3.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[21] This area must be away from sources of heat or ignition.[19]

  • Final Disposal: Once the container is full, or within one year of the accumulation start date, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][21]

Workflow 2: Disposal of Liquid Waste

(Includes reaction mixtures, solutions, and rinsate from container decontamination)

  • Collection: Collect all liquid waste containing the compound in a designated, leak-proof, sealable container.[7]

  • Labeling: Immediately affix a completed hazardous waste label. For mixtures, list all components and their approximate percentages.[21]

  • Storage: Store the sealed container in secondary containment (e.g., a chemical-resistant tray) within the laboratory's SAA.

  • Final Disposal: Arrange for pickup by your institution's EHS office or licensed contractor for proper disposal, likely via incineration.[1]

Workflow 3: Decontamination of Empty Containers
  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).[7]

  • Collect Rinsate: Each rinse must be collected and disposed of as hazardous liquid waste according to Workflow 2.[7] This step is crucial as residual amounts of the chemical can still pose a hazard.

  • Container Disposal: After triple-rinsing and allowing the container to dry, deface or remove the original label.[7] The container can then typically be discarded in the regular laboratory glassware or solid waste stream, but confirm this with your institutional EHS policy.

Workflow 4: Spill Cleanup
  • Ensure Safety: Alert others in the area and ensure the space is well-ventilated. Wear all required PPE.[15]

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.[7]

  • Collection: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.[15]

  • Disposal: Label and manage the container as solid hazardous waste, following Workflow 1.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G Disposal Workflow for this compound cluster_0 Identify Waste Type cluster_1 Immediate Action cluster_2 Secondary Processing cluster_3 Final Disposal start Waste Generation Point node_solid Solid Waste (Unused Reagent, Contaminated PPE) node_liquid Liquid Waste (Solutions, Mixtures) node_container Empty Container node_spill Spill Occurs collect_solid Collect in Labeled, Sealed Solid Waste Container node_solid->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container node_liquid->collect_liquid decon Triple-Rinse with Appropriate Solvent node_container->decon absorb Absorb with Inert Material node_spill->absorb final_disposal Store in SAA & Arrange Pickup by Licensed Waste Contractor collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Collect Rinsate as Liquid Hazardous Waste decon->collect_rinsate dispose_container Dispose of Decontaminated Container per EHS Policy decon->dispose_container absorb->collect_solid collect_rinsate->collect_liquid

Caption: Decision workflow for handling and disposal of different waste forms.

Regulatory Context

Adherence to these procedures ensures compliance with key federal regulations.

  • OSHA 29 CFR 1910.1450: "Occupational exposure to hazardous chemicals in laboratories," also known as the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[13] This document serves as a component of a compliant CHP by providing specific procedural guidance.[14]

  • EPA 40 CFR Parts 260-273: These regulations, established under RCRA, create the "cradle-to-grave" framework for hazardous waste management, from generation to transportation, treatment, storage, and disposal.[2][3] Following the steps in this guide ensures your laboratory is fulfilling its role as a compliant hazardous waste generator.[22]

By integrating these expert-validated procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility to protect our environment.

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1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone
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1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.